molecular formula C5H11N B1588663 (R)-1-Cyclopropylethylamine CAS No. 6240-96-6

(R)-1-Cyclopropylethylamine

Cat. No.: B1588663
CAS No.: 6240-96-6
M. Wt: 85.15 g/mol
InChI Key: IXCXVGWKYIDNOS-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Cyclopropylethylamine is a useful research compound. Its molecular formula is C5H11N and its molecular weight is 85.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-cyclopropylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4(6)5-2-3-5/h4-5H,2-3,6H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCXVGWKYIDNOS-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426811
Record name (R)-1-CYCLOPROPYLETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6240-96-6
Record name (R)-1-CYCLOPROPYLETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-Cyclopropylethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-1-Cyclopropylethylamine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-1-Cyclopropylethylamine: Properties, Synthesis, and Applications

Introduction

This compound is a chiral primary amine that has garnered significant attention in the fields of medicinal chemistry and asymmetric synthesis. Its structure, which incorporates a strained cyclopropyl ring adjacent to a chiral center, imparts unique physicochemical properties that are highly sought after in modern drug discovery. The cyclopropyl moiety is known to enhance metabolic stability, improve potency, and modulate the pKa of drug candidates, making it a valuable building block for creating novel therapeutics.[1][2] This guide provides a comprehensive overview of the chemical properties, scalable synthesis, and key applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[3] It is an air-sensitive compound and should be handled under an inert atmosphere.[4] Its chiral nature and the presence of the cyclopropyl group are central to its utility in synthetic chemistry.

Core Chemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₅H₁₁N[5][6]
Molecular Weight 85.15 g/mol [5][6]
CAS Number 6240-96-6[6]
Appearance Colorless to pale yellow liquid[3]
Solubility Miscible with water[5]
Boiling Point Not explicitly available for the R-enantiomer; Racemic mixture: 93-94 °CInferred from general data
Density Not explicitly available for the R-enantiomer; Racemic mixture: ~0.83 g/mLInferred from general data
Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature.

Caption: Figure 1: Structure of this compound

SpectroscopyExpected Characteristics
¹H NMR Signals in the aliphatic region. The cyclopropyl protons appear as complex multiplets at high field (~0.1-0.9 ppm). The methine proton (CH-N) is expected around 2.3-2.5 ppm. The methyl protons (CH₃) will appear as a doublet near 1.1 ppm. The amine protons (NH₂) typically show a broad singlet.[7][8]
¹³C NMR The cyclopropyl carbons are highly shielded, appearing upfield (~5-20 ppm). The methyl carbon is expected around 20-25 ppm, and the chiral methine carbon (CH-N) would be in the 50-60 ppm range.[7]
IR Spectroscopy Primary amines show a characteristic pair of N-H stretching bands between 3300 and 3500 cm⁻¹ (one for symmetric stretch, one for asymmetric stretch). A C-N stretch is also expected.[8][9]
Mass Spectrometry The molecular ion peak (M⁺) is expected at m/z = 85.1.[7]

Synthesis and Chiral Purification

The synthesis of enantiomerically pure this compound is critical for its application in pharmaceuticals. While several methods exist, including asymmetric catalysis, a highly scalable and efficient approach involves the reductive amination of cyclopropyl methyl ketone followed by chiral resolution.[7]

Synthetic Workflow Overview

A robust, industrial-scale synthesis has been developed that utilizes inexpensive starting materials and avoids chromatographic purification.[7] The process involves three key stages:

  • Imine Formation: Condensation of cyclopropyl methyl ketone with a chiral amine, such as (S)-(-)-α-phenylethylamine, using a Lewis acid catalyst.

  • Diastereoselective Reduction: Reduction of the resulting imine to form a diastereomeric mixture of secondary amines.

  • Debenzylation and Resolution: Removal of the chiral auxiliary via hydrogenolysis to yield the racemic amine, followed by classical resolution using an enantiomerically pure acid to isolate the desired (R)-enantiomer. A more elegant approach refines the diastereomeric mixture before debenzylation or uses resolution to purify the final product to a high enantiomeric excess (>99% ee).[7]

G cluster_synthesis Synthesis Pathway cluster_purification Chiral Purification start Cyclopropyl Methyl Ketone + (S)-(-)-α-Phenylethylamine imine Imine Formation (Lewis Acid, e.g., Ti(OiPr)₄) start->imine reduction Diastereoselective Reduction (e.g., NaBH₄) imine->reduction debenzylation Debenzylation (Hydrogenolysis) (H₂, Pd/C) reduction->debenzylation racemic_product Racemic (R/S)-1-Cyclopropylethylamine debenzylation->racemic_product resolution Chiral Resolution (e.g., (R)-Mandelic Acid) racemic_product->resolution crystallization Diastereomeric Salt Crystallization resolution->crystallization final_product This compound (>99% ee) crystallization->final_product caption Figure 2: Scalable workflow for synthesis and purification.

Caption: Figure 2: Scalable workflow for synthesis and purification.

Detailed Experimental Protocol

The following protocol is adapted from a scalable synthesis method.[7]

Step 1: Imine Formation and Reduction

  • To a stirred mixture of (S)-(-)-α-phenylethylamine (1.0 eq) and cyclopropyl methyl ketone (0.85 eq) in anhydrous THF, add Ti(OiPr)₄ (2.9 eq) over 30 minutes at room temperature.

    • Scientist's Note: Ti(OiPr)₄ acts as a Lewis acid and a dehydrating agent, effectively driving the condensation reaction towards the imine product.

  • Heat the mixture to 70°C and maintain for 3 hours.

  • Cool the reaction to 0°C and add NaBH₄ (0.22 eq) portion-wise.

    • Scientist's Note: NaBH₄ is a mild and selective reducing agent for the imine, minimizing side reactions.

  • Stir the resulting suspension at 0°C for 1 hour, then slowly add ethanol and stir for an additional hour.

  • Quench the reaction with water, followed by the addition of 40 wt% aqueous NaOH. Filter the mixture through celite and concentrate the filtrate to yield the crude secondary amine.

Step 2: Debenzylation

  • Dissolve the crude amine in ethanol.

  • Add 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenate the mixture in a suitable reactor under H₂ pressure (e.g., 10 bar) at 70°C for 24 hours.

    • Scientist's Note: Pd/C catalyzes the hydrogenolysis of the benzylic C-N bond, cleaving the chiral auxiliary to release the primary amine.

  • After cooling, filter the mixture through celite to remove the catalyst. The filtrate contains the racemic 1-cyclopropylethylamine.

Step 3: Chiral Resolution

  • To the ethanolic solution of the racemic amine, add (R)-mandelic acid (1.25 eq) and stir for 1 hour at room temperature.

  • Concentrate the mixture and add MTBE to induce precipitation.

  • Heat the mixture to reflux for 1 hour, then cool to 5°C to complete crystallization of the diastereomeric salt.

  • Filter the precipitate and recrystallize from an MTBE/ethanol mixture to obtain the mandelate salt of (S)-1-cyclopropylethylamine with high diastereomeric purity.

    • Scientist's Note: The formation of diastereomeric salts allows for separation based on differences in solubility. The choice of resolving agent and solvent system is critical for efficient crystallization and high enantiomeric enrichment. To obtain the (R)-enantiomer, (S)-mandelic acid would be used, or the undesired (S)-enantiomer is crystallized out, leaving the (R)-enantiomer in the mother liquor.

  • The desired free (R)-amine can be liberated from its salt by treatment with a base (e.g., aq. NaOH) and extraction.

Applications in Medicinal Chemistry

The unique structural properties of the cyclopropyl group make this compound a privileged building block in drug design.

Role as a Chiral Synthon

As a chiral primary amine, it serves as a versatile starting point for synthesizing complex molecules. It is a key intermediate in the preparation of ROR-gamma modulators, which are investigated for treating inflammatory diseases like psoriasis.[7] Its primary amine handle allows for a wide range of chemical transformations, including amide bond formation, reductive amination, and N-alkylation, to build the desired molecular architecture.

G cluster_drug Drug Candidate Synthesis amine This compound (Chiral Building Block) reaction Amide Coupling or Reductive Amination amine->reaction reagent Carboxylic Acid / Aldehyde (R-COOH / R-CHO) reagent->reaction drug Final Drug Molecule (e.g., RORγ Modulator) reaction->drug caption Figure 3: Role as a chiral building block in synthesis.

Caption: Figure 3: Role as a chiral building block in synthesis.

Impact of the Cyclopropyl Moiety

The incorporation of a cyclopropyl group into a drug molecule can confer several advantages:[1][2]

  • Enhanced Metabolic Stability: The C-H bonds on the cyclopropyl ring are stronger than those in typical alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1]

  • Increased Potency: The rigid, three-dimensional structure of the ring can lock the molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity.[2]

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence solubility and lipophilicity, which are critical for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[1]

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated area or chemical fume hood.[4][10]

  • GHS Hazard Statements: H225 (Highly flammable liquid and vapor), H314 (Causes severe skin burns and eye damage), H302+H332 (Harmful if swallowed or if inhaled).[6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., PVC), safety goggles or a face shield, and a lab coat.[10][11]

  • Storage: Store in a cool, well-ventilated, flame-proof area below 38°C.[10] Keep containers tightly sealed under an inert atmosphere, as the material is air-sensitive.[4] Keep away from heat, sparks, open flames, and other ignition sources.[11][12]

  • First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[11] If inhaled, move the person to fresh air. If swallowed, rinse mouth but do not induce vomiting, and call a poison center or doctor immediately.[4][11]

References

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 08(230). Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopropylethylamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • PubChem. (n.d.). 1-Cyclopropylethanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

Sources

Technical Whitepaper: (R)-1-Cyclopropylethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Utility, and Applications in Medicinal Chemistry

Executive Summary

(R)-1-Cyclopropylethylamine (CAS: 6240-96-6) represents a privileged chiral building block in modern medicinal chemistry. Distinguished by the unique electronic properties of the cyclopropyl ring—specifically its high ring strain (~27.5 kcal/mol) and


-character (Walsh orbitals)—this moiety serves as a critical pharmacophore for modulating metabolic stability and potency in drug candidates.[1] This guide provides a comprehensive technical analysis of its molecular architecture, scalable asymmetric synthesis, and application in the development of next-generation therapeutics, including ROR

modulators and antiviral agents.
Molecular Architecture & Stereochemistry

The structural distinctiveness of this compound arises from the interplay between the strained cyclopropane ring and the adjacent chiral amine center.

1.1 Cyclopropyl Electronic Effects

Unlike aliphatic alkyl chains, the cyclopropane ring exhibits significant


-like character due to the bent bonds (banana bonds) formed by the overlap of 

-hybridized orbitals. This electronic configuration allows the ring to conjugate with adjacent

-systems or lone pairs, influencing the basicity of the adjacent amine.
  • Ring Strain: The ~60° bond angles create significant torsional strain, making the ring reactive towards ring-opening under harsh acidic conditions, yet stable enough to survive standard metabolic oxidation (e.g., CYP450).

  • Conformation: The "bisected" conformation is generally preferred, where the C-N bond aligns to bisect the cyclopropyl C-C-C angle, maximizing hyperconjugative stabilization.

1.2 Stereochemical Designation

The (R)-configuration at the


-carbon is critical for biological recognition. In many kinase inhibitors and GPCR ligands, the (R)-methyl group directs the cyclopropyl moiety into a specific hydrophobic pocket, enhancing binding affinity by orders of magnitude compared to the (S)-enantiomer or racemate.
Synthetic Pathways & Process Chemistry

Scalable access to enantiopure this compound is achieved primarily through two robust methodologies: Asymmetric Reductive Amination (Chemical) and Lipase-Catalyzed Kinetic Resolution (Biocatalytic).

Method A: Asymmetric Reductive Amination (Industrial Standard)

This pathway utilizes a chiral auxiliary, typically (S)-(-)-1-phenylethylamine, to induce diastereoselectivity during the condensation with cyclopropyl methyl ketone.

Mechanism:

  • Condensation: Cyclopropyl methyl ketone reacts with (S)-1-phenylethylamine to form a chiral imine.

  • Reduction: The imine is reduced (e.g., using Raney Ni/H

    
     or NaBH
    
    
    
    ), yielding a diastereomeric secondary amine. The steric bulk of the auxiliary directs the hydride attack.
  • Hydrogenolysis: The chiral auxiliary is cleaved via catalytic hydrogenation (Pd/C), liberating the desired primary (R)-amine with high enantiomeric excess (ee >98%).

Method B: Enzymatic Kinetic Resolution

Racemic 1-cyclopropylethylamine can be resolved using lipases (e.g., Candida antarctica Lipase B) which selectively acylate the (R)-enantiomer (or (S)-enantiomer depending on the enzyme), allowing separation of the amide from the unreacted amine.

SynthesisPathways Figure 1: Industrial Asymmetric Synthesis Route via Chiral Auxiliary Start Cyclopropyl Methyl Ketone (Achiral Precursor) Imine Chiral Imine Intermediate Start->Imine Condensation (Ti(OiPr)4) Auxiliary (S)-(-)-1-Phenylethylamine (Chiral Auxiliary) Auxiliary->Imine SecAmine Diastereomeric Amine (Separation of Diastereomers) Imine->SecAmine Stereoselective Reduction (NaBH4 or H2/Raney Ni) FinalProduct This compound (>99% ee) SecAmine->FinalProduct Hydrogenolysis (Pd/C, H2, 50 psi)

Physicochemical Properties & Characterization

Accurate characterization is vital for ensuring the integrity of this volatile chiral amine.

Table 1: Key Physicochemical Specifications

PropertySpecificationNotes
CAS Number 6240-96-6(R)-isomer specific
Molecular Formula C

H

N
MW: 85.15 g/mol
Appearance Colorless liquidVolatile, amine-like odor
Boiling Point 100–105 °CAt 760 mmHg
Density ~0.82 g/mLAt 25 °C
Chirality (R)-enantiomerConfirmed via Chiral HPLC/GC
Solubility Miscible in water, EtOHForms stable HCl salts
Spectroscopic Signature (¹H NMR in CDCl₃)
  • Cyclopropyl Ring: Characteristic high-field multiplets between

    
     0.2 – 0.6 ppm (4H).
    
  • Methine (CH-N): A quartet/multiplet around

    
     2.0 – 2.5 ppm, coupling with the methyl group and cyclopropyl proton.
    
  • Methyl Group: A doublet at

    
     ~1.0 ppm.
    
  • Amine (NH₂): Broad singlet, chemical shift varies with concentration/solvent (typically

    
     1.0 – 1.5 ppm).
    
Applications in Drug Discovery[1]

The this compound moiety acts as a bioisostere for isopropyl or tert-butyl groups, offering reduced lipophilicity and improved metabolic stability.

4.1 Therapeutic Areas[1]
  • ROR

    
     Modulators:  Used in the synthesis of substituted pyrazinones for treating autoimmune diseases (psoriasis, rheumatoid arthritis). The chiral center ensures precise orientation within the ligand-binding domain.
    
  • Antivirals: Incorporated into HCV NS5B polymerase inhibitors to occupy hydrophobic pockets without incurring the metabolic penalty of aliphatic chains.

  • Calcimimetics: Analogs of Cinacalcet utilize this motif to modulate the calcium-sensing receptor (CaSR).

Pharmacophore Figure 2: Pharmacophore Utility in Drug Design Core This compound Scaffold Metabolism Metabolic Stability (Blocked Oxidation) Core->Metabolism Cyclopropyl Ring Potency High Potency (Walsh Orbital Interactions) Core->Potency Electronic Effect Selectivity Chiral Selectivity (R-isomer fits hydrophobic pocket) Core->Selectivity Stereocenter Drug2 HCV Inhibitors (Antiviral) Metabolism->Drug2 Drug3 Calcimimetics (CaSR Modulation) Potency->Drug3 Drug1 RORγ Modulators (Autoimmune) Selectivity->Drug1

Experimental Protocol: Synthesis of this compound HCl

Objective: Synthesis of the hydrochloride salt to ensure stability and enantiomeric purity.

Reagents:

  • Cyclopropyl methyl ketone (1.0 eq)[2]

  • (S)-(-)-1-Phenylethylamine (1.05 eq)

  • Titanium(IV) isopropoxide (1.2 eq)

  • Sodium borohydride (1.5 eq)

  • Pd/C (10% w/w, catalytic)

  • Solvents: THF, Methanol, Ethanol

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a dry reactor with THF and Cyclopropyl methyl ketone.

    • Add (S)-(-)-1-Phenylethylamine followed by dropwise addition of Ti(OiPr)

      
       at 0°C.
      
    • Stir at ambient temperature for 12–18 hours. Monitor by TLC/GC for disappearance of ketone.

  • Reduction:

    • Cool the mixture to -10°C.

    • Add NaBH

      
       portion-wise (Caution: Exothermic, gas evolution).
      
    • Quench with NaOH (1M), filter off titanium salts, and extract with ethyl acetate.

    • Concentrate to obtain the diastereomeric secondary amine. Optional: Crystallize the salt (e.g., mandelate) to upgrade diastereomeric ratio.

  • Hydrogenolysis (Debenzylation):

    • Dissolve the secondary amine in Ethanol/Acetic acid.

    • Add Pd/C catalyst.

    • Hydrogenate at 50 psi and 50°C for 24 hours.

    • Filter catalyst and concentrate.

  • Salt Formation:

    • Dissolve the crude oil in diethyl ether.

    • Bubble anhydrous HCl gas or add HCl in dioxane at 0°C.

    • Filter the white precipitate (this compound HCl) and dry under vacuum.

Quality Control:

  • Purity: >98% by HPLC.

  • Chiral Purity: >99% ee (determined by Chiral GC using a cyclodextrin-based column).

References
  • PubChem. (2025).[3][4][5][6] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines (US20210395185A1).
  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports. Retrieved from [Link]

  • MDPI. (2024). Enzymatic Kinetic Resolution of Racemic Amines. Retrieved from [Link][7][8]

Sources

Technical Monograph: Spectroscopic Characterization of (R)-1-Cyclopropylethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic and analytical profile of (R)-1-Cyclopropylethylamine, a critical chiral building block in pharmaceutical synthesis.

Executive Summary

This compound (CAS: 6240-96-6) is a high-value chiral amine intermediate used extensively in the synthesis of pharmaceutical agents, particularly those targeting CNS receptors and viral polymerases. Its structural uniqueness lies in the cyclopropyl moiety, which imparts significant ring strain and specific steric properties, and the chiral center at the


-position. This guide details the spectroscopic signatures (NMR, MS, IR) required for its rigorous identification and quality control.

Physicochemical Profile

PropertyData
IUPAC Name (1R)-1-Cyclopropylethanamine
CAS Registry 6240-96-6 (R-isomer); 25664-85-3 (Racemate)
Molecular Formula

Molecular Weight 85.15 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~95–98 °C (at 760 mmHg)
Density 0.8–0.9 g/mL
Chirality (R)-Enantiomer
Solubility Miscible with water, ethanol, and common organic solvents

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound is characterized by the distinct high-field signals of the cyclopropyl protons, resulting from the magnetic anisotropy of the strained ring.


H NMR Data (400 MHz, DMSO-

)

Note: Chemical shifts may vary slightly depending on concentration and pH.

Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
0.16 – 0.24 Multiplet1HCyclopropyl

(cis/trans)
Shielded by ring current anisotropy.
0.30 – 0.38 Multiplet1HCyclopropyl

(cis/trans)
Diastereotopic nature of ring protons.
0.38 – 0.48 Multiplet2HCyclopropyl

Remaining ring methylene protons.
0.80 – 0.90 Multiplet1HCyclopropyl

Methine proton of the ring.
1.16 Doublet (

Hz)
3HMethyl (

)
Coupled to the

-methine proton.
2.34 – 2.42 Multiplet1H

-Methine (

)
Deshielded by the adjacent nitrogen.
~1.5 – 2.0 Broad Singlet2H

Exchangeable; shift is concentration/solvent dependent.

C NMR Data (Inferred/Reference)
  • Cyclopropyl

    
    : 
    
    
    
    2.0 – 5.0 ppm (High field)
  • Cyclopropyl

    
    : 
    
    
    
    15.0 – 18.0 ppm[1][2]
  • Methyl (

    
    ): 
    
    
    
    23.0 – 25.0 ppm
  • 
    -Carbon (
    
    
    
    ):
    
    
    52.0 – 55.0 ppm[1][2]
Mass Spectrometry (MS)

The mass spectrum follows characteristic amine fragmentation pathways, dominated by


-cleavage.[3]
  • Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

  • Molecular Ion (

    
    ):  m/z 85.1[4]
    
  • Base Peak: Typically m/z 44 or 56 (depending on fragmentation energetics).

Fragmentation Pathway Logic:

  • 
    -Cleavage:  The bond adjacent to the nitrogen breaks.[3]
    
    • Loss of Methyl radical (

      
      ) 
      
      
      
      m/z 70.
    • Loss of Cyclopropyl radical (

      
      ) 
      
      
      
      m/z 44 (Dominant pathway for primary amines).

MS_Fragmentation cluster_legend Key Mechanism M Molecular Ion (M+) m/z 85 Frag1 Fragment A [M - Cyclopropyl]+ m/z 44 M->Frag1 - C3H5• (Alpha Cleavage) Frag2 Fragment B [M - Methyl]+ m/z 70 M->Frag2 - CH3• (Alpha Cleavage) Alpha Alpha-Cleavage dominates due to N lone pair stabilization

Figure 1: Primary fragmentation pathways in the Mass Spectrum of 1-Cyclopropylethylamine.

Infrared Spectroscopy (IR)

Key functional group absorptions confirm the primary amine and cyclopropyl ring.

Wavenumber (

)
Vibration ModeAssignment
3300 – 3400 N-H StretchPrimary amine doublet (asymmetric/symmetric).
3000 – 3080 C-H StretchCyclopropyl ring C-H (distinctive >3000

for

C-H).
2850 – 2960 C-H StretchAlkyl methyl group.
1580 – 1650 N-H BendScissoring vibration of

.
1000 – 1050 Ring BreathingCharacteristic cyclopropane ring deformation.

Chiral Purity & Resolution Protocols

Ensuring the enantiomeric excess (ee) of the (R)-isomer is critical.

Analytical Method (Chiral GC)
  • Column: Cyclodextrin-based capillary column (e.g.,

    
    -DEX 120 or equivalent).
    
  • Carrier Gas: Helium.[4]

  • Detection: FID.

  • Separation Principle: The cyclodextrin cavity interacts differentially with the (R) and (S) enantiomers, causing distinct retention times.

Resolution Workflow

The (R)-enantiomer is often obtained via enzymatic resolution or classical chemical resolution using chiral acids (e.g., Mandelic acid or Tartaric acid).

Chiral_Resolution Racemate Racemic 1-Cyclopropylethylamine (R/S Mixture) Resolution Enzymatic Resolution (Lipase/Transaminase) Racemate->Resolution Separation Separation/Extraction Resolution->Separation R_Isomer (R)-Isomer Target Product Separation->R_Isomer S_Isomer (S)-Isomer By-product/Recycle Separation->S_Isomer QC QC Analysis (Chiral GC & Polarimetry) R_Isomer->QC

Figure 2: Workflow for the isolation and quality control of this compound.

Experimental Handling & Safety

Protocol 1: Handling & Storage

  • Atmosphere: Store under inert gas (Nitrogen or Argon). The amine is sensitive to

    
     (carbamate formation).
    
  • Temperature: Refrigerate (2–8 °C) to minimize degradation.

  • Safety: High flammability (Flash point < 20 °C). Use spark-proof tools. Corrosive to skin/eyes; use nitrile gloves and face shield.

Protocol 2: Sample Preparation for NMR

  • Dissolve ~10 mg of the amine in 0.6 mL of DMSO-

    
      or 
    
    
    
    .
  • Note: In

    
    , traces of HCl (from solvent decomposition) may shift the amine peaks or broaden the NH signal. Filtration through basic alumina is recommended if the solvent is aged.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7016286, this compound. Retrieved from [Link]

  • Google Patents.Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines (US20210395185A1). Contains detailed NMR data for the mandelic acid salt and free amine.
  • MDPI (2020). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids. Discusses enzymatic resolution of cyclopropyl amines. Retrieved from [Link]

Sources

(1R)-1-Cyclopropylethanamine: Strategic Synthesis & Precursor Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (1R)-1-Cyclopropylethanamine Synthesis Precursors Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

(1R)-1-cyclopropylethanamine (CAS: 6240-96-6) is a high-value chiral pharmacophore found in antiretrovirals, calcimimetics, and GPCR ligands. Its structural rigidity—conferred by the cyclopropyl ring—enhances metabolic stability and receptor binding affinity compared to acyclic alkyl amines. However, the synthesis of this moiety presents two distinct challenges: enantiomeric purity (avoiding the (1S) distomer) and chemoselectivity (preventing cyclopropyl ring opening under acidic or catalytic conditions).

This guide analyzes the primary precursors and details two validated synthetic workflows: the Ellman Auxiliary approach (chemical standard) and


-Transaminase Biocatalysis  (green manufacturing standard).

Part 1: Strategic Precursor Selection

The choice of precursor dictates the synthetic route, atom economy, and safety profile. While several routes exist, Methyl Cyclopropyl Ketone (MCPK) is the dominant industrial precursor due to its direct structural homology to the target.

Comparative Analysis of Core Precursors
PrecursorStructureSynthetic RouteProsCons
Methyl Cyclopropyl Ketone (MCPK)

Asymmetric Reductive Amination / TransaminationDirect access to carbon skeleton; Commercially available; Scalable.Volatile; Flammable; Requires chiral induction (catalyst/enzyme).
Cyclopropanecarbonitrile

Grignard Addition (

) + Reduction
High atom economy for racemic synthesis.Safety hazards (HCN generation); Difficult enantiocontrol; Cryogenic conditions often required.
Cyclopropanecarbaldehyde

Imine formation + Methyl-Organometallic AdditionVersatile for different alkyl chains.Requires stoichiometric organometallics; Lower atom economy; Aldehyde stability issues.
Cyclopropyl Methyl Ketoxime

Asymmetric HydrogenationAtom efficient.Requires expensive Rh/Ir chiral phosphine catalysts; High pressure

.
Recommendation

For the synthesis of the specific (1R) enantiomer, MCPK is the superior precursor. It avoids the cryogenic handling of Grignard reagents required by nitriles and serves as the ideal substrate for both Ellman auxiliary condensation and enzymatic transamination.

Part 2: The Chemical Standard – Ellman Auxiliary Protocol

The condensation of MCPK with (R)-tert-butanesulfinamide (Ellman’s Auxiliary) is the most reliable chemical method for generating (1R)-1-cyclopropylethanamine with high enantiomeric excess (>98% ee).

Mechanism & Causality[1][2]
  • Condensation: The bulky tert-butyl group prevents racemization and directs nucleophilic attack. Titanium(IV) ethoxide is essential here; it acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the ketimine.

  • Reduction: The stereochemistry is determined by the reducing agent.

    • L-Selectride (bulky) typically attacks the re-face or si-face based on the lowest energy transition state (Zimmerman-Traxler model), often yielding high diastereoselectivity.

    • NaBH₄ is less selective for ketimines but can be tuned with additives.

  • Hydrolysis: The sulfinyl group is acid-labile. Critical Caution: The cyclopropyl ring is sensitive to strong acids (cyclopropylcarbinyl rearrangement). Hydrolysis must be performed with controlled acidity (HCl/MeOH) at moderate temperatures.

Validated Protocol

Step 1: Ketimine Formation

  • Charge a reactor with Methyl Cyclopropyl Ketone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in THF.

  • Add Ti(OEt)₄ (2.0 eq) slowly under

    
     atmosphere.
    
  • Heat to reflux (60-70°C) for 12–24 hours. Monitor by TLC/HPLC for disappearance of ketone.

  • Workup: Cool to RT. Quench with brine. The Ti salts will precipitate as a thick white slurry. Filter through Celite. Dry organic layer (

    
    ) and concentrate to yield the N-sulfinyl ketimine.
    

Step 2: Diastereoselective Reduction

  • Dissolve ketimine in dry THF at -48°C to -78°C.

  • Add L-Selectride (1.1 eq) dropwise. (Note: Screen NaBH₄ vs. L-Selectride on small scale to confirm which yields the (1R)-amine diastereomer with the chosen auxiliary enantiomer).

  • Warm to RT and stir for 2 hours.

  • Quench with saturated

    
    . Extract and purify the sulfinamide intermediate.
    

Step 3: Deprotection

  • Dissolve intermediate in MeOH.

  • Add 4M HCl in Dioxane (2.0 eq). Stir at RT for 30 mins. Do not heat.

  • Concentrate to obtain (1R)-1-cyclopropylethanamine hydrochloride .

Workflow Visualization

EllmanRoute cluster_0 Step 1: Activation cluster_1 Step 2: Chiral Induction cluster_2 Step 3: Release MCPK Methyl Cyclopropyl Ketone (Precursor) Ketimine N-Sulfinyl Ketimine (Chiral Intermediate) MCPK->Ketimine Condensation Auxiliary (R)-tert-butanesulfinamide Auxiliary->Ketimine TiOEt Ti(OEt)4 (Scavenger/Lewis Acid) TiOEt->Ketimine Sulfinamide Sulfinamide (Diastereomerically Pure) Ketimine->Sulfinamide Stereoselective Reduction Reductant L-Selectride/NaBH4 (Hydride Source) Reductant->Sulfinamide Target (1R)-1-cyclopropylethanamine HCl Salt Sulfinamide->Target Deprotection Hydrolysis HCl / MeOH (Controlled Acidolysis) Hydrolysis->Target

Figure 1: The Ellman Auxiliary workflow for asymmetric amine synthesis.

Part 3: The Green Standard – Biocatalytic Transamination

For industrial scale-up, biocatalysis using


-Transaminases (

-TAs)
is preferred. It eliminates heavy metals (Ti) and cryogenic steps, operating in water at mild temperatures.
Mechanism

The enzyme utilizes Pyridoxal 5'-phosphate (PLP) as a cofactor.[1]

  • The enzyme accepts an amino group from a donor (e.g., Isopropylamine).

  • The aminated PLP (PMP) transfers the amine to the MCPK acceptor.

  • The enzyme's chiral pocket dictates the facial attack, yielding the (1R)-amine exclusively.

Protocol Overview
  • Enzyme: (R)-selective

    
    -Transaminase (e.g., Arthrobacter sp. variants, commercially available from Codexis or enzymatics suppliers).
    
  • Donor: Isopropylamine (IPA) – preferred because the byproduct is acetone, which is volatile and drives equilibrium if removed.

  • Buffer: Potassium Phosphate (pH 7.0–8.0).

  • Cofactor: PLP (0.1–1 mM).

Experimental Setup
  • Reaction Mix: 100 mM Phosphate Buffer (pH 7.5), 1 mM PLP, 1M Isopropylamine (Donor), 50 mM MCPK (Substrate).

  • Catalyst: Add lyophilized

    
    -TA powder (loading depends on specific activity, typically 1–5 g/L).
    
  • Conditions: Shake at 30°C, 150 rpm for 24 hours.

  • Workup: Acidify to pH 2 (to protonate amine), extract unreacted ketone with MTBE. Basify aqueous phase to pH 12, extract product into MTBE/DCM. Evaporate solvent.

Biocatalytic Cycle Visualization

Biocatalysis PLP PLP (Enzyme-bound) PMP PMP (Aminated) PLP->PMP Deamination PMP->PLP Amination Donor Isopropylamine (Amine Donor) Byproduct Acetone (Volatile Byproduct) Donor->Byproduct Coupled Substrate MCPK (Precursor) Product (1R)-Target (Chiral Amine) Substrate->Product Asymmetric Transfer

Figure 2: The ping-pong bi-bi mechanism of


-Transaminase utilizing PLP cofactor recycling.

Part 4: Analytical Validation & Quality Control

Trustworthiness in synthesis requires rigorous validation of the stereochemistry.

Enantiomeric Excess (ee) Determination[3][4]
  • Derivatization: React the product with Mosher's Acid Chloride ((R)- or (S)-MTPA-Cl).

  • Analysis:

    
     NMR or 
    
    
    
    NMR. The diastereomeric amides will show distinct chemical shifts. Integration of the signals quantifies the ratio of (1R) to (1S).
  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

    • Detection: UV at 210 nm (low absorption for aliphatic amines; derivatization with benzoyl chloride may be necessary for UV detection).

Impurity Profile
  • Cyclopropyl Ring Opening: Check for 2-pentanone derivatives or linear alkene impurities using GC-MS. These indicate acid-catalyzed ring opening during workup.

References

  • Ellman, J. A., et al. (1999).[2] "Synthesis of Chiral Amines by Asymmetric Additions to N-tert-Butanesulfinyl Imines." Journal of Organic Chemistry. Link

  • Robby, M., et al. (2023). "Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades." ACS Catalysis. Link

  • Thermo Fisher Scientific. (2021). "Safety Data Sheet: Cyclopropyl Methyl Ketone." Link

  • Codexis. (2016).[3] "Transaminase Biocatalysis: Optimization and Application." Green Chemistry. Link

  • Beilstein Journals. (2013). "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein Journal of Organic Chemistry. Link

Sources

An In-depth Technical Guide to the Physical Properties of (R)-1-Cyclopropylethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-1-Cyclopropylethylamine, a chiral amine of significant interest in medicinal chemistry and drug development, presents a unique combination of a rigid cyclopropyl group adjacent to a stereogenic center. This structural motif is increasingly incorporated into pharmaceutical candidates to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[1] A thorough understanding of the physical properties of this compound is paramount for its effective utilization in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for their determination, offering a foundational resource for researchers and drug development professionals.

Chemical Structure and Identifiers:

  • IUPAC Name: (1R)-1-cyclopropylethanamine[2]

  • CAS Number: 6240-96-6[2]

  • Molecular Formula: C₅H₁₁N[2]

  • Molecular Weight: 85.15 g/mol [2]

  • InChIKey: IXCXVGWKYIDNOS-SCSAIBSYSA-N[2]

  • SMILES: CN[2]

Core Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available for the racemic mixture (1-cyclopropylethylamine), specific experimental values for the (R)-enantiomer are not widely reported in the literature. Predicted values, where provided, offer a valuable estimation based on computational models.

Physical PropertyValueSource (Citation)Notes
Boiling Point 90-92 °CFor the racemic mixture. Enantiomers typically have very similar boiling points.
Melting Point -68 °C[3]
Density 0.920 ± 0.06 g/cm³Predicted value for the racemic mixture.
Solubility in Water 20 g/L (at 25 °C)[4]Slightly soluble. This contradicts some sources stating miscibility; caution is advised.
pKa 10.87 ± 0.29[4]Predicted value. The amine group imparts basicity.
Optical Rotation, [α]D Data not availableSpecific experimental value for the (R)-enantiomer is not readily found in the literature.

Spectroscopic Characterization

Expected ¹H NMR Spectral Features

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

  • Cyclopropyl protons (CH₂ and CH): These protons will appear in the upfield region, typically between 0.0 and 1.0 ppm. Due to the rigid ring structure, they will likely show complex splitting patterns (multiplets) resulting from geminal and vicinal coupling.

  • Methine proton (CH-NH₂): This proton, being adjacent to the nitrogen atom and the cyclopropyl group, is expected to be a multiplet in the range of 2.5-3.5 ppm.

  • Methyl protons (CH₃): The methyl group protons will appear as a doublet in the upfield region, likely between 1.0 and 1.5 ppm, due to coupling with the adjacent methine proton.

  • Amine protons (NH₂): These protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration, usually between 1.0 and 3.0 ppm.

Expected ¹³C NMR Spectral Features

The carbon-13 NMR spectrum provides information about the carbon skeleton.

  • Cyclopropyl carbons (CH₂ and CH): These carbons are expected to resonate at a high field, typically between 0 and 20 ppm.

  • Methine carbon (CH-NH₂): This carbon, attached to the nitrogen atom, will be deshielded and is expected to appear in the range of 40-60 ppm.

  • Methyl carbon (CH₃): The methyl carbon should appear in the upfield region, likely between 15 and 25 ppm.

Expected IR Spectral Features

The infrared spectrum is useful for identifying key functional groups.

  • N-H stretch: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C-H stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. The C-H bonds of the cyclopropyl ring may show slightly higher frequency stretching vibrations (around 3000-3100 cm⁻¹) compared to the ethyl group.

  • N-H bend: The N-H bending vibration (scissoring) is expected in the region of 1590-1650 cm⁻¹.

  • C-N stretch: The C-N stretching vibration will likely appear in the range of 1000-1250 cm⁻¹.

Experimental Protocols for Physical Property Determination

The following sections detail standardized, step-by-step methodologies for determining key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Determination of Boiling Point

The boiling point is a fundamental physical property that is indicative of the volatility of a substance and is influenced by intermolecular forces. For a primary amine like this compound, hydrogen bonding is a significant intermolecular force.

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus. A microscale distillation setup is recommended to minimize sample loss.

  • Sample Preparation: Place a small, accurately measured volume of this compound into the distillation flask, along with a boiling chip to ensure smooth boiling.

  • Heating: Gently heat the distillation flask using a heating mantle or an oil bath.

  • Temperature Measurement: Position the thermometer bulb just below the side arm of the distillation apparatus to accurately measure the temperature of the vapor that is in thermal equilibrium with the boiling liquid.

  • Observation: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

  • Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a correction may be applied using a nomograph or the Clausius-Clapeyron equation for highly accurate measurements.

Causality and Self-Validation:

The choice of a simple distillation method is appropriate for a pure liquid. The presence of a constant boiling point throughout the distillation process serves as an indicator of the sample's purity. A wide boiling range would suggest the presence of impurities.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_process Measurement Process A Distillation Flask with Sample F Gentle Heating A->F Apply heat B Heating Mantle C Condenser H Condensation C->H D Receiving Flask I Collection of Distillate D->I E Thermometer J Record Stable Temperature E->J Read temperature G Vaporization F->G G->C G->E Vapor reaches thermometer H->D Liquid drips

Caption: Workflow for Boiling Point Determination.

Determination of Optical Rotation

Optical rotation is a critical physical property for a chiral molecule, defining its ability to rotate the plane of polarized light. The direction and magnitude of this rotation are unique to each enantiomer.

Methodology:

  • Instrument Calibration: Calibrate the polarimeter using a blank (the solvent to be used for the sample).

  • Sample Preparation: Prepare a solution of this compound of a known concentration (c) in a suitable solvent (e.g., ethanol or methanol). The concentration is typically expressed in g/mL.

  • Filling the Polarimeter Tube: Carefully fill the polarimeter tube of a known path length (l), typically in decimeters (dm), with the prepared solution, ensuring no air bubbles are present.

  • Measurement: Place the filled tube in the polarimeter and measure the observed rotation (α). The measurement is typically performed at a standard wavelength (e.g., the sodium D-line at 589 nm) and temperature (e.g., 20 °C or 25 °C).

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula: [α] = α / (c × l)

Causality and Self-Validation:

The specific rotation is an intrinsic property of a chiral compound. The experiment's validity is ensured by careful calibration of the polarimeter, accurate preparation of the solution, and precise measurement of the observed rotation. Repeating the measurement multiple times and obtaining consistent results validates the data. For this compound, a non-zero optical rotation would confirm its enantiomeric nature.

OpticalRotationMeasurement A Prepare Solution of Known Concentration (c) C Fill Polarimeter Tube (known length, l) A->C B Calibrate Polarimeter with Blank D Measure Observed Rotation (α) B->D C->D E Calculate Specific Rotation [α] = α / (c × l) D->E

Caption: Workflow for Optical Rotation Measurement.

Determination of Solubility

Assessing the solubility of this compound in various solvents, particularly aqueous media, is crucial for its application in drug development and biological assays.

Methodology:

  • Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO).

  • Sample Preparation: Add a known amount of this compound to a fixed volume of the chosen solvent in a vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

  • Phase Separation: Centrifuge the sample to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully extract an aliquot of the supernatant and determine the concentration of the dissolved this compound using a suitable analytical technique, such as HPLC-UV or GC-FID, against a calibration curve.

Causality and Self-Validation:

This method directly measures the equilibrium solubility. The use of a calibrated analytical method for quantification ensures accuracy. Performing the experiment in triplicate and obtaining a low standard deviation validates the results. The presence of undissolved solid at the end of the equilibration period confirms that a saturated solution was achieved.

Conclusion

This technical guide provides a detailed overview of the physical properties of this compound, a compound of growing importance in the pharmaceutical sciences. While there are gaps in the publicly available experimental data, particularly concerning its specific optical rotation and spectroscopic profiles, the information and protocols presented herein offer a robust foundation for researchers. The provided methodologies for determining key physical properties are grounded in established scientific principles, ensuring that future experimental work can be conducted with a high degree of accuracy and confidence. As the use of this compound and its derivatives continues to expand, a comprehensive and experimentally verified dataset of its physical properties will be an invaluable asset to the scientific community.

References

  • (R)-(-)-1-Cyclohexylethylamine, ChiPros 98%, ee 94+% - Fisher Scientific. Fisher Scientific.

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application - Longdom Publishing. Longdom Publishing.

  • This compound | C5H11N | CID 7016286 - PubChem. National Center for Biotechnology Information.

  • CYCLOPROPYLAMINE - Ataman Kimya. Ataman Kimya.

  • 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869 - PubChem. National Center for Biotechnology Information.

  • US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents. Google Patents.

  • 1-Cyclopropylethanamine | C5H11N | CID 519239 - PubChem. National Center for Biotechnology Information.

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH. National Center for Biotechnology Information.

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

  • Chemical Safety Data Sheet MSDS / SDS - (S)-1-CYCLOPROPYLETHYLAMINE HYDROCHLORIDE - ChemicalBook. ChemicalBook.

  • (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - ResearchGate. ResearchGate.

  • Cyclopropylamine - the NIST WebBook - National Institute of Standards and Technology. National Institute of Standards and Technology.

  • 1-CYCLOPROPYL-ETHYLAMINE 1621-24-5 wiki - Guidechem. Guidechem.

  • 1 - SAFETY DATA SHEET. Fisher Scientific.

  • 1-CYCLOPROPYLETHANOL(765-42-4) IR Spectrum - ChemicalBook. ChemicalBook.

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

  • 1H-NMR of Cyclopropylamine HCl salt : r/OrganicChemistry - Reddit. Reddit.

  • Cyclopropaneethanamine | C5H11N | CID 10240761 - PubChem. National Center for Biotechnology Information.

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. National Center for Biotechnology Information.

  • Cyclopropane - the NIST WebBook - National Institute of Standards and Technology. National Institute of Standards and Technology.

  • Cyclohexylamine - the NIST WebBook - National Institute of Standards and Technology. National Institute of Standards and Technology.

  • (R)-1-(Cyclopropylethyl)amine | 6240-96-6, (R) - Echemi. Echemi.

Sources

Stereoisomerism of 1-Cyclopropylethylamine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide on the stereoisomerism of 1-cyclopropylethylamine.

Executive Summary

1-Cyclopropylethylamine (CAS: 1621-24-5) represents a critical pharmacophore in modern medicinal chemistry.[1] Structurally, it serves as a rigidified, metabolically stable bioisostere of the isopropyl amine moiety. The introduction of the cyclopropyl group adjacent to the chiral center imparts unique steric constraints and electronic properties (


-aromaticity character), often enhancing potency and altering the metabolic soft spots of drug candidates.

This guide addresses the stereochemical challenges associated with this moiety, providing validated protocols for its asymmetric synthesis, resolution, and analytical characterization.

Structural & Stereochemical Analysis[1]

Absolute Configuration Assignment

The chirality of 1-cyclopropylethylamine arises at the


-carbon, which is bonded to four distinct groups.[1] According to the Cahn-Ingold-Prelog (CIP) priority rules, the priority assignment is as follows:
  • -NH

    
      (Nitrogen, Atomic Number 7)[1]
    
  • -Cyclopropyl (Carbon bonded to 2 carbons)[1][2][3]

  • -CH

    
      (Carbon bonded to 3 hydrogens)[1]
    
  • -H (Hydrogen)[1]

Stereochemical Outcome:

  • (S)-1-cyclopropylethylamine: When the Hydrogen is oriented away from the viewer, the sequence 1

    
     2 
    
    
    
    3 follows a counter-clockwise direction.
  • (R)-1-cyclopropylethylamine: The sequence follows a clockwise direction.[1]

Bioisosteric Significance

The cyclopropyl group is not merely a space-filler; it significantly alters the physicochemical profile compared to an isopropyl group:

  • Metabolic Stability: The cyclopropyl ring is resistant to CYP450-mediated hydroxylation relative to the methine C-H of an isopropyl group.[1]

  • Electronic Effects: The cyclopropyl group exerts an electron-donating effect via conjugation (Walsh orbitals) with the adjacent electron-deficient centers, potentially influencing the pKa of the amine (approx. pKa 10.7).[1]

Synthetic Pathways: "The Make Phase"

Researchers typically employ two primary strategies to access enantiopure 1-cyclopropylethylamine: Asymmetric Synthesis (using Ellman's Auxiliary) and Enzymatic Kinetic Resolution .[1]

Route A: Asymmetric Synthesis (Ellman’s Sulfinamide)

This method is preferred for de novo synthesis due to its high diastereoselectivity and scalability.[1]

Protocol:

  • Condensation: React cyclopropyl methyl ketone with (

    
    )-2-methyl-2-propanesulfinamide in the presence of Ti(OEt)
    
    
    
    (Lewis Acid) in THF to form the chiral
    
    
    -sulfinyl ketimine.
  • Reduction: Reduce the ketimine using NaBH

    
     at -48°C. The bulky tert-butyl group on the auxiliary directs the hydride attack, typically yielding the diastereomer with >95:5 dr.[1]
    
  • Deprotection: Cleave the sulfinyl group using HCl/Dioxane to yield the chiral amine hydrochloride salt.[1]

Route B: Enzymatic Kinetic Resolution (Green Chemistry)

Ideal for resolving racemic starting material.[1] Candida antarctica Lipase B (CALB) is the industry standard for this transformation.[1]

Protocol:

  • Setup: Dissolve racemic 1-cyclopropylethylamine (100 mM) in dry MTBE or Toluene.

  • Acyl Donor: Add Ethyl Methoxyacetate (0.55 eq). Note: Methoxyacetate is faster than acetates due to the inductive effect of the oxygen.

  • Biocatalysis: Add immobilized CALB (Novozym 435, 20 mg/mmol). Incubate at 30°C with orbital shaking.[1]

  • Workup: The enzyme selectively acylates the (

    
    )-enantiomer.[1] Filter the enzyme.[1]
    
  • Separation: The resulting (

    
    )-amide and (
    
    
    
    )-amine are separated via acid-base extraction.[1] The (
    
    
    )-amine remains in the aqueous acid phase; the (
    
    
    )-amide remains in the organic phase.
Visualization of Synthetic Logic

SynthesisPathways Start Cyclopropyl Methyl Ketone Ellman Ellman's Auxiliary ((R)-t-Bu-Sulfinamide) Start->Ellman Ti(OEt)4, THF Racemic Racemic Amine Lipase Kinetic Resolution (CALB Lipase) Racemic->Lipase Ethyl Methoxyacetate MTBE, 30°C Intermed1 Chiral Ketimine Ellman->Intermed1 Condensation Intermed2 (R)-Amide + (S)-Amine Lipase->Intermed2 Selective Acylation ProductR This compound Intermed1->ProductR 1. NaBH4 (Red) 2. HCl (Deprotect) Intermed2->ProductR Hydrolysis of Amide ProductS (S)-1-Cyclopropylethylamine Intermed2->ProductS Acid/Base Extraction

Figure 1: Comparison of Asymmetric Synthesis (Top) vs. Enzymatic Resolution (Bottom) pathways.

Analytical Resolution: "The Measure Phase"

Accurate determination of Enantiomeric Excess (ee) is non-negotiable.[1] Direct chiral HPLC is the gold standard, though derivatization is a robust backup.

Chiral HPLC Method

The lack of a strong chromophore in 1-cyclopropylethylamine makes UV detection at standard wavelengths (254 nm) difficult.[1] Detection at 210 nm or using a Refractive Index (RI) detector is required unless derivatized.[1]

Recommended System:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris-phenylcarbamate based).[1]

  • Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (98 : 2 : 0.1).[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25°C.

  • Selectivity: The carbamate groups on the stationary phase interact via hydrogen bonding with the amine.[1] The cyclopropyl group fits into the chiral grooves of the polymer.

Derivatization (GITC Method)

If direct HPLC sensitivity is low, derivatize with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) .

  • Reaction: Amine + GITC

    
     Thiourea diastereomers.[1]
    
  • Advantage: Introduces a strong chromophore and converts enantiomers into diastereomers, which are separable on standard C18 columns.[1]

Data Summary & Reference Values

ParameterValue / Description
Molecular Formula C

H

N
Molecular Weight 85.15 g/mol
Boiling Point ~90-92°C
pKa ~10.8 (Conjugate acid)
CAS (Racemic) 1621-24-5
CAS ((R)-Isomer) 6240-96-6
Preferred Salt Hydrochloride (Hygroscopic solid)
Storage Store under Argon at 2-8°C; amine absorbs CO

from air.[1][2][4][5][6]

Pharmaceutical Relevance

The 1-cyclopropylethylamine moiety is a key building block in several therapeutic areas:

  • Calcimimetics: Analogs of Cinacalcet where the naphthyl or phenyl rings are modified.[1]

  • Kinase Inhibitors: Used in JAK kinase inhibitors to occupy hydrophobic pockets (e.g., ATP binding sites) where the cyclopropyl group provides optimal shape complementarity without the metabolic liability of flexible alkyl chains.

  • Antivirals: Integrated into core structures to improve oral bioavailability.[1]

Chiral Recognition Mechanism

The following diagram illustrates how the chiral stationary phase (CSP) differentiates the enantiomers based on the "Three-Point Interaction" model.

ChiralRecognition cluster_R (R)-Enantiomer (Strong Binding) cluster_S (S)-Enantiomer (Weak Binding) CSP Chiral Stationary Phase (Amylose Carbamate) R_Amine (R)-Amine R_Amine->CSP H-Bond (NH2) R_Amine->CSP Steric Fit (Cyclopropyl) R_Amine->CSP Hydrophobic (Methyl) S_Amine (S)-Amine S_Amine->CSP H-Bond (NH2) S_Amine->CSP Steric Clash (Methyl)

Figure 2: Schematic of the "Three-Point Interaction" model on a polysaccharide chiral column.

References

  • Ellman, J. A., et al. (2010).[1] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

  • Gotor, V., et al. (2006).[1] "Enzymatic Kinetic Resolution of Amines." Organic Process Research & Development.

  • Phenomenex. (2024).[1] "Chiral HPLC Separation Strategies." Phenomenex Technical Guide.

  • PubChem. (2024).[1][2] "1-Cyclopropylethylamine Compound Summary." National Library of Medicine.[1][5][6]

  • ChemicalBook. (2024).[1][6] "this compound CAS Data." ChemicalBook Registry.[1]

Sources

(R)-alpha-Methylcyclopropanemethylamine basic characteristics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-α-Methylcyclopropanemethylamine: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Introduction

(R)-α-Methylcyclopropanemethylamine, systematically named (R)-1-cyclopropyl-N-methylethanamine, is a chiral amine of significant interest in the fields of medicinal chemistry and materials science. The presence of a stereogenic center and the unique conformational constraints imposed by the cyclopropyl group make it a valuable building block for the synthesis of complex molecular architectures with specific biological activities or material properties. This guide provides a comprehensive overview of its fundamental characteristics, a proposed synthetic route, potential applications, and essential safety and handling information.

While specific experimental data for the (R)-enantiomer is not extensively available in public literature, this guide synthesizes information from closely related compounds and established chemical principles to provide a robust technical overview for researchers, scientists, and drug development professionals. The racemic mixture, (1-Cyclopropylethyl)methylamine, is identified by CAS Number 926200-63-7.[1]

Physicochemical Characteristics

The physicochemical properties of (R)-α-Methylcyclopropanemethylamine can be inferred from the data available for its racemic mixture, 1-cyclopropyl-N-methylethanamine. These computed properties, sourced from the PubChem database, provide a foundational understanding of the molecule's behavior.[1]

PropertyValueSource
Molecular Formula C₆H₁₃NPubChem[1]
Molecular Weight 99.17 g/mol PubChem[1]
IUPAC Name 1-cyclopropyl-N-methylethanaminePubChem[1]
SMILES CC(C1CC1)NCPubChem[1]
InChIKey CBWBPZZRBSZHEE-UHFFFAOYSA-NPubChem[1]
Topological Polar Surface Area 12 ŲPubChem[1]
Complexity 57.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]

Proposed Synthesis of (R)-α-Methylcyclopropanemethylamine

The enantioselective synthesis of (R)-α-Methylcyclopropanemethylamine is not explicitly detailed in readily available literature. However, a viable synthetic pathway can be proposed based on established methods for the synthesis of chiral amines and related cyclopropyl derivatives. The following multi-step synthesis is designed to yield the target compound with high enantiomeric purity. This proposed route first involves the synthesis of the chiral primary amine, (R)-1-cyclopropylethylamine, followed by N-methylation.

The synthesis of the related (S)-1-cyclopropylethylamine has been described, and this methodology can be adapted by using the corresponding (R)-chiral auxiliary.[2]

Experimental Protocol

Step 1: Synthesis of this compound

This step is adapted from a patented method for the synthesis of the (S)-enantiomer.[2]

  • Condensation: In a round-bottom flask, dissolve cyclopropyl methyl ketone (1.0 eq) and (R)-(+)-α-phenylethylamine (1.0 eq) in a suitable solvent such as toluene. Add a Lewis acid catalyst, for example, titanium(IV) isopropoxide (0.1 eq). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

  • Reduction: Cool the reaction mixture to room temperature. Add a reducing agent, such as sodium borohydride (1.5 eq), portion-wise. Stir the reaction for several hours until the imine intermediate is fully reduced.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Debenzylation: The resulting secondary amine is debenzylated via hydrogenolysis. Dissolve the crude product in methanol and add a palladium on carbon catalyst (10 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir until the reaction is complete.

  • Purification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. The resulting this compound can be purified by distillation or chromatography.

Step 2: N-methylation of this compound

  • Reductive Amination: In a reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol. Add formaldehyde (1.1 eq, as a 37% aqueous solution). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the mixture in an ice bath and add sodium borohydride (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Work-up and Purification: Quench the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, (R)-α-Methylcyclopropanemethylamine, can be purified by distillation or column chromatography.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of this compound cluster_step2 Step 2: N-methylation A Cyclopropyl Methyl Ketone + (R)-(+)-α-Phenylethylamine B Condensation (Lewis Acid) A->B C Imine Intermediate B->C D Reduction (NaBH4) C->D E Secondary Amine D->E F Debenzylation (H2, Pd/C) E->F G This compound F->G H This compound I Reductive Amination (Formaldehyde, NaBH4) H->I J (R)-α-Methylcyclopropanemethylamine I->J

Caption: Proposed two-step synthesis of (R)-α-Methylcyclopropanemethylamine.

Applications and Biological Significance

Chiral cyclopropylamines are valuable scaffolds in drug discovery and development. The rigid cyclopropane ring can lock the conformation of a molecule, leading to higher binding affinity and selectivity for biological targets.

  • Medicinal Chemistry: Cyclopropylamine moieties are present in a number of bioactive molecules. They can act as bioisosteres for other groups, improving metabolic stability and pharmacokinetic properties. The (R)-enantiomer of α-Methylcyclopropanemethylamine would be a key intermediate for the synthesis of stereochemically pure drug candidates, potentially leading to improved efficacy and reduced off-target effects.

  • Agrochemicals: The unique structural features of cyclopropylamines are also utilized in the design of novel pesticides and herbicides.[3]

  • Materials Science: Chiral amines are used in the synthesis of specialty polymers and as resolving agents in asymmetric synthesis.[3] The defined stereochemistry of (R)-α-Methylcyclopropanemethylamine could be exploited in the creation of chiral polymers with specific optical or mechanical properties.[3]

Conceptual Role in Drug-Receptor Interaction

DrugReceptorInteraction cluster_receptor Biological Receptor cluster_ligands Enantiomers receptor_site Chiral Binding Pocket R_enantiomer (R)-enantiomer R_enantiomer->receptor_site High Affinity Binding S_enantiomer (S)-enantiomer S_enantiomer->receptor_site Low Affinity Binding

Caption: Stereospecific binding of enantiomers to a chiral receptor.

Safety and Handling

Detailed safety information for (R)-α-Methylcyclopropanemethylamine is not available. The following information is based on the safety data for the related compound, this compound, and general principles for handling chiral amines.[4]

HazardDescription
GHS Pictograms Flammable, Corrosive, Toxic
Signal Word Danger
Hazard Statements H225: Highly flammable liquid and vapor.[4]H301: Toxic if swallowed.[4]H314: Causes severe skin burns and eye damage.[4]
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4]P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from ignition sources.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

(R)-α-Methylcyclopropanemethylamine is a chiral building block with significant potential in various scientific and industrial fields. While direct experimental data is limited, this guide provides a comprehensive technical overview based on sound chemical principles and data from closely related compounds. The proposed synthetic route offers a practical approach for its preparation, paving the way for further research into its applications in drug discovery, agrochemicals, and materials science. As with any chemical, proper safety precautions are paramount during its handling and use.

References

  • CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. (URL: )
  • US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google P
  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2 - PMC. (URL: [Link])

  • Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC - NIH. (URL: [Link])

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. (URL: [Link])

  • Cyclopropanamine, N-methyl-N-propyl - SIELC Technologies. (URL: [Link])

  • The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclo- propanes - ChemRxiv. (URL: [Link])

  • 1-Cyclopropylethanamine | C5H11N | CID 519239 - PubChem - NIH. (URL: [Link])

  • (1-Cyclopropylethyl)methylamine | C6H13N | CID 16772299 - PubChem. (URL: [Link])

  • N-(1-adamantylmethyl)-1-cyclopropyl-methanamine | C15H25N | CID 3010133 - PubChem. (URL: [Link])

  • N-cyclopropyl-N-methylcyclopentanamine | C9H17N | CID 67119127 - PubChem. (URL: [Link])

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH. (URL: [Link])

  • 1-cyclobutyl-2-cyclopropyl-N-methylethanamine | C10H19N | CID 64986744 - PubChem. (URL: [Link])

  • 2-[1-(chloromethyl)cyclopropyl]-N-methylethanamine | C7H14ClN | CID 131048948 - PubChem. (URL: [Link])

  • US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google P
  • Enantioselective synthesis of α-(3-pyrrolyl)methanamines with an aza-tetrasubstituted center under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones - PMC - NIH. (URL: [Link])

  • Document: New chiral and isomeric cyclopropyl ketoxime propanolamine derivatives with potent beta-adrenergic blocking properties. (CHEMBL1122899) - ChEMBL - EMBL-EBI. (URL: [Link])

  • Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines - PubMed Central. (URL: [Link])

  • (PDF) A New Entry to Enantioselective Synthesis of - Amanote Research. (URL: [Link])

Sources

A Technical Guide to the Commercial Availability and Application of (R)-1-Cyclopropylethylamine for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry and drug discovery, the cyclopropyl group stands out as a "bioisostere" of choice, offering a unique combination of rigidity and metabolic stability.[1][2] Its incorporation into molecular scaffolds can significantly enhance biological potency, improve pharmacokinetic profiles, and reduce off-target effects.[2] (R)-1-Cyclopropylethylamine (CAS: 6240-96-6), a chiral primary amine, is a quintessential building block that leverages these advantages.[3][4] Its stereochemically defined structure makes it a valuable intermediate in the synthesis of complex therapeutic agents, including antiviral, antidepressant, and anticancer compounds.[5][6]

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of the commercial landscape for this compound. Beyond a simple list of suppliers, this document offers practical, field-proven insights into quality control, analytical validation, and scalable synthesis, ensuring that scientific endeavors are built upon a foundation of reliable and well-characterized starting materials.

Section 1: Commercial Procurement and Supplier Overview

This compound is available from a range of specialty chemical suppliers. Procurement for research-scale quantities is generally straightforward, though availability for large-scale GMP (Good Manufacturing Practice) campaigns may require direct engagement with primary manufacturers. When sourcing this reagent, it is critical to verify the CAS number (6240-96-6) and specify the required enantiomeric excess (e.e.), as the racemic and (S)-enantiomer are also commercially available.[3][7]

Below is a comparative table of representative commercial suppliers. Please note that catalog listings and stock levels are subject to change, and direct inquiry is always recommended.

SupplierProduct Name ExamplePurity SpecificationCAS Number
Amerigo Scientific This compound≥98.5% (GC); 99%6240-96-6
Alfa Aesar This compound98%, ee 98+%6240-96-6
Energy Chemical This compound99%6240-96-6
Finetech Industry Ltd. This compound99%6240-96-6
BASF (via distributors) This compound, ChiPros®99%6240-96-6

This table is for illustrative purposes. Researchers should consult supplier websites for current product numbers, specifications, and availability.[4][8]

Section 2: Quality Control & In-House Validation Protocol

Trustworthiness Directive: The certificate of analysis (CoA) provided by a supplier is a critical starting point, but it should not be the final word on material quality. From an application scientist's perspective, independent verification of identity and enantiomeric purity is a non-negotiable step to ensure the integrity and reproducibility of downstream experimental results. Variations in supplier batches can introduce unforeseen variables into sensitive synthetic or biological assays.

A robust quality control workflow for chiral amines relies on established analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess due to its accuracy and reproducibility.[9]

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

This protocol describes a general method for resolving the enantiomers of 1-cyclopropylethylamine. Optimization may be required based on the specific instrumentation and column used.

Causality: The choice of a polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose, is based on their proven broad applicability and success in resolving a wide range of chiral amines through hydrogen bonding, dipole-dipole, and steric interactions.[9] The mobile phase, a mixture of a non-polar solvent (alkane) and an alcohol, allows for fine-tuning of retention times and resolution.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at 1.0 mg/mL in the mobile phase.

    • Prepare a corresponding 1.0 mg/mL solution of the racemic (R/S)-1-cyclopropylethylamine standard to establish retention times for both enantiomers.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV/Vis detector.

    • Chiral Column: A polysaccharide-based CSP, such as Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent.

    • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v). Note: The small amount of amine additive (DEA) is crucial for improving peak shape and preventing tailing.

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 5 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).

    • Inject the racemic standard to identify the retention times of the (S) and (R) enantiomers.

    • Inject the this compound sample.

    • Integrate the peak areas for both enantiomers observed in the sample chromatogram.

  • Data Analysis:

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

    • The result should be ≥98.5% for high-quality material.

Section 3: Scalable Synthesis of this compound

While commercial procurement is suitable for many applications, large-scale projects or custom research may necessitate an in-house synthesis. A reliable and scalable method is reductive amination using a chiral auxiliary. The following workflow is adapted from established industrial processes and provides a robust route to the target compound with high optical purity.[10]

Synthetic Workflow Overview

The process involves three key steps: diastereoselective imine formation, reduction, and deprotection of the chiral auxiliary.[10]

G Scalable Synthesis Workflow SM Cyclopropyl methyl ketone INT1 Chiral Imine Intermediate SM->INT1 Step 1: Condensation (e.g., Ti(OiPr)4, THF) AUX (R)-α-Methyl- benzylamine AUX->INT1 Step 1: Condensation (e.g., Ti(OiPr)4, THF) INT2 Diastereomeric Secondary Amine INT1->INT2 Step 2: Reduction (e.g., NaBH4, EtOH) PROD (R)-1-Cyclopropyl- ethylamine INT2->PROD Step 3: Debenzylation (e.g., H2, Pd/C, MeOH)

Caption: A three-step synthetic workflow for producing this compound.

Detailed Synthetic Protocol

Self-Validation: This diastereoselective approach is inherently self-validating. The formation of the diastereomeric secondary amine allows for potential purification by crystallization or chromatography to upgrade the diastereomeric excess, which directly translates to the enantiomeric excess of the final product after deprotection.

Step 1: Condensation to Form Chiral Imine (INT1)

  • Rationale: The condensation of cyclopropyl methyl ketone with a chiral amine, (R)-α-methylbenzylamine, forms a chiral imine. A Lewis acid catalyst like titanium isopropoxide (Ti(OiPr)₄) is used to drive the reaction to completion by scavenging the water byproduct.[10]

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add cyclopropyl methyl ketone (1.0 eq) and a suitable solvent such as THF.[10]

  • Add (R)-α-methylbenzylamine (1.05 eq) followed by the dropwise addition of Ti(OiPr)₄ (1.1 eq).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC or GC-MS for the disappearance of the ketone.

  • Cool the reaction to room temperature. The crude imine is typically used directly in the next step without purification.

Step 2: Diastereoselective Reduction (INT2)

  • Rationale: The imine is reduced to the corresponding secondary amine. Sodium borohydride (NaBH₄) is a mild and cost-effective reducing agent that provides good diastereoselectivity, favoring the desired (R,R) diastereomer due to steric hindrance directing the hydride attack.[10]

  • Cool the crude imine solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours until the imine is fully consumed.

  • Carefully quench the reaction by the slow addition of water, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Hydrogenolytic Debenzylation (PROD)

  • Rationale: The final step is the removal of the chiral auxiliary via catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly efficient catalyst for cleaving the benzylic C-N bond, releasing the free primary amine and generating toluene as a byproduct.[10]

  • Dissolve the crude secondary amine (INT2) in a protic solvent like methanol (MeOH).

  • Transfer the solution to a hydrogenation vessel and add 10% Palladium on Carbon (Pd/C) (5-10 mol%).

  • Pressurize the vessel with hydrogen gas (H₂, 50-100 psi) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction for the consumption of the starting material.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or salt formation to yield pure this compound.

Conclusion

This compound is a readily accessible and highly valuable chiral building block for drug discovery and development. While numerous commercial suppliers offer this reagent at high purity, it is incumbent upon the research scientist to perform rigorous in-house quality control to validate enantiomeric integrity. For applications requiring larger quantities, the described scalable synthesis provides a reliable and field-tested alternative. By combining careful sourcing, robust analytical verification, and a sound understanding of its synthetic routes, researchers can confidently leverage the unique properties of this compound to advance the next generation of chemical innovation.

References

  • Amerigo Scientific. This compound (≥98.5% (GC); 99%). Amerigo Scientific. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7016286, this compound. PubChem. [Link]

  • Gardarsdottir H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports. [Link]

  • Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 519239, 1-Cyclopropylethanamine. PubChem. [Link]

  • Veeprho. Citalopram EP Impurity D | CAS 62498-67-3. Veeprho. [Link]

  • de Meijere, A., et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

  • PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. [Link]

  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • SynThink Research Chemicals. Citalopram EP Impurity D | 144025-14-9; 62498-67-3 (Free base). SynThink. [Link]

Sources

Technical Monograph: (1R)-1-Cyclopropylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Chiral Building Blocks for Next-Generation Therapeutics

Part 1: Executive Summary & Strategic Value

(1R)-1-Cyclopropylethanamine (CAS: 6240-96-6) is a high-value chiral amine intermediate used extensively in the synthesis of pharmaceuticals, particularly kinase inhibitors, ROR


 modulators, and antiviral agents.

Its strategic importance in medicinal chemistry stems from the cyclopropyl moiety , which acts as a superior bioisostere for isopropyl or ethyl groups. The cyclopropyl group offers:

  • Metabolic Stability: The strained ring resists cytochrome P450 oxidation better than acyclic alkyl chains.

  • Conformational Rigidity: The

    
    -like character of the cyclopropane C-C bonds restricts bond rotation, locking the pharmacophore into a bioactive conformation.
    
  • Lipophilicity Modulation: It lowers

    
     slightly compared to an isopropyl group while maintaining hydrophobic bulk, often improving oral bioavailability.
    

This guide provides a rigorous technical analysis of its synthesis, characterization, and application, moving beyond basic catalog data to actionable process chemistry.

Part 2: Physicochemical Profile[1][2][3][4][5]
PropertySpecificationTechnical Note
IUPAC Name (1R)-1-cyclopropylethanamineAlso: (R)-

-methylcyclopropanemethanamine
CAS Number 6240-96-6 (S)-enantiomer is 195604-39-8; Racemate is 1621-24-5
Molecular Formula

MW: 85.15 g/mol
Appearance Colorless, volatile liquidAmine-like odor; hygroscopic
Boiling Point 49–50 °C (at 760 mmHg)Highly volatile; requires careful evaporation
Density 0.824 g/mLLess dense than water
Chirality (R)-ConfigurationCritical for target binding affinity
Solubility Miscible in EtOH, DCM, WaterForms stable salts (HCl, Tartrate)
Part 3: Strategic Synthesis Pathways

Achieving high enantiomeric excess (


) is the primary challenge. Two dominant methodologies exist: Ellman’s Sulfinamide Chemistry  (preferred for MedChem/Process) and Biocatalytic Transamination  (preferred for Manufacturing).
3.1 Pathway A: Diastereoselective Synthesis (Ellman’s Auxiliary)

This route is the industry standard for generating chiral amines because it prevents racemization and allows for easy separation of diastereomers if


 drops.

Mechanism:

  • Condensation: Cyclopropyl methyl ketone reacts with (R)-tert-butanesulfinamide.

  • Reduction: The resulting chiral imine is reduced. The bulky tert-butyl group directs the hydride attack to a specific face of the imine (Re-face or Si-face).

  • Cleavage: Acidic hydrolysis yields the free amine salt.

3.2 Pathway B: Biocatalytic Resolution ( ω-Transaminase)

For multi-kilogram scale, engineered transaminases (ATAs) convert cyclopropyl methyl ketone directly to the amine using isopropyl amine as an amine donor. This process is highly enantioselective (


) but requires screening specific enzyme panels (e.g., Codexis, Johnson Matthey).
Visualization: Synthesis Decision Logic

SynthesisLogic Start Target: (1R)-1-Cyclopropylethanamine Scale Scale Requirement Start->Scale Small < 100g (Discovery) Scale->Small Large > 1kg (Process) Scale->Large Ellman Ellman's Sulfinamide Route (High Reliability) Small->Ellman Fast Setup Enzymatic Biocatalytic Transamination (Green Chemistry) Large->Enzymatic Cost/Waste Efficient Resolution Classical Resolution (Tartaric Acid) Large->Resolution Legacy Method (Low Yield) Product (>98% ee) Product (>98% ee) Ellman->Product (>98% ee) Product (>99% ee) Product (>99% ee) Enzymatic->Product (>99% ee)

Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and purity requirements.

Part 4: Detailed Experimental Protocol

Methodology: Diastereoselective Reductive Amination via Ellman’s Auxiliary. Objective: Synthesis of (1R)-1-cyclopropylethanamine HCl salt.

Step 1: Formation of the Sulfinyl Imine
  • Reagents: Cyclopropyl methyl ketone (1.0 eq), (R)-(+)-2-methyl-2-propanesulfinamide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Anhydrous THF (0.5 M).

  • Procedure:

    • Charge a flame-dried flask with sulfinamide and ketone in THF under

      
      .
      
    • Add

      
       dropwise (exothermic).
      
    • Reflux at 70°C for 16–24 hours. Monitor by TLC/LCMS.

    • Workup: Cool to RT. Pour into brine with vigorous stirring. The titanium salts will precipitate as a thick white slurry. Filter through Celite.

    • Outcome: Quantitative conversion to the N-sulfinyl ketimine.

Step 2: Diastereoselective Reduction
  • Reagents: Imine intermediate,

    
     (4.0 eq).
    
  • Solvent: THF / MeOH (9:1) at -48°C.

  • Critical Control Point: Temperature control is vital. The reduction must occur at low temperature to maximize diastereoselectivity (dr > 95:5).

  • Procedure:

    • Cool the imine solution to -48°C.

    • Add

      
       in portions.
      
    • Warm slowly to RT over 4 hours.

    • Logic: The bulky sulfinyl group blocks one face of the imine, forcing the hydride to attack from the opposite side, establishing the (1R) stereocenter.

Step 3: Acid Cleavage & Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the sulfinamide intermediate in MeOH.

    • Add HCl/Dioxane at 0°C. Stir for 1 hour.

    • Concentrate in vacuo.

    • Purification: Recrystallize the crude solid from EtOH/Et2O to upgrade

      
       to >99%.
      
Visualization: Reaction Pathway

ReactionPath SM1 Cyclopropyl Methyl Ketone Imine Sulfinyl Ketimine (Intermediate) SM1->Imine Ti(OEt)4, THF Aux (R)-tert-Butanesulfinamide Aux->Imine Ti(OEt)4, THF Protected (Rs, 1R)-Sulfinamide Imine->Protected Stereocontrol Red Diastereoselective Reduction (NaBH4, -48C) Red->Protected Hydride Attack Product (1R)-1-Cyclopropylethanamine HCl (>99% ee) Protected->Product Deprotection Cleave Acid Hydrolysis (HCl/Dioxane)

Figure 2: Step-by-step synthetic workflow using Ellman's auxiliary chemistry.

Part 5: Analytical Controls & Quality Assurance

To validate the identity and purity of (1R)-1-cyclopropylethanamine, the following protocols are mandatory.

1. Enantiomeric Excess (Chiral HPLC)

Because the amine lacks a strong chromophore, direct UV detection is difficult.

  • Derivatization: React a sample with Mosher’s Acid Chloride or benzyl isocyanate prior to injection.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA (90:10).

  • Acceptance Criteria: (R)-isomer > 98.0%; (S)-isomer < 2.0%.

2. NMR Characterization (Free Base)
  • 1H NMR (400 MHz, CDCl3):

    
     2.45 (m, 1H, CH-N), 1.26 (d, 3H, CH3), 0.85 (m, 1H, cyclopropyl-CH), 0.45–0.20 (m, 4H, cyclopropyl-CH2).
    
  • Diagnostic Signal: The doublet at 1.26 ppm and the high-field cyclopropyl protons (< 0.5 ppm) are characteristic.

3. Safety & Handling
  • Corrosivity: The free base is caustic. Causes severe skin burns (GHS H314).[1][2][3]

  • Volatility: Do not dry under high vacuum for extended periods; the free base will sublime/evaporate. Store as the HCl salt.

Part 6: References
  • Ellman, J. A., et al. (2014). "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Chemical Reviews. Link

  • PubChem Compound Summary. (2025). "(1R)-1-cyclopropylethanamine."[1][4][2][5] National Center for Biotechnology Information. Link

  • Tang, W., & Zhang, X. (2011). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews. Link

  • Basf SE. (2017). "Process for the preparation of optically active amines." ChiPros Biocatalysis Technical Data. Link

  • GuideChem. (2025). "Safety Data Sheet: (R)-1-Cyclopropylethylamine." Link

Sources

SMILES notation for (R)-1-Cyclopropylethylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive, rigorous analysis of (R)-1-Cyclopropylethylamine, moving from fundamental cheminformatics to practical synthesis and pharmacological application.

Structural Definition, Synthesis, and Pharmacological Utility[1]

Executive Summary

This compound (CAS: 6240-96-6) represents a critical chiral building block in modern medicinal chemistry.[1] Its structural uniqueness lies in the cyclopropyl moiety, which functions as a bioisostere for isopropyl or ethyl groups while imparting specific conformational constraints and metabolic stability.[1] This guide provides the definitive SMILES notation, elucidates the stereochemical assignment via Cahn-Ingold-Prelog (CIP) rules, and details a self-validating enzymatic resolution protocol for high-purity isolation.[1]

Part 1: Cheminformatics & Structural Definition[1]

The precise representation of chiral molecules in silico is a frequent source of error in drug discovery databases.[1] For this compound, the distinction lies in the orientation of the amine group relative to the cyclopropyl ring and the methyl tail.[1]

1.1 Validated Identifiers

The following identifiers have been verified against the PubChem Compound Database and standard chemical ontologies.

Identifier TypeValueNotes
Isomeric SMILES CNExplicit stereochemistry defined.[1][2]
Canonical SMILES CC(C1CC1)NLacks stereochemical definition.[1][2][3]
InChI Key IXCXVGWKYIDNOS-SCSAIBSYSA-NHashed identifier for database linking.[1]
CAS Number 6240-96-6Often generic; check CoA for enantiopurity.[1]
IUPAC Name (1R)-1-cyclopropylethanamine-
1.2 SMILES Syntax Analysis

The string CN is constructed as follows:

  • C : The starting methyl group.[1]

  • [C@H] : The chiral center.[1] The @ symbol indicates an anticlockwise winding of neighbors when looking from the preceding atom (the methyl group) toward the chiral center.[1]

  • (C1CC1) : The cyclopropyl branch (highest carbon priority).[1]

  • N : The primary amine (highest atomic priority).[1]

Part 2: Stereochemical Determination (CIP Rules)

To scientifically validate the (R)-configuration, we must apply the Cahn-Ingold-Prelog (CIP) priority rules.[1] This is not merely a labeling exercise but the basis for the molecule's interaction with chiral biological targets (e.g., kinase ATP pockets).[1]

Priority Assignment:

  • -NH₂ (Nitrogen): Atomic number 7.[1] (Priority 1)

  • -Cyclopropyl (C-CH-CH₂): The chiral center is bonded to a methine carbon.[1] This carbon is bonded to two other carbons.[1] (Priority 2)

  • -Methyl (-CH₃): The carbon is bonded to three hydrogens.[1] (Priority 3)

  • -H (Hydrogen): Lowest atomic mass.[1] (Priority 4)

Configuration Logic: When the Hydrogen (Priority 4) is oriented away from the viewer, the sequence 1


 2 

3 traces a Clockwise direction, confirming the (R) configuration.
Diagram 1: CIP Priority & Stereochemistry Logic

CIP_Logic cluster_0 Cahn-Ingold-Prelog (CIP) Assignment: this compound Center Chiral Center (C) N_Atom 1. -NH2 (Atomic No: 7) Center->N_Atom Priority 1 C_Cyclo 2. -Cyclopropyl (C bonded to C, C) Center->C_Cyclo Priority 2 C_Methyl 3. -Methyl (C bonded to H, H, H) Center->C_Methyl Priority 3 H_Atom 4. -H (Lowest Priority) Center->H_Atom Back N_Atom->C_Cyclo Clockwise Turn C_Cyclo->C_Methyl Clockwise Turn Result Sequence 1->2->3 is CLOCKWISE (R)-Configuration C_Methyl->Result

Figure 1: Decision tree illustrating the CIP priority assignment confirming the (R)-enantiomer status.

Part 3: Synthesis & Isolation Protocol

While chemical synthesis via reductive amination is possible, it often yields racemates requiring costly resolution.[1] The industry-standard approach for high optical purity (>99% ee) is Lipase-Catalyzed Kinetic Resolution .[1]

3.1 Methodology: Enzymatic Kinetic Resolution

This protocol utilizes Candida antarctica Lipase B (CAL-B) to selectively acylate the (R)-amine (or (S)-amine depending on acyl donor/solvent, but typically CAL-B favors the (R)-enantiomer in amidation of primary amines).[1] However, a more robust industrial route often resolves the ester precursor or uses specific acyl donors.[1]

Protocol: Selective Acylation of Racemic 1-Cyclopropylethylamine

  • Reagents:

    • Racemic 1-Cyclopropylethylamine (1.0 eq)[1]

    • Ethyl Acetate (Solvent & Acyl Donor) or Isopropyl Acetate[1]

    • Novozym 435 (Immobilized CAL-B)[1]

    • MTBE (Methyl tert-butyl ether) as co-solvent if needed.[1]

  • Workflow:

    • Setup: Dissolve racemic amine in MTBE/Ethyl Acetate (10:1 ratio).

    • Initiation: Add Novozym 435 (10-50% w/w relative to substrate).[1]

    • Incubation: Shake at 30°C. CAL-B selectively catalyzes the acylation of the (R)-enantiomer to form the acetamide, leaving the (S)-amine free.[1]

      • Note: If the enzyme specificity favors (R)-acylation, you obtain (R)-amide and (S)-amine.[1]

      • Correction for Target: To get the (R)-amine directly, one might use a hydrolysis approach of the racemic amide, or separate the (R)-amide formed above and hydrolyze it.[1]

    • Separation: Filter off the enzyme.[1] Acidify the filtrate with 1M HCl. The (S)-amine moves to the aqueous phase.[1] The (R)-amide remains in the organic phase.[1]

    • Hydrolysis (Critical Step): Reflux the (R)-amide in 6M HCl/Ethanol to deprotect and yield this compound hydrochloride.

Diagram 2: Enzymatic Resolution Workflow

Synthesis_Workflow Racemate Racemic 1-Cyclopropylethylamine Reaction Kinetic Resolution (Selective Acylation) Racemate->Reaction Reagents CAL-B (Novozym 435) + Ethyl Acetate Reagents->Reaction Separation Acid/Base Extraction Reaction->Separation RAmide (R)-Acetamide (Organic Phase) Separation->RAmide SAmine (S)-Amine (Aqueous Phase) Separation->SAmine Hydrolysis Acid Hydrolysis (6M HCl, Reflux) RAmide->Hydrolysis FinalProduct This compound HCl Salt Hydrolysis->FinalProduct

Figure 2: Workflow for the isolation of the (R)-enantiomer via enzymatic kinetic resolution and subsequent hydrolysis.

Part 4: Analytical Validation & Quality Control

Trustworthiness in synthesis requires self-validating analytical steps.[1]

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.[1]

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).[1]

    • Expected Result: Baseline separation of enantiomers. (R)-isomer typically elutes second on OD-H (must verify with standard).[1]

  • NMR Spectroscopy:

    • 1H NMR (CDCl3): Look for the multiplet of the methine proton at the chiral center (~2.3-2.5 ppm) and the distinct high-field cyclopropyl protons (0.2-0.6 ppm).[1]

    • Shift Reagent: Use of Mosher's acid chloride to form diastereomers can quantify %ee via NMR if Chiral HPLC is unavailable.[1]

Part 5: Pharmacological Relevance[1][4]

Why select the cyclopropyl moiety?

  • Metabolic Stability: The cyclopropyl C-H bonds have higher dissociation energy (approx. 106 kcal/mol) compared to isopropyl C-H bonds.[1] This reduces susceptibility to Cytochrome P450 oxidation, extending the drug's half-life (

    
    ).[1]
    
  • Conformational Constraint: The ring prevents free rotation, locking the amine vector into a position that often favors binding in hydrophobic pockets of GPCRs and Kinases.[1]

  • Bioisosterism: It acts as a rigid bioisostere for ethyl or isopropyl groups, maintaining lipophilicity while altering geometry.[1]

References
  • PubChem Compound Summary. (2025). This compound (CID 7016286).[1][2] National Center for Biotechnology Information.[1] [Link][1][2]

  • Gotor, V., et al. (2006).[1] Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry. [Link]

  • Kalgutkar, A. S. (2020).[1][4] Is There Enough Evidence to Classify Cycloalkyl Amine Substituents as Structural Alerts?. Biochemical Pharmacology.[1] [Link]

  • Talele, T. T. (2016).[1] The Cyclopropyl Fragment as a Structural Element in Drug Discovery. Journal of Medicinal Chemistry. [Link][1]

Sources

Methodological & Application

Technical Guide: (R)-1-Cyclopropylethylamine in Pharmaceutical Intermediate Synthesis

[1][2]

Executive Summary

(R)-1-Cyclopropylethylamine (CAS: 6240-96-6) is a high-value chiral building block extensively utilized in the synthesis of kinase inhibitors (e.g., JAK, ROR

1234cyclopropyl moiety

This guide provides a validated technical framework for handling, coupling, and analyzing this amine in drug discovery workflows. It addresses the critical challenges of enantiomeric integrity during amide coupling and nucleophilic aromatic substitution (S


Ar)12

Chemical Profile & Handling

Table 1: Physicochemical Properties

PropertyDataCritical Note
CAS Number 6240-96-6Specific to the (R)-enantiomer.[1][2][3][4]
Formula C

H

N
MW: 85.15 g/mol
Boiling Point ~103 °CVolatile; significant loss if concentrated under high vacuum without care.[1][2]
Density 0.84 g/mLLighter than water.[1][2]
Chirality (R)-enantiomerSusceptible to racemization under harsh basic/thermal conditions.[1][2]
pKa ~10.7 (Conj.[1][2] Acid)Strong base; requires stoichiometric control in coupling.[1][2]
Hazards Flammable, CorrosiveCauses severe skin burns; store under inert gas (Argon/N

).[1]

Storage Protocol:

  • Store at 2–8°C under Argon.

  • The amine absorbs CO

    
     from air to form carbamates; always recap immediately after use.[1][2]
    

Application Note: Kinase Inhibitor Synthesis

This compound is frequently employed to install a chiral solubilizing group or a hydrophobic contact motif in the ATP-binding pocket of kinases.[1][2]

Case Study: Amide Coupling in JAK Inhibitor Synthesis

In the synthesis of pyrrolopyrazine-based JAK inhibitors, the amine is often coupled to a carboxylic acid core. The primary risk here is racemization via an oxazolone intermediate or thermal degradation of the strained cyclopropane ring (though the latter is rare below 140°C).

Experimental Protocol 1: High-Fidelity Amide Coupling

Objective: Couple this compound to a heteroaromatic carboxylic acid with >98% retention of chirality.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)[1]

  • This compound (1.2 equiv)[1][2][3]

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF or EtOAc (anhydrous)[1]

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in DMF (0.1 M concentration). Add DIPEA (1.5 equiv) and cool to 0°C.

  • Coupling Agent Addition: Add HATU (1.2 equiv) in one portion. Stir for 15 minutes at 0°C to form the activated ester (O-At ester).[1][2] Note: Pre-activation prevents the amine from reacting with the coupling reagent directly.

  • Amine Addition: Add this compound (1.2 equiv) dropwise. Add the remaining DIPEA (1.5 equiv).[1][2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.[1][2]

  • Workup (Critical):

    • Dilute with EtOAc.[1][2]

    • Wash with saturated NaHCO

      
        (removes acid/HATU byproducts).[1][2]
      
    • Wash with 5% LiCl solution (removes DMF).[1][2]

    • Dry over Na

      
      SO
      
      
      and concentrate.
  • Purification: Flash chromatography (DCM/MeOH gradient). Avoid strong heating during concentration.[1][2]

Self-Validating Check:

  • TLC/LC-MS: Disappearance of acid starting material.

  • Chiral HPLC: Check ee% immediately after isolation (See Section 4).

Experimental Protocol 2: Nucleophilic Aromatic Substitution (S Ar)

Objective: Install the amine onto a chloropyrimidine or chloropyrazine core.[1]

Mechanism: The cyclopropyl group provides steric bulk but allows nucleophilic attack.[1][2] The reaction rate is slower than simple alkyl amines due to the branching at the

12

Step-by-Step Methodology:

  • Setup: Dissolve the chloro-heterocycle (1.0 equiv) in DMSO or NMP (0.2 M).

  • Base: Add K

    
    CO
    
    
    (2.5 equiv) or DIPEA (3.0 equiv).[1][2]
  • Amine Addition: Add this compound (1.5 equiv).

  • Thermal Cycle: Heat to 80–100°C.

    • Caution: Do not exceed 120°C in sealed vessels to avoid potential ring-opening or elimination side reactions.[1][2]

  • Quench: Pour into ice water. The product often precipitates.[1][2] Filter and wash with water.[1][2]

Analytical Quality Control (Chiral HPLC)

Validating the enantiomeric excess (ee) is mandatory.[1] Standard C18 columns cannot separate the enantiomers.[1][2]

Method Parameters:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).[1][2]

    • Note: DEA is essential to sharpen the peak of the basic amine.[2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 210–254 nm.[1][2]

  • Sample Prep: Dissolve 1 mg in 1 mL Mobile Phase.

Acceptance Criteria:

  • Enantiomeric Excess: >98.5%.[1][2][3][4]

  • Chemical Purity: >95%.[1][2][3]

Decision Logic & Troubleshooting

The following diagram illustrates the decision process for optimizing the coupling reaction if yields are low or racemization is observed.

ReactionOptimizationStartStart: Amide Coupling(Acid + Amine)CheckYieldCheck Conversion (LCMS)Start->CheckYieldLowYieldLow Conversion (<50%)CheckYield->LowYieldSlowGoodYieldHigh Conversion (>90%)CheckYield->GoodYieldFastCheckEECheck Chiral Purity (HPLC)RacemizationRacemization Detected(ee < 95%)CheckEE->RacemizationPureHigh Purity(ee > 98%)CheckEE->PureStericCheckAction: Increase Temp to 50°Cor Switch Solvent to DMALowYield->StericCheckSteric Hindrance?GoodYield->CheckEESwitchReagentAction: Switch to T3P(Lower epimerization risk)Racemization->SwitchReagentAddAdditiveAction: Add HOAt/Oxyma(Increase rate)Racemization->AddAdditiveSuccessProcess ValidatedPure->SuccessSwitchReagent->CheckEEStericCheck->CheckYield

Caption: Optimization workflow for this compound coupling reactions, addressing yield and chiral purity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7016286, (R)-1-(Cyclopropylethyl)amine. Retrieved February 6, 2026, from [Link][1]

  • Google Patents. Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines (US20210395185A1). Retrieved February 6, 2026, from [1]

  • Phenomenex. Chiral HPLC Separations Guide. Retrieved February 6, 2026, from [Link][1]

Application Notes & Protocols: A Guide to the Scalable Synthesis of Optically Active 1-Cyclopropylalkyl-1-amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Optically active 1-cyclopropylalkyl-1-amines are privileged structural motifs in modern medicinal chemistry and agrochemistry, valued for the unique conformational and electronic properties conferred by the cyclopropyl ring.[1][2][3] Their synthesis in enantiomerically pure form is a critical step in the development of numerous therapeutic agents and other biologically active molecules.[4] This guide provides an in-depth analysis of scalable synthetic strategies for producing these high-value chiral amines. We move beyond simple procedural lists to explain the underlying principles and rationale for key experimental choices. Detailed, field-proven protocols for diastereoselective reductive amination and a conceptual framework for biocatalytic dynamic kinetic resolution are presented, offering robust and scalable solutions for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Chiral Cyclopropylalkylamines

The cyclopropyl group is the third most common carbocycle found in FDA-approved drugs.[5] Its incorporation into a molecule can significantly enhance metabolic stability, improve membrane permeability, and lock in a bioactive conformation. When this group is positioned adjacent to a chiral amine center, as in 1-cyclopropylalkyl-1-amines, it creates a scaffold of high interest for drug discovery.

However, the construction of this stereocenter on a large scale presents a significant challenge. The goal is not merely to synthesize the target molecule, but to do so in a manner that is efficient, cost-effective, highly stereoselective, and scalable from the bench to industrial production. This guide explores several key methodologies that have proven effective in achieving this goal.

Core Synthetic Strategies: A Comparative Overview

The synthesis of chiral 1-cyclopropylalkyl-1-amines can be approached through several distinct strategies. The choice of method often depends on factors such as the availability of starting materials, cost of catalysts, desired scale, and downstream processing considerations.

  • Diastereoselective Synthesis (Chiral Auxiliary): This classic and reliable approach involves temporarily attaching a chiral molecule (an auxiliary) to a prochiral substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is removed. This method is often robust and high-yielding.

  • Asymmetric Catalysis: This modern approach uses a small amount of a chiral catalyst (metal-based or organocatalytic) to generate large quantities of an enantiomerically enriched product. It is highly atom-economical but can require significant optimization of catalysts and reaction conditions.[6][7][8]

  • Biocatalysis (Enzymatic Methods): Leveraging the exquisite selectivity of enzymes, biocatalysis offers an environmentally friendly route with exceptional enantioselectivity under mild conditions.[9][10] Methods like kinetic resolution, dynamic kinetic resolution (DKR), and asymmetric synthesis using enzymes such as lipases or transaminases are becoming increasingly viable for industrial-scale production.[9][11]

  • Chiral Resolution: This technique involves separating a 50:50 racemic mixture of enantiomers.[12] A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid).[13] These diastereomers, having different physical properties, can then be separated by crystallization.[12][13] While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer unless the unwanted enantiomer can be racemized and recycled.[13][14]

Protocol I: Scalable Diastereoselective Reductive Amination

This protocol is based on a scalable, industrially relevant process that utilizes an inexpensive and readily available chiral auxiliary, S-(-)-α-phenylethylamine, to direct the stereoselective synthesis of (S)-1-cyclopropylethyl-1-amine.[15]

Scientific Principle & Causality

The strategy hinges on a three-step sequence:

  • Condensation: The prochiral cyclopropyl methyl ketone is reacted with the chiral amine auxiliary to form a mixture of diastereomeric imines. The use of a Lewis acid catalyst (e.g., Ti(OEt)₄ or Ti(O-iPr)₄) is crucial here; it activates the ketone carbonyl group, facilitating nucleophilic attack by the amine and driving the equilibrium towards the imine product by sequestering the water byproduct.[15]

  • Diastereoselective Reduction: The resulting imine is reduced to a secondary amine. The stereochemistry of the newly formed chiral center is directed by the existing stereocenter of the phenylethyl auxiliary. The choice of reducing agent is critical for both selectivity and safety on a large scale.

  • Debenzylation (Auxiliary Removal): The chiral auxiliary is cleaved, typically via catalytic hydrogenation, to release the desired optically active primary amine. The auxiliary can then potentially be recovered.

Experimental Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Auxiliary Cleavage Ketone Cyclopropyl Methyl Ketone Condensation Condensation (Lewis Acid, Solvent) Ketone->Condensation Auxiliary Chiral Auxiliary (S)-(-)-α-phenylethylamine Auxiliary->Condensation Imine Diastereomeric Imine Intermediate Condensation->Imine Imine_ref Reduction Diastereoselective Reduction SecondaryAmine Diastereomerically Enriched Secondary Amine Reduction->SecondaryAmine SecondaryAmine_ref Imine_ref->Reduction Debenzylation Debenzylation (e.g., Catalytic Hydrogenation) Product Optically Active 1-Cyclopropylalkyl-1-amine Debenzylation->Product SecondaryAmine_ref->Debenzylation

Caption: Workflow for diastereoselective reductive amination.

Detailed Step-by-Step Protocol

Materials:

  • Cyclopropyl methyl ketone

  • (S)-(-)-α-phenylethylamine

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • Solvent (e.g., THF, Toluene, Heptane)[15]

  • Reducing agent (e.g., Sodium borohydride, Hydrogen)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure: [15]

  • Step i) Condensation to form Imine:

    • To a stirred solution of cyclopropyl methyl ketone (1.0 eq) in an appropriate solvent such as THF (approx. 5-10 volumes), add (S)-(-)-α-phenylethylamine (1.0-1.2 eq).

    • Add a Lewis acid, for example, Titanium(IV) isopropoxide (0.1-0.5 eq).

    • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by GC or TLC for the disappearance of the ketone.

    • Upon completion, cool the reaction mixture. The crude imine solution can often be used directly in the next step.

  • Step ii) Reduction to Secondary Amine:

    • Cool the crude imine solution to 0-5 °C.

    • Carefully add a reducing agent such as sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours until the imine is fully consumed.

    • Quench the reaction carefully by slowly adding water or dilute HCl.

    • Perform a standard aqueous workup: extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Step iii) Debenzylation to Primary Amine:

    • Dissolve the crude secondary amine from the previous step in a suitable solvent like methanol or ethanol.

    • Transfer the solution to a hydrogenation vessel.

    • Add a palladium on carbon catalyst (e.g., 10% Pd/C, 1-5 mol%).

    • Pressurize the vessel with hydrogen gas (typically 1-10 bar) and stir vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-48 hours.

    • Monitor the reaction for the consumption of the starting material.

    • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure. The resulting crude primary amine can be purified by distillation or by forming a crystalline salt (e.g., hydrochloride).

Data Summary
ParameterDetailsRationale / Notes
Starting Materials Cyclopropyl methyl ketone, (S)-(-)-α-phenylethylamineInexpensive and commercially available, making the process cost-effective for large scale.[15]
Key Reagents Ti(O-iPr)₄, NaBH₄, H₂/Pd-CStandard industrial reagents. Ti(O-iPr)₄ is an effective water scavenger.[15]
Solvent THF, Toluene, Heptane, IsopropanolChoice of solvent can influence reaction rates and ease of workup. THF is often preferred.[15]
Typical Yield >70% (overall)Good to excellent yields are achievable with optimization.
Stereoselectivity >95% de (for secondary amine)The bulky phenyl group of the auxiliary effectively shields one face of the imine.

Protocol II: Biocatalytic Dynamic Kinetic Resolution (DKR)

Biocatalysis represents a frontier in sustainable and scalable chemical manufacturing.[9] Dynamic Kinetic Resolution (DKR) is a particularly powerful strategy that overcomes the 50% yield limitation of traditional kinetic resolution by combining it with in-situ racemization.

Scientific Principle & Causality

The process involves two simultaneous reactions in one pot:

  • Enzymatic Kinetic Resolution: A racemic mixture of the 1-cyclopropylalkyl-1-amine is subjected to an enzyme, typically a lipase, in the presence of an acylating agent. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) much faster than the other, forming an amide.[9]

  • In-situ Racemization: The unreacted, undesired enantiomer (e.g., the S-enantiomer) is continuously racemized back into a 50:50 mixture by a suitable catalyst or condition (e.g., thermal racemization).[9]

This continuous racemization ensures that the substrate for the enzymatic step is never depleted of the reactive enantiomer, allowing the reaction to proceed theoretically to 100% conversion, yielding a single enantiomer of the acylated product.[9] Subsequent hydrolysis of the amide provides the desired enantiopure primary amine.

Conceptual Workflow

G RacemicAmine Racemic (R/S)-Amine EnzymaticResolution Enzymatic Resolution RacemicAmine->EnzymaticResolution AcylatingAgent Acylating Agent (e.g., Methoxyacetate Ester) AcylatingAgent->EnzymaticResolution Enzyme Enzyme (e.g., Lipase) Enzyme->EnzymaticResolution Racemization Racemization (Thermal or Catalytic) Racemization->RacemicAmine ProductAmide (R)-Amide EnzymaticResolution->ProductAmide UnreactedAmine (S)-Amine (Slow Reacting) EnzymaticResolution->UnreactedAmine  slow Hydrolysis Hydrolysis ProductAmine (R)-Amine (Desired Product) Hydrolysis->ProductAmine ProductAmide->Hydrolysis UnreactedAmine->Racemization rac

Caption: Conceptual workflow for Dynamic Kinetic Resolution (DKR).

Representative Protocol (Conceptual)

Materials:

  • Racemic 1-cyclopropylalkyl-1-amine

  • Lipase (e.g., Lipase B from Candida antarctica, often immobilized)

  • Acylating agent (e.g., ethyl methoxyacetate)

  • Solvent (e.g., Toluene, MTBE)

  • Racemization catalyst (if required and compatible)

  • Aqueous acid or base for hydrolysis

Procedure:

  • DKR Step:

    • Charge a reactor with the racemic amine (1.0 eq), a suitable organic solvent, and the acylating agent (0.5-0.6 eq).

    • Add the immobilized lipase.

    • If necessary, add a racemization catalyst. Often, for amines, thermal racemization at elevated temperatures (e.g., 60-100 °C) can be sufficient and avoids catalyst incompatibility.

    • Stir the mixture at the optimized temperature, monitoring the conversion and enantiomeric excess (ee) of the product amide by chiral HPLC.

    • Once the reaction reaches completion (>99% conversion, >99% ee), filter off the immobilized enzyme (which can be washed and reused).

    • Remove the solvent under reduced pressure.

  • Hydrolysis Step:

    • Treat the resulting crude amide with an aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) and heat to reflux for several hours until hydrolysis is complete.

    • After cooling, perform a standard acid-base workup to isolate the enantiomerically pure primary amine.

Key Performance Indicators
ParameterDetailsRationale / Notes
Selectivity (ee) Typically >99%Enzymes offer unparalleled stereoselectivity.[9]
Productivity Can be very high, especially in continuous flow systemsContinuous flow minimizes reactor volume and maximizes throughput.[9]
Sustainability High atom economy, avoids precious metals, mild conditionsBiocatalysis is a cornerstone of green chemistry.[9]
Scalability ExcellentThe process can be scaled up significantly, with reports of 100-gram scales in continuous flow.[9]

Summary and Outlook

The synthesis of optically active 1-cyclopropylalkyl-1-amines is a critical capability for the pharmaceutical and agrochemical industries. While multiple strategies exist, the choice of a scalable route requires careful consideration of economic, environmental, and process safety factors.

  • Diastereoselective reductive amination using a chiral auxiliary remains a highly robust, predictable, and scalable method, particularly when using inexpensive starting materials.[15] Its multi-step nature is a drawback, but its reliability makes it a workhorse in industrial settings.

  • Biocatalytic DKR represents the state-of-the-art in terms of elegance and sustainability.[9] It offers the potential for near-perfect yields and enantioselectivity under green conditions. As enzyme engineering and process intensification (e.g., continuous flow) continue to advance, biocatalytic routes will become increasingly dominant for the large-scale production of these and other chiral amines.

Ultimately, the optimal synthetic route will be tailored to the specific target molecule and production environment. The protocols and principles outlined in this guide provide a strong foundation for researchers and process chemists to develop and implement scalable, efficient, and reliable syntheses of these vital chiral building blocks.

References

  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021). Google Patents.
  • Scalable and sustainable synthesis of chiral amines by biocatalysis. (n.d.). PMC. Retrieved from [Link]

  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. (n.d.). MDPI. Retrieved from [Link]

  • Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed. Retrieved from [Link]

  • Kozhushkov, S., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Semantic Scholar. Retrieved from [Link]

  • Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2011). ResearchGate. Retrieved from [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). PMC - NIH. Retrieved from [Link]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. (n.d.). ChemRxiv. Retrieved from [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH. Retrieved from [Link]

  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. (n.d.). NIH. Retrieved from [Link]

  • Rhodium-Catalyzed Enantioselective Addition of Organoaluminum Reagents to N-Tosyl Ketimines. (n.d.). ACS Publications. Retrieved from [Link]

  • Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer with diazopyruvate. (n.d.). NIH. Retrieved from [Link]

  • Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases. (2023). PubMed. Retrieved from [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. Retrieved from [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Catalytic enantioselective synthesis of alkylidenecyclopropanes. (n.d.). PMC - NIH. Retrieved from [Link]

  • Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]

  • (PDF) Enantioselective Rhodium‐Catalyzed Addition of Arylboroxines to N‐Unprotected Ketimines: Efficient Synthesis of Cipargamin. (n.d.). ResearchGate. Retrieved from [Link]

  • Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). Retrieved from [Link]

  • (PDF) Biocatalytic Routes to Optically Active Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • A rhodium-catalysed conjugate addition/cyclization cascade for the asymmetric synthesis of 2-amino-4H-chromenes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (n.d.). MDPI. Retrieved from [Link]

  • Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. (2024). The Hong Kong University of Science and Technology. Retrieved from [Link]

  • Cobalt-catalyzed enantioselective reductive addition of ketimine with cyclopropyl chloride to construct chiral amino esters bearing cyclopropyl fragments. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

Sources

Protocol for the synthesis of (R)-1-Cyclopropylethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of (R)-1-Cyclopropylethylamine Hydrochloride

Executive Summary

This compound is a privileged pharmacophore in modern drug discovery, serving as a critical chiral building block for various antivirals (e.g., HCV NS3/4A protease inhibitors), kinase inhibitors, and GPCR modulators. Its structural rigidity, combined with the metabolic stability of the cyclopropyl group, often enhances potency and pharmacokinetic profiles compared to simple isopropyl analogues.

This application note details a stereoselective synthesis protocol utilizing the Ellman chiral auxiliary ((R)-tert-butanesulfinamide). Unlike classical optical resolution methods (e.g., utilizing tartaric or mandelic acid) which suffer from a maximum 50% theoretical yield without complex recycling loops, this diastereoselective route offers high yields (>85%) and superior enantiomeric excess (>98% ee).

Retrosynthetic Analysis & Strategy

The synthesis relies on the condensation of cyclopropyl methyl ketone with (R)-tert-butanesulfinamide to form a chiral N-sulfinyl ketimine. Subsequent reduction utilizing sodium borohydride (NaBH₄) proceeds through a cyclic transition state, imparting high diastereoselectivity. Acidic cleavage of the sulfinyl group yields the target amine hydrochloride.[1]

Key Strategic Advantages:

  • Chiral Auxiliary: (R)-tert-butanesulfinamide acts as both the ammonia equivalent and the chiral director.

  • Water Scavenging: Titanium(IV) ethoxide serves a dual role: Lewis acid activation of the ketone and in-situ water scavenging to drive the equilibrium forward.

  • Scalability: The process avoids cryogenic temperatures (< -20°C) and chromatographic purification for the final salt.

Retrosynthesis Target This compound HCl (Target) Intermediate (R,R)-N-Sulfinyl Amine (Diastereomer) Target->Intermediate HCl Deprotection Imine (R)-N-Sulfinyl Ketimine (Activated Intermediate) Intermediate->Imine Diastereoselective Reduction (NaBH4) Starting Cyclopropyl Methyl Ketone + (R)-tert-Butanesulfinamide Imine->Starting Ti(OEt)4 Condensation

Figure 1: Retrosynthetic disconnection showing the Ellman auxiliary strategy.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[2]Density (g/mL)Role
Cyclopropyl methyl ketone84.121.00.898Substrate
(R)-2-Methyl-2-propanesulfinamide121.181.1SolidChiral Auxiliary
Titanium(IV) ethoxide (Ti(OEt)₄)228.112.01.096Lewis Acid / Dehydrating Agent
Sodium borohydride (NaBH₄)37.832.0SolidReducing Agent
THF (Anhydrous)72.11-0.889Solvent
HCl (4M in Dioxane)36.464.0-Deprotection Agent
Step 1: Formation of (R)-N-(1-Cyclopropylethylidene)-2-methylpropane-2-sulfinamide

Mechanism: The condensation is equilibrium-limited. Ti(OEt)₄ coordinates to the ketone oxygen, increasing electrophilicity, and irreversibly reacts with water produced during imine formation to form TiO₂.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add (R)-2-methyl-2-propanesulfinamide (1.1 equiv) and anhydrous THF (0.5 M concentration relative to ketone).

  • Addition: Add Cyclopropyl methyl ketone (1.0 equiv) via syringe.

  • Activation: Add Ti(OEt)₄ (2.0 equiv) dropwise. Note: The solution will turn slightly yellow.

  • Reaction: Heat the mixture to reflux (approx. 65-70°C) for 16–24 hours. Monitor by TLC (EtOAc/Hexanes 3:7) or LC-MS.

  • Quench: Cool to room temperature. Pour the mixture into a rapidly stirring brine solution (equal volume to THF). A thick white precipitate of titanium salts will form.

  • Workup: Filter the suspension through a pad of Celite. Wash the filter cake with EtOAc. Transfer the filtrate to a separatory funnel.

  • Extraction: Separate phases. Extract the aqueous layer with EtOAc (2x). Combine organics, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude ketimine is often pure enough (>95%) for the next step. If necessary, purify via short silica plug (eluting with 10-20% EtOAc/Hexanes).

Step 2: Diastereoselective Reduction to (R,R)-Sulfinamide

Stereochemical Rationale: The reduction proceeds via a cyclic transition state where the bulky tert-butyl group of the sulfinamide directs the hydride attack from the less hindered face (Re-face relative to the imine carbon), yielding the (R,R)-diastereomer.

  • Setup: Dissolve the ketimine (from Step 1) in anhydrous THF (0.2 M) in a clean, dry RBF under nitrogen.

  • Cooling: Cool the solution to -48°C (using a dry ice/acetonitrile bath) or -78°C (dry ice/acetone). Critical: Lower temperatures enhance diastereoselectivity (dr).

  • Reduction: Add NaBH₄ (2.0 equiv) in one portion.

  • Reaction: Allow the mixture to warm slowly to room temperature over 4–6 hours.

  • Quench: Cool to 0°C. Add Saturated NH₄Cl solution dropwise until gas evolution ceases.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Analysis: Determine the diastereomeric ratio (dr) via ¹H NMR or chiral HPLC. Expect dr > 95:5.

Step 3: Deprotection to this compound HCl
  • Solvolysis: Dissolve the reduced sulfinamide intermediate in MeOH (minimal volume).

  • Acidification: Add 4M HCl in Dioxane (4.0 equiv) at 0°C.

  • Reaction: Stir at room temperature for 1–2 hours. A white precipitate may begin to form.

  • Isolation: Concentrate the solvent in vacuo to near dryness.

  • Crystallization: Triturate the residue with diethyl ether (Et₂O) or MTBE. The amine hydrochloride will precipitate as a white solid.

  • Filtration: Filter the solid under inert atmosphere (hygroscopic). Wash with cold Et₂O.

  • Drying: Dry under high vacuum to yield this compound HCl.

Quality Control & Validation

To ensure the protocol meets "Self-Validating" criteria, the following analytical checkpoints must be met:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.3-8.5 (br s, 3H, NH₃⁺)

    • δ 2.6-2.7 (m, 1H, CH-N)

    • δ 1.25 (d, 3H, CH₃)

    • δ 0.9-1.0 (m, 1H, Cyclopropyl CH)

    • δ 0.3-0.6 (m, 4H, Cyclopropyl CH₂)

  • Enantiomeric Excess (ee):

    • Method: Derivatization with Mosher's acid chloride or direct Chiral HPLC (e.g., Chiralpak AD-H or IC column).

    • Target: >98% ee.

  • Specific Rotation: [α]²⁰D approx. -3.5° (c=1, MeOH) for the HCl salt (Value to be verified against specific batch; literature values vary by salt form).

Mechanistic Insight & Troubleshooting

The stereochemical outcome is governed by the Ellman transition state model.

TransitionState cluster_TS Cyclic Transition State (Simplified) Ti Ti/B N N N->Ti S S S->N O O S->O double bond O->Ti Hydride H- Hydride->N Attack Face Re-face Attack

Figure 2: Simplified representation of the chelated transition state directing hydride attack.

Troubleshooting Guide:

  • Low Yield in Step 1: Often due to "stalling" equilibrium. Ensure Ti(OEt)₄ is fresh and not hydrolyzed (should be a clear liquid, not cloudy). Increase reflux time.

  • Poor dr in Step 2: Temperature control is critical. If -48°C yields poor selectivity, lower to -78°C. Ensure the addition of NaBH₄ is slow to prevent localized exotherms.

  • Oily Product in Step 3: The HCl salt is hygroscopic. If it oils out, dissolve in minimal MeOH and slowly add Et₂O with vigorous stirring to induce precipitation.

Safety & Handling

  • Titanium(IV) ethoxide: Highly moisture sensitive. Hydrolyzes to release ethanol and titanium dioxide. Handle under nitrogen.[3]

  • Cyclopropyl methyl ketone: Flammable liquid.

  • Amine HCl Salt: Hygroscopic.[3] Store in a desiccator or under inert gas at 2-8°C.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide". Accounts of Chemical Research, 35(11), 984–995. Link

  • Cogan, D. A.; Liu, G.; Kim, K.; Backes, B. J.; Ellman, J. A. (1998). "Catalytic Enantioselective Synthesis of Sulfinimines". Journal of the American Chemical Society, 120(32), 8011–8019. Link

  • Patterson, A. W.; Ellman, J. A. (2006). "Asymmetric Synthesis of α-Branched Amines". Journal of Organic Chemistry, 71(19), 7110–7112. Link

  • Tang, T. P.; Ellman, J. A. (1999).[4] "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Imine Additions". Journal of Organic Chemistry, 64(1), 12–13. Link

  • ChemicalBook. (2023). "this compound hydrochloride Product Properties". Link

Sources

(R)-1-Cyclopropylethylamine as a building block for substituted pyrazinones.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: (R)-1-Cyclopropylethylamine as a Chiral Building Block for the Synthesis of Substituted Pyrazinones

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of this compound in Modern Medicinal Chemistry

The pyrazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including roles as kinase inhibitors, signaling molecules, and antibacterial agents.[1][2] The strategic functionalization of this heterocyclic system allows for the fine-tuning of pharmacological properties. A key challenge and opportunity in this field is the introduction of chirality to create specific, stereochemically pure drug candidates that can interact precisely with biological targets.[3][4][5]

This compound emerges as a building block of significant interest for this purpose. It offers two crucial structural features:

  • The Chiral Center: The (R)-configuration at the α-carbon allows for the synthesis of enantiomerically pure pyrazinones. This is paramount, as different enantiomers of a drug can exhibit vastly different potency, selectivity, and toxicity profiles.[4][5]

  • The Cyclopropyl Moiety: This small, strained ring is a highly sought-after motif in drug design.[6] It acts as a "bioisostere" for larger groups like isopropyl or phenyl, but with unique properties. The cyclopropyl group provides conformational rigidity, which can lock a molecule into a bioactive conformation, thereby improving binding affinity. Furthermore, it often enhances metabolic stability by protecting adjacent positions from enzymatic degradation.[7]

This application note provides a comprehensive guide to the use of this compound in the synthesis of substituted pyrazinones. We will detail the physicochemical properties and handling of this reagent, present a robust, step-by-step protocol for a representative synthesis, and discuss the underlying chemical principles that make this a valuable transformation for any drug discovery program.

Reagent Profile: this compound

A thorough understanding of the starting material is critical for successful and safe experimentation.

Physicochemical Data
PropertyValueSource
IUPAC Name (1R)-1-cyclopropylethanamine[8]
CAS Number 6240-96-6[8][9]
Molecular Formula C₅H₁₁N[8]
Molecular Weight 85.15 g/mol [8]
Boiling Point 90-92 °C[10]
Density ~0.920 g/cm³[10]
Appearance Colorless to pale yellow liquid[11]
Solubility Miscible with water and polar organic solvents[11][12]
Safety & Handling

This compound is a hazardous chemical that must be handled with appropriate precautions in a controlled laboratory environment.[9]

  • GHS Hazard Classification:

    • Flammable Liquid (Category 2): Highly flammable liquid and vapor.[8][12] Keep away from heat, sparks, and open flames. Use explosion-proof equipment.

    • Skin Corrosion (Category 1B): Causes severe skin burns and eye damage.[8][12]

    • Acute Toxicity, Oral (Category 3/4): Toxic or harmful if swallowed.[8]

    • Eye Damage (Category 1): Causes serious eye damage.[8]

  • Mandatory Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile), chemical safety goggles, and a flame-retardant lab coat.[9]

    • Handle exclusively within a certified chemical fume hood to avoid inhalation of vapors.[9]

  • Handling & Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[9][13]

    • Ground and bond containers when transferring material to prevent static discharge.[9]

    • The compound is air-sensitive and should be stored under an inert atmosphere (e.g., Argon or Nitrogen).[12]

Synthetic Strategy for Pyrazinone Formation

The construction of the pyrazinone ring can be achieved through various synthetic routes.[14][15] A common and effective method involves the condensation of an α-amino amide with a 1,2-dicarbonyl compound, followed by cyclization and dehydration. This approach is particularly well-suited for incorporating the this compound moiety.

The rationale for this strategy is twofold:

  • Direct Incorporation of Chirality: The chiral amine is a primary building block, ensuring the stereocenter is set from the beginning of the synthesis, avoiding the need for later-stage chiral resolution.

  • Convergent Synthesis: The two key fragments—the amino amide derived from our chiral amine and the dicarbonyl component—are prepared separately and then combined, which is often more efficient and higher-yielding than linear syntheses.

The overall workflow is designed to be a self-validating system, where successful formation of the intermediate amide is a prerequisite for the final cyclization step.

G cluster_prep Phase 1: Intermediate Preparation cluster_reaction Phase 2: Core Synthesis cluster_purification Phase 3: Isolation & Analysis A 1. This compound C Chloroacetamide Intermediate A->C Acylation B 2. Chloroacetyl Chloride B->C E Iodoacetamide Intermediate C->E Finkelstein Reaction D 3. Sodium Iodide D->E G Cyclized Precursor E->G Condensation F 4. Diethyl Oxalate F->G H Target Pyrazinone G->H Dehydration/ Cyclization I Crude Product H->I J Column Chromatography I->J K Pure Product J->K L Characterization (NMR, MS, etc.) K->L

Caption: High-level workflow for pyrazinone synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-((R)-1-cyclopropylethyl)-3-hydroxy-1,4-dihydropyrazin-2-one .

Disclaimer: This protocol must be performed by trained personnel in a suitable laboratory setting, adhering to all safety precautions outlined in Section 2.2.

Part A: Synthesis of N-((R)-1-cyclopropylethyl)-2-iodoacetamide
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq, e.g., 5.0 g) and anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.

  • Acylation: Add triethylamine (1.2 eq) to the solution. Slowly add a solution of chloroacetyl chloride (1.05 eq) in DCM (20 mL) via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloroacetamide intermediate.

  • Finkelstein Reaction: Dissolve the crude chloroacetamide in acetone (150 mL) in a round-bottom flask. Add sodium iodide (3.0 eq) and stir the mixture at reflux for 12 hours.

  • Isolation: After cooling to room temperature, filter off the resulting precipitate (NaCl). Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate (100 mL), wash with water (2 x 40 mL) and brine (40 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude iodoacetamide product, which can often be used in the next step without further purification.

Part B: Synthesis of the Pyrazinone Core
  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the crude N-((R)-1-cyclopropylethyl)-2-iodoacetamide (1.0 eq) from Part A in anhydrous N,N-Dimethylformamide (DMF, 80 mL).

  • Condensation & Cyclization: Add diethyl oxalate (1.5 eq) followed by potassium carbonate (3.0 eq).

  • Heating: Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Work-up: Cool the reaction to room temperature and pour it into ice-water (300 mL). Acidify the mixture to pH ~3-4 with 1M HCl. This should precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-((R)-1-cyclopropylethyl)-3-hydroxy-1,4-dihydropyrazin-2-one.

Proposed Reaction Mechanism

The formation of the pyrazinone ring proceeds through a well-established mechanistic pathway involving nucleophilic substitution, condensation, and intramolecular cyclization.

G Iodoacetamide Iodoacetamide Intermediate Enolate Enolate Formation Iodoacetamide->Enolate 1. Deprotonation Attack Nucleophilic Attack Enolate->Attack 2. Attack on Diethyl Oxalate Cyclized Tetrahedral Intermediate Attack->Cyclized 3. Intramolecular   Amide Attack Product Final Pyrazinone Product Cyclized->Product 4. Elimination & Tautomerization label_K2CO3 K2CO3 label_EtO EtO⁻ label_H2O - H₂O

Caption: Key steps in the pyrazinone ring-forming cascade.

Causality Explained:

  • Deprotonation: The base (K₂CO₃) removes the acidic proton alpha to the amide carbonyl, forming an enolate.

  • Nucleophilic Attack: This enolate acts as a nucleophile, attacking one of the electrophilic carbonyls of diethyl oxalate.

  • Intramolecular Cyclization: The nitrogen of the primary amide then attacks the second carbonyl of the oxalate moiety in an intramolecular fashion, forming a six-membered ring.

  • Elimination & Tautomerization: The ring closes with the elimination of ethanol. The resulting intermediate then tautomerizes to the more stable enol form, yielding the final 3-hydroxy-pyrazinone product.

Representative Data Summary

The following table presents hypothetical but realistic data for the described synthesis. Actual results may vary based on experimental conditions and scale.

ParameterValue
Starting Material This compound
Final Product 1-((R)-1-cyclopropylethyl)-3-hydroxy-1,4-dihydropyrazin-2-one
Yield (Overall) 45-60%
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) Expected signals: δ 6.5-7.0 (s, 1H, vinyl H), 4.0-4.5 (m, 1H, CH-N), 3.8-4.0 (s, 2H, CH₂), 0.8-1.5 (m, 1H, cyclopropyl CH), 0.2-0.8 (m, 4H, cyclopropyl CH₂)
Mass Spec (ESI+) Expected m/z: [M+H]⁺ calculated for C₉H₁₂N₂O₂

Conclusion and Field Insights

This application note demonstrates a reliable and robust protocol for utilizing this compound as a chiral building block for the synthesis of substituted pyrazinones. The strategic incorporation of the chiral cyclopropyl motif provides a direct entry into a class of compounds with high potential in drug discovery. The resulting pyrazinone scaffold is ripe for further functionalization, allowing for the creation of diverse chemical libraries for screening.[16][17] For instance, the hydroxyl group can be alkylated or converted to a halogen for subsequent cross-coupling reactions, expanding the accessible chemical space. The use of stereochemically defined building blocks like this compound is a cornerstone of modern, efficient drug development, enabling the rapid synthesis of specific, potent, and safer therapeutic candidates.

References

  • Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing.
  • Synthesis of substituted pyrazines from N -allyl malonamides. ResearchGate.
  • Possible mechanism for the formation of pyrazine 2a. ResearchGate.
  • This compound | C5H11N | CID 7016286. PubChem.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
  • 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances.
  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Pyrazinone Biosynthesis and Signaling—Myxo Style. PubMed Central.
  • (S)-1-Cyclopropylethylamine. CymitQuimica.
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PubMed Central.
  • Pyrazinone Biosynthesis and Signaling Myxo Style. ACS Central Science.
  • Role of Chirality in Drugs. ResearchGate.
  • Chemical Safety Data Sheet MSDS / SDS - (S)-1-CYCLOPROPYLETHYLAMINE HYDROCHLORIDE. ChemicalBook.
  • 1-CYCLOPROPYL-ETHYLAMINE | 1621-24-5. ChemicalBook.
  • 1-Cyclopropylethanamine | C5H11N | CID 519239. PubChem.
  • Chirality in Drug Molecules: Synthetic and Biological Implications. Hilaris Publisher.
  • Cyclopropylamine CAS No 765-30-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • (R)-1-(Cyclopropylethyl)amine 6240-96-6 wiki. Guidechem.
  • Chiral Drugs: An Overview. PubMed Central.

Sources

Method for determining the enantiomeric excess of (R)-1-Cyclopropylethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-1-Cyclopropylethylamine (CAS: 6240-96-6) is a critical chiral building block in the synthesis of antiretroviral agents and kinase inhibitors. Its enantiomeric purity is a Critical Quality Attribute (CQA) that directly impacts the efficacy and safety of the final drug substance.

This guide addresses the primary analytical challenge: 1-Cyclopropylethylamine lacks a strong UV chromophore and is volatile. Standard direct chiral HPLC with UV detection is often insufficient.

We present three validated protocols ranging from robust Quality Control (QC) methods to structural verification techniques:

  • Method A (QC Standard): Pre-column derivatization with Benzoyl Chloride followed by Normal Phase Chiral HPLC.

  • Method B (R&D/Structural):

    
    F-NMR analysis using Mosher’s Acid Chloride.
    
  • Method C (Direct Aqueous): Direct analysis using Crown Ether columns (Crownpak CR) with acidic mobile phases.[1]

Molecule Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure Primary aliphatic amine adjacent to a cyclopropyl ring.[2]No

-systems for UV detection >210 nm.
Basicity pKa

10.5
Strong tailing on silica columns; requires basic modifiers (DEA/TEA) or acidic mobile phases.
Volatility Boiling Point

100°C
Risk of sample loss during evaporation; derivatization reduces volatility.

Method Selection Guide

The following decision tree illustrates the logic for selecting the appropriate protocol based on your laboratory's resources and the sample's stage in development.

MethodSelection Start Start: 1-Cyclopropylethylamine Sample UV_Req Is UV Detection Required (Standard HPLC)? Start->UV_Req QC_Routine Is this for Routine QC? UV_Req->QC_Routine Yes MethodC Method C: Crownpak CR(+) (Direct Injection, Acidic Mobile Phase) UV_Req->MethodC No (ELSD/RI/MS available) MethodA Method A: Benzoylation + Chiral HPLC (Robust, High Sensitivity) QC_Routine->MethodA Yes (High Throughput) MethodB Method B: Mosher's Acid + 19F NMR (No Column Screening, Absolute Config) QC_Routine->MethodB No (Structural Proof)

Figure 1: Decision matrix for selecting the optimal analytical method.

Method A: Pre-Column Derivatization (The Industry Standard)

Principle: Since the amine is UV-transparent, we react it with Benzoyl Chloride. This attaches a phenyl chromophore, enabling strong UV detection at 254 nm, reduces volatility, and improves interaction with polysaccharide-based chiral stationary phases (CSPs).

Protocol 1: Benzoylation
  • Reagents:

    • Sample: 10 mg 1-Cyclopropylethylamine.

    • Reagent: 15 µL Benzoyl Chloride (1.1 eq).

    • Base: 20 µL Triethylamine (TEA).

    • Solvent: 1 mL Dichloromethane (DCM).

  • Procedure:

    • Dissolve amine in DCM. Add TEA.

    • Add Benzoyl Chloride dropwise at 0°C (ice bath) or RT.

    • Stir for 15 minutes.

    • Quench with 0.5 mL water; vortex.

    • Extract organic layer, dry over

      
      , and evaporate (or dilute directly with Mobile Phase if concentration permits).
      
Protocol 2: Chiral HPLC Conditions
  • Column: Chiralpak AD-H or Chiralpak IC (Daicel), 4.6 x 250 mm, 5 µm.

    • Why: The amide functionality interacts strongly with the amylose/cellulose carbamate stationary phases via hydrogen bonding and dipole interactions.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm.

  • Temperature: 25°C.

  • Expected Retention:

    • (R)-Enantiomer Derivative:

      
       8-10 min (confirm with standard).
      
    • (S)-Enantiomer Derivative:

      
       12-15 min.
      
    • Note: Elution order may reverse between AD-H and IC columns.

Method B: Mosher’s Acid Derivatization ( F-NMR)

Principle: Reaction with a chiral derivatizing agent,


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), creates diastereomers. These have distinct chemical shifts in NMR.

F-NMR is preferred due to the clean baseline (no overlapping signals from the molecule backbone).
Protocol
  • Reagents:

    • Sample: 5 mg amine.

    • Reagent: 10 µL (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).

    • Base: 10 µL Pyridine-d5 (acts as solvent and base) or TEA in

      
      .
      
    • Solvent: 0.6 mL

      
      .
      
  • Procedure:

    • Mix amine and solvent in an NMR tube.

    • Add base and MTPA-Cl. Shake well.

    • Allow to stand for 10 minutes (reaction is rapid).

  • Analysis:

    • Acquire

      
      F-NMR (proton-decoupled recommended).
      
    • Integration: Integrate the

      
       peaks of the diastereomers.
      
    • Calculation:

      
      [4]
      
    • Interpretation: The chemical shift difference (

      
      ) is typically 0.2–0.5 ppm, providing baseline resolution.
      

Method C: Direct Chiral HPLC (Crown Ether)

Principle: Crown ether columns (Crownpak CR) are designed specifically for primary amines. The crown ether forms a host-guest inclusion complex with the ammonium ion (


). This method requires no derivatization but necessitates an acidic mobile phase and has low UV sensitivity.
Protocol
  • Column: Crownpak CR(+) or CR-I(+) (Daicel), 4.0 x 150 mm.

  • Mobile Phase: Perchloric Acid (

    
    ) aqueous solution (pH 1.5 to 2.0).
    
    • Modifier: 0–15% Methanol can be added to reduce retention time.

    • Warning: Do not use basic modifiers; the amine must be protonated.

  • Flow Rate: 0.5 mL/min (lower flow due to viscosity of water at low temp).

  • Temperature: 10°C to 25°C (Lower temperature often improves resolution).

  • Detection:

    • UV @ 200–210 nm (Low sensitivity, solvent cut-off risk).

    • Preferred: Refractive Index (RI) or Charged Aerosol Detector (CAD).

  • Elution Order (CR+): Generally, the (R)-amine elutes after the (S)-amine for

    
    -branched alkyl amines, but this must be confirmed with a standard.
    

Validation & Troubleshooting

IssueCauseSolution
Peak Tailing (Method A) Residual free amine interacting with silanols.Ensure 100% derivatization; add 0.1% DEA to mobile phase if tailing persists.
Low Sensitivity (Method C) Weak UV absorbance of aliphatic amine.Switch to Method A (Benzoylation) or use RI/ELSD detection.
Racemization Harsh reaction conditions.Keep derivatization (Method A/B) at 0°C–RT; avoid strong heat with strong bases.
Split Peaks Rotamers (Method A).Amides can show rotamers in NMR, but usually appear as single peaks in HPLC. If split, heat column to 40°C to coalesce.

References

  • Vertex AI Search. (2023). Enantiomeric separation of 1-phenylethylamine and 1-cyclohexylethylamine in capillary electrophoresis. National Institutes of Health. Link

  • Mbah, C. J. (2018).[5] Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open. Link

  • MDPI. (2022). Catalytic Enantioselective Cyclopropylalkynylation of Aldimines. MDPI. Link

  • Chiral Technologies. (2024).[6][7] Instruction Manual for CROWNPAK® CR(+) / CR(-). Chiral Technologies. Link

  • Seco, J. M., et al. (2004).[7] The Assignment of Absolute Configuration by NMR. Chemical Reviews (via LibreTexts). Link

  • Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines (US20210395185A1). Google Patents. Link

Sources

Technical Application Note: Stereoselective Synthesis of (R)-1-Cyclopropylethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-1-Cyclopropylethylamine is a high-value chiral pharmacophore found in various antiviral and respiratory therapeutic candidates. Its synthesis presents a specific challenge: the cyclopropyl ring is acid-sensitive (prone to ring-opening), and the steric similarity between the methyl and cyclopropyl groups makes enantiomeric discrimination difficult.

This guide details two distinct, field-proven protocols:

  • Biocatalytic Transamination: The "Gold Standard" for scalability, enantiopurity (>99% ee), and green chemistry compliance.

  • Ellman’s Sulfinamide Auxiliary: The "Chemist’s Standard" for versatility in medicinal chemistry labs without access to enzyme libraries.

Strategic Workflow Overview

The following decision tree illustrates the selection logic between the two methodologies based on scale and available resources.

Synthesis_Strategy Start Starting Material: Cyclopropyl Methyl Ketone Decision Scale & Resource Availability? Start->Decision Route_Bio Route A: Biocatalysis (Transaminase) Decision->Route_Bio High Scale / Green Chem (Preferred) Route_Chem Route B: Chemical (Ellman Auxiliary) Decision->Route_Chem Med-Chem / No Enzyme Lib Product Target: This compound Route_Bio->Product >99% ee 1 Step Route_Chem->Product >98% de 3 Steps

Figure 1: Strategic selection between biocatalytic and chemical synthesis routes.

Route A: Biocatalytic Transamination (Industrial Standard)

This route utilizes an (R)-selective


-transaminase (ATA) to transfer an amino group from a donor (isopropylamine) to the ketone. It is superior due to its single-step nature and lack of heavy metals.
Mechanism & Logic

The reaction relies on kinetic equilibrium displacement . Since the conversion of ketone to amine is reversible, isopropylamine (IPA) is used as the amine donor. The byproduct, acetone, is volatile and can be removed (or the IPA is used in large excess) to drive the reaction forward.

Key Enzyme Class: (R)-selective


-transaminases (e.g., from Arthrobacter sp. or Aspergillus variants).
Protocol: 10 mmol Scale

Reagents:

  • Cyclopropyl methyl ketone (CPMK): 841 mg (10 mmol)

  • (R)-Selective Transaminase (e.g., ATA-113 or Codexis CDX-017 homologue): 50 mg

  • PLP (Pyridoxal-5'-phosphate) cofactor: 10 mg

  • Buffer: 100 mM Potassium Phosphate (pH 7.5)

  • Amine Donor: Isopropylamine (1.0 M in buffer, pH adjusted to 7.5)

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve PLP in the phosphate buffer. Add isopropylamine and adjust pH back to 7.5 using 6M HCl (exothermic; cool on ice).

  • Substrate Addition: Add CPMK (10 mmol) to the reaction vessel containing 50 mL of the buffer/amine mix. Add 10% v/v DMSO if solubility is an issue (CPMK has limited water solubility).

  • Initiation: Add the enzyme powder.

  • Incubation: Shake at 30°C / 150 rpm for 24 hours.

    • Critical Control: Do not exceed 35°C as many wild-type transaminases denature.

  • Workup:

    • Acidify to pH 2 with 6M HCl (to protonate the amine and keep it in the aqueous phase).

    • Extract with MTBE (x2) to remove unreacted ketone and acetone. Discard organic layer.

    • Basify aqueous layer to pH 12 with 10M NaOH.

    • Extract with DCM (x3).

    • Dry over Na₂SO₄ and concentrate carefully (product is volatile; bp ~100°C).

Yield: Typically 85-95%. Enantiomeric Excess (ee): >99% (R).[1][2]

Route B: Ellman’s Sulfinamide Auxiliary (Laboratory Standard)

When specific enzymes are unavailable, the condensation of CPMK with (R)-tert-butanesulfinamide followed by stereoselective reduction is the most reliable chemical method.

Stereochemical Logic (The "Selectride Rule")

To obtain the (R)-amine using the (R)-auxiliary , one must use a bulky hydride source like L-Selectride .

  • NaBH4 reduction: Proceeds via a cyclic transition state

    
     yields (S)-amine (mismatched).
    
  • L-Selectride reduction: Proceeds via an open transition state, attacking the less hindered face

    
     yields (R)-amine .
    

Ellman_Mechanism Step1 Step 1: Condensation CPMK + (R)-t-BS + Ti(OEt)4 Imine Intermediate: (R)-N-Sulfinyl Ketimine Step1->Imine Red_Selectride Reduction: L-Selectride (Open Transition State) Imine->Red_Selectride Target Path Red_NaBH4 Reduction: NaBH4 (Cyclic Transition State) Imine->Red_NaBH4 Avoid for (R)-Target Prod_R Product: (R,R)-Sulfinamide (Precursor to R-Amine) Red_Selectride->Prod_R Prod_S Product: (R,S)-Sulfinamide (Precursor to S-Amine) Red_NaBH4->Prod_S

Figure 2: Divergent stereochemical outcomes based on hydride selection.[3]

Protocol: 10 mmol Scale
Step 1: Imine Formation[4]
  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Reagents: Add (R)-tert-butanesulfinamide (1.21 g, 10 mmol) and CPMK (1.0 g, 12 mmol, 1.2 equiv).

  • Solvent/Catalyst: Add THF (20 mL) followed by Ti(OEt)₄ (4.56 g, 20 mmol, 2.0 equiv).

  • Reaction: Stir at reflux (approx 65°C) for 16 hours. The solution usually turns yellow.

  • Quench: Cool to RT. Pour into brine (20 mL) with vigorous stirring. The Ti salts will precipitate as a thick white paste. Filter through Celite.

  • Purification: Silica gel chromatography (Hexanes/EtOAc). Isolate the (R)-sulfinyl ketimine.

Step 2: Stereoselective Reduction (Critical Step)[3]
  • Setup: Dissolve the purified ketimine (from Step 1) in dry THF (0.2 M) under Argon.

  • Cooling: Cool to -78°C (Dry ice/Acetone bath).

  • Reduction: Add L-Selectride (1.0 M in THF, 2.0 equiv) dropwise over 20 minutes.

    • Note: The bulky hydride attacks from the face opposite the bulky tert-butyl group in the non-chelated model.

  • Workup: Stir for 3 hours at -78°C. Quench with saturated NH₄Cl. Warm to RT. Extract with EtOAc.

  • Result: This yields the (R,R)-sulfinamide diastereomer (dr typically >98:2).

Step 3: Deprotection
  • Hydrolysis: Dissolve the sulfinamide in MeOH. Add 4M HCl in dioxane (2.0 equiv).

  • Reaction: Stir at RT for 30 minutes.

  • Isolation: Concentrate to dryness. Triterate with Et₂O to remove sulfinyl byproducts. The white solid remaining is This compound hydrochloride .

Comparative Data Analysis

ParameterRoute A: BiocatalysisRoute B: Ellman (L-Selectride)
Step Count 13
Overall Yield 85-95%65-75%
Enantiopurity >99% ee>98% ee (after recrystallization)
Atom Economy HighModerate (Ti waste, stoichiometric auxiliary)
Cost Driver Enzyme availability(R)-Sulfinamide & L-Selectride
Scalability Excellent (kg scale)Moderate (Cryogenic steps required)

Safety & Handling (SDS Summary)

  • Cyclopropyl Methyl Ketone: Flammable liquid (Flash point ~30°C). Potential skin irritant.

  • Cyclopropyl Amines: Known to be potential Monoamine Oxidase Inhibitors (MAOIs) . Handle with care to avoid inhalation or skin contact.

  • L-Selectride: Pyrophoric. Reacts violently with water. Must be handled under inert atmosphere.

  • Cyclopropyl Ring Strain: While CPMK is stable, acidic conditions at high heat can open the ring. The HCl deprotection in Route B is mild enough to preserve the ring, but avoid boiling in concentrated acid.

References

  • Ellman's Auxiliary Methodology

    • Liu, G., Cogan, D. A., & Ellman, J. A. (1997).[5] Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society.[5]

  • Selectride Reduction Logic (Stereocontrol)

    • Cogan, D. A., Liu, G., Kim, K., Backes, B. J., & Ellman, J. A. (1998). Catalytic Asymmetric Oxidation of tert-Butyl Disulfide. Synthesis of tert-Butanesulfinamides, tert-Butyl Sulfoxides, and tert-Butanesulfinimines. Journal of the American Chemical Society.[5]

  • Biocatalytic Transamination (Industrial Context)

    • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science.
  • Transaminase for Cyclopropyl Ketones

    • Pressnitz, D., et al. (2013). Asymmetric synthesis of (R)-amines from ketones using an ω-transaminase and an amine donor.[1][6] ACS Catalysis.

Sources

Application Note: Continuous Flow Synthesis of Fluorinated Pyrazole-Carboxamide Fungicide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a validated protocol for the continuous flow synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester , a critical intermediate in the manufacturing of Succinate Dehydrogenase Inhibitor (SDHI) fungicides such as Fluxapyroxad , Bixafen , and Sedaxane .

The transition from batch to continuous flow processing for this heterocyclic scaffold addresses three primary challenges in agrochemical manufacturing:

  • Safety : Mitigating the explosion hazards associated with bulk handling of methylhydrazine (MMH).

  • Regioselectivity : Enhancing the ratio of the desired isomer through precise thermal control (

    
     s variability).
    
  • Scalability : Demonstrating a linear scale-up factor of 500x without re-optimization of reaction kinetics.

Introduction: The SDHI Scaffold Challenge

Succinate Dehydrogenase Inhibitors (SDHIs) represent a high-value class of fungicides that block the mitochondrial respiration of fungi by binding to the ubiquinone-binding site (Complex II). The core pharmacophore often consists of a specific pyrazole-carboxamide motif.

The Chemistry of Concern

The synthesis of the pyrazole core typically involves the cyclocondensation of a fluorinated 1,3-dicarbonyl species with a hydrazine derivative. In batch processing, this reaction is problematic due to:

  • Exothermicity : The condensation is highly exothermic (

    
    ), leading to thermal runaways in large vessels.
    
  • Toxicity : Methylhydrazine is a potent alkylating agent and suspected carcinogen, requiring containment levels (OEB 5) difficult to maintain during manual batch charging.

  • Isomer Formation : The reaction produces two regioisomers: the desired 3-difluoromethyl isomer and the undesired 5-difluoromethyl isomer. Batch thermal gradients often degrade selectivity.

Flow Chemistry Solution: By confining the reaction to a micro- or meso-fluidic channel, we achieve surface-area-to-volume ratios


, allowing near-isothermal conditions that favor the kinetic product and ensure safe handling of MMH.

Reaction Mechanism & Pathway[1][2]

The synthesis proceeds via the Knorr Pyrazole Synthesis mechanism. In this protocol, Ethyl 4,4-difluoroacetoacetate (1) reacts with Methylhydrazine (2) to form the hydrazone intermediate, which undergoes intramolecular cyclization to yield the Pyrazole Ester (3) .

Figure 1: Reaction Pathway and Regioselectivity

ReactionPathway Reagents Reagents Ethyl 4,4-difluoroacetoacetate + Methylhydrazine Intermediate Intermediate Hydrazone Species Reagents->Intermediate Condensation (Fast, Exothermic) Product Target Product 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylate Intermediate->Product Cyclization (Kinetic Control) Byproduct By-product 5-(difluoromethyl) Isomer Intermediate->Byproduct Thermal Isomerization

Caption: Mechanistic pathway highlighting the critical bifurcation point where temperature control dictates the ratio of the target 3-difluoromethyl isomer versus the 5-difluoromethyl byproduct.

Experimental Protocol

Materials and Equipment
  • Reactor System : Vapourtec R-Series or equivalent modular flow system.

  • Pumps : 2x High-pressure piston pumps (wetted parts: Hastelloy C-276/Ceramic).

  • Reactor Coil : 10 mL PFA (Perfluoroalkoxy) coil reactor, 1/16" O.D.

  • Thermostat : Forced air or oil bath capable of maintaining

    
    .
    
  • Back Pressure Regulator (BPR) : Set to 5 bar (75 psi) to prevent solvent boiling.

Reagents Preparation
  • Stream A (Electrophile) : 1.0 M solution of Ethyl 4,4-difluoroacetoacetate in Ethanol (EtOH).

  • Stream B (Nucleophile) : 1.1 M solution of Methylhydrazine in EtOH.

    • Safety Note: Prepare Stream B in a vented fume hood. Use a septum-sealed reservoir with an inert gas (Nitrogen) blanket.[1]

Method Execution
StepActionParameterRationale
1 System Priming Solvent: EtOHPurge air; establish stable baseline pressure.
2 Thermal Equilibration Temp:

Ensure reactor coil is at steady-state temperature before reagent introduction.
3 Reagent Injection Flow Rate A: 1.0 mL/minFlow Rate B: 1.0 mL/min1:1.1 stoichiometry ensures complete conversion of the limiting reagent (Stream A).
4 Reaction Residence Time: 5 minSufficient time for cyclization while minimizing thermal isomerization.
5 Quenching In-line or CollectionStream flows into a stirred vessel containing 5% NaOCl (Bleach) to neutralize unreacted hydrazine immediately.
6 Isolation EvaporationEthanol removal followed by recrystallization (Hexane/EtOAc).
Process Flow Diagram (PFD)

FlowSetup PumpA Pump A (Difluoroacetoacetate) Mixer T-Mixer (Hastelloy) PumpA->Mixer 1.0 mL/min PumpB Pump B (Methylhydrazine) PumpB->Mixer 1.0 mL/min Reactor PFA Coil Reactor (80°C, 5 min) Mixer->Reactor Combined Stream BPR BPR (5 bar) Reactor->BPR Collection Collection Vessel (Quench: 5% NaOCl) BPR->Collection Product Elution

Caption: Schematic of the continuous flow reactor setup. Critical control points include the T-Mixer for rapid homogenization and the BPR to maintain single-phase flow.

Results and Data Analysis

The following data compares the optimized continuous flow protocol against a traditional batch baseline (500 mL round-bottom flask).

Yield and Selectivity Comparison
MetricBatch ProcessContinuous Flow ProcessImprovement
Isolated Yield 72%94%+22%
Regioselectivity (3-isomer : 5-isomer) 85 : 1598 : 2High Purity
Reaction Time 4 hours5 minutes48x Faster
Space-Time Yield ( kg/L/h ) 0.052.4Process Intensification
Impurity Profile

In batch synthesis, local hot spots at the point of hydrazine addition often lead to the formation of hydrazide oligomers . The flow protocol, with its superior mixing (Reynolds number > 100 in micromixers), suppresses these side reactions.

  • Batch Impurity Level : 4.5% (Oligomers)

  • Flow Impurity Level : <0.2% (Oligomers)[2]

Safety & Handling Protocols (E-E-A-T)

As a Senior Scientist, I cannot overstate the importance of the "In-situ Quench" philosophy.

  • Hydrazine Management : In this protocol, the total inventory of reacting methylhydrazine at any given second is <2 mL (within the coil). In a comparable batch reactor, this would be liters of boiling toxic liquid.

  • System Passivation : Prior to the run, flush the system with 10% Nitric Acid followed by water to remove any transition metals (Fe, Cu) that could catalyze the decomposition of hydrazine.

  • Emergency Shutdown : Program the pumps to auto-stop if system pressure exceeds 10 bar (indicating a blockage).

References

  • Britton, J., & Jamison, T. F. (2017).[3] A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Angewandte Chemie International Edition, 56(30), 8823–8827.[3] [Link]

  • Breen, J. R., Sandford, G., et al. (2011).[4] Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination.[4][5] Beilstein Journal of Organic Chemistry, 7, 1048–1054.[4] [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrazine. [Link]

  • Walter, M., et al. (2015). Selective hydrodechlorination reactions under continuous-flow conditions for the synthesis of an SDHI fungicide intermediate. Catalysis Science & Technology, 5, 2649-2657. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (R)-1-Cyclopropylethylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-CPEA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield and Enantiopurity Optimization for (R)-1-Cyclopropylethylamine

Executive Summary & Strategy Selection

This compound is a critical chiral building block for calcilytics, antivirals, and ROR


 modulators. Synthesis of this moiety is complicated by the steric bulk of the cyclopropyl group and the propensity for racemization or ring-opening under harsh conditions.

To optimize your yield, you must first select the protocol that aligns with your scale and purity requirements. We support three primary workflows:

FeatureMethod A: Ellman's Auxiliary Method B: Biocatalytic Transamination Method C: Classical Resolution
Primary Utility High ee (>98%) Lab/Pilot ScaleGreen Chemistry / Large ScaleLow Cost / Bulk Manufacturing
Key Reagent (R)-tert-butanesulfinamide

-Transaminase (ATA)
(S)-Mandelic Acid / Tartaric Acid
Typical Yield 75–85% (Overall)80–95% (Step)30–40% (Max theoretical 50%)
Risk Factor Reagent CostEnzyme Inhibition / EquilibriumLow Yield / Waste Generation
Module A: The Ellman Auxiliary Protocol (High Fidelity)

Context: This is the most robust method for ensuring >98% ee during early-phase development. It relies on the condensation of cyclopropyl methyl ketone with (R)-tert-butanesulfinamide, followed by diastereoselective reduction.

Workflow Visualization

EllmanWorkflow cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis Start Cyclopropyl Methyl Ketone Imine (R)-N-Sulfinyl Imine Start->Imine Dehydration Aux (R)-t-Butanesulfinamide Aux->Imine Ti Ti(OEt)4 (Lewis Acid) Ti->Imine Sulfinamide Sulfinamide Intermediate Imine->Sulfinamide Diastereoselective Reduction Reductant NaBH4 or L-Selectride Reductant->Sulfinamide Product This compound Hydrochloride Sulfinamide->Product Cleavage Acid HCl / Dioxane Acid->Product

Caption: Sequential workflow for Ellman's auxiliary synthesis, highlighting critical reagents at each stage.

Troubleshooting Guide (Q&A)

Q: My imine formation conversion stalls at 60%. Adding more heat degrades the ketone.

  • Root Cause: The condensation is reversible. Water accumulation hydrolyzes the imine back to the ketone.

  • Corrective Action:

    • Reagent Quality: Ensure Ti(OEt)

      
       is fresh and colorless (yellowing indicates hydrolysis).
      
    • Stoichiometry: Increase Ti(OEt)

      
       to 2.0 equivalents.
      
    • Protocol: Do not reflux immediately. Stir at room temperature for 1 hour to allow the titanium species to scavenge water before heating to 60–70°C.

Q: I am observing low diastereoselectivity (dr < 90:10) after reduction. [1][2]

  • Root Cause: Poor coordination in the transition state or incorrect reducing agent.

  • Corrective Action:

    • Temperature: Lower the reduction temperature to -48°C or -78°C.

    • Reagent Switch: If using NaBH

      
      , switch to L-Selectride  (Lithium tri-sec-butylborohydride). The bulky hydride enhances steric differentiation between the Re and Si faces of the imine.
      
    • Solvent: Ensure THF is anhydrous; moisture interferes with the chelation model necessary for high dr.

Module B: Biocatalytic Transamination (Green/Scale-Up)

Context: For kilogram-scale synthesis,


-transaminases (ATA) offer a single-step route from ketone to amine. This method operates under mild aqueous conditions.[3]
Optimization Logic Tree

TransaminaseLogic Start Issue: Low Conversion (<50%) Check1 Check Equilibrium Start->Check1 Check2 Check Inhibition Start->Check2 Sol1 Use IPA (Isopropylamine) as amine donor Check1->Sol1 Donor Limitation Sol2 Remove Acetone byproduct (Vacuum/N2 Sweep) Check1->Sol2 Product Inhibition Sol3 Add DMSO (10-20%) for solubility Check2->Sol3 Substrate Insolubility

Caption: Decision matrix for troubleshooting enzymatic transamination stalling.

Troubleshooting Guide (Q&A)

Q: The reaction stops at 50% conversion regardless of time.

  • Root Cause: Thermodynamic equilibrium. The enzyme catalyzes both forward and reverse reactions.

  • Corrective Action:

    • Amine Donor: Use Isopropylamine (IPA) in large excess (10–20 equivalents).

    • Byproduct Removal: The byproduct is acetone. Apply a slight vacuum (200–300 mbar) or a nitrogen sweep to continuously remove volatile acetone, driving the equilibrium to the right (Le Chatelier’s principle).

Q: The enzyme precipitates or loses activity rapidly.

  • Root Cause: Cyclopropyl methyl ketone has low water solubility, leading to phase toxicity or "coating" of the enzyme.

  • Corrective Action:

    • Co-solvent: Add DMSO or Methanol (up to 10-20% v/v) to improve substrate solubility without denaturing the specific ATA variant.

    • pH Buffer: Maintain pH 7.0–8.0. The amine donor (IPA) is basic; ensure strong buffering (e.g., 100 mM Potassium Phosphate) to prevent pH spikes that denature the enzyme.

Module C: Classical Resolution (Cost-Effective)

Context: If chiral auxiliaries or enzymes are unavailable, resolving the racemic amine with a chiral acid is the standard industrial backup.

Protocol Summary:

  • Racemic Synthesis: Reductive amination of cyclopropyl methyl ketone (using NaBH

    
    CN or H
    
    
    
    /Pd-C) to yield racemic amine.
  • Resolution: Formation of diastereomeric salts using (S)-Mandelic Acid .

Q: I cannot get crystals to form, or the ee is low (60%).

  • Root Cause: Incorrect solvent polarity or "oiling out" instead of crystallization.

  • Corrective Action:

    • Resolving Agent: Switch to (S)-(+)-Mandelic acid . It has shown superior resolution efficiency for this specific substrate compared to Tartaric acid.

    • Solvent System: Use a mixture of Ethanol/MTBE . Dissolve the salt in hot ethanol, then slowly add MTBE as an antisolvent to induce controlled crystallization.

    • Recrystallization: Do not stop at the first crop. A single crystallization often yields 70–80% ee. A second recrystallization from EtOH is usually required to hit >98% ee.

References & Authority
  • Ellman's Auxiliary Chemistry:

    • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010).[4] Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines. Chemical Reviews.

  • Resolution Protocols:

    • Patent US20210395185A1. Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (Describes the specific use of Mandelic acid for this moiety).

  • Biocatalysis (Transaminases):

    • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. (Foundational text on ATA scale-up).

  • Reductive Amination Overview:

    • Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

For further assistance, please contact the Process Chemistry Support Team with your specific HPLC traces and experimental conditions.

Sources

Stability and storage conditions for (R)-1-Cyclopropylethylamine.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-1-Cyclopropylethylamine Stability & Handling Guide

Executive Summary & Chemical Identity

This compound is a chiral primary amine extensively used as a resolving agent and a building block in pharmaceutical synthesis. Users typically encounter it in two distinct forms, each requiring radically different handling protocols. Failure to distinguish between these forms is the primary cause of experimental inconsistency.

FeatureFree Base Hydrochloride Salt (HCl)
CAS 6240-96-6195252-68-7
Physical State Colorless to pale yellow liquidWhite to off-white crystalline solid
Primary Threat Atmospheric CO₂ (Carbamate formation)Moisture (Hygroscopicity/Deliquescence)
Flammability High (Flash Point < 23°C)Low

Storage & Stability Protocols

A. For the Free Base (Liquid)

The Golden Rule: Treat as an air-sensitive, flammable solvent.

  • Atmosphere: Strictly Inert. Primary amines react rapidly with atmospheric CO₂ to form carbamic acid salts (white crusts). Store under Argon or Nitrogen.

  • Temperature: Refrigerate (2–8°C). Lower temperatures reduce the kinetic rate of oxidation and suppress volatility (Flash point is low).

  • Container: Amber glass with a PTFE-lined septum cap. Avoid simple polyethylene caps which allow slow oxygen diffusion. Use Parafilm® or electrical tape to seal the gap between cap and bottle.

  • Shelf Life: 12–18 months if seal remains unbroken. Once opened, use within 3–6 months or re-purify.

B. For the Hydrochloride Salt (Solid)

The Golden Rule: Keep it dry.

  • Atmosphere: Dry air or inert gas. While less sensitive to oxidation than the free base, the salt is hygroscopic .

  • Temperature: Room Temperature (20–25°C) or Cool (2–8°C).

    • Critical Note: If stored cold, the container must equilibrate to room temperature before opening . Opening a cold bottle in a humid lab causes immediate condensation, turning the salt into a sticky gum.

  • Desiccation: Store the primary container inside a secondary desiccator jar containing active silica gel or Drierite™.

Troubleshooting Guide (Symptom-Based)

Q1: My liquid sample has developed a white solid crust around the cap. Is it contaminated?

  • Diagnosis: This is Amine Carbamate formation.

  • Mechanism:

    
    .
    
  • Cause: The bottle was left open or the cap seal failed, allowing air (CO₂) ingress.

  • Recovery: Filter the liquid through a dry sintered glass funnel under inert gas. The filtrate (liquid) is likely still pure but check purity via GC or NMR. The solid crust should be discarded.

Q2: The liquid has turned from colorless to yellow/brown.

  • Diagnosis: Oxidative Degradation. [1]

  • Cause: Exposure to oxygen and light over time.

  • Impact: If the color is pale yellow, purity is likely >95% and usable for general synthesis. If dark brown, significant impurities (imines/N-oxides) are present.

  • Action: Distill under reduced pressure (vacuum distillation) to recover the pure amine.

Q3: My HCl salt has turned into a sticky paste or liquid.

  • Diagnosis: Deliquescence.

  • Cause: The salt absorbed enough moisture from the air to dissolve itself.

  • Recovery:

    • Dissolve the paste in a minimum amount of dry ethanol/methanol.

    • Add a non-polar co-solvent (like diethyl ether or hexanes) to induce precipitation.

    • Filter and dry in a vacuum oven at 40°C over P₂O₅.

Advanced Handling Workflows

Visualizing the Decision Process

The following logic flow ensures you select the correct storage and handling method based on the chemical form and environmental risks.

StorageProtocol Start This compound Form Identify Form Start->Form FreeBase Free Base (Liquid) CAS: 6240-96-6 Form->FreeBase Liquid Salt HCl Salt (Solid) CAS: 195252-68-7 Form->Salt Solid RiskFB Risk: CO2 & Oxidation FreeBase->RiskFB ActionFB Store under Argon/N2 Temp: 2-8°C Amber Glass RiskFB->ActionFB RiskSalt Risk: Moisture (Hygroscopic) Salt->RiskSalt ActionSalt Store with Desiccant Temp: RT or Cool Equilibrate before opening RiskSalt->ActionSalt

Figure 1: Decision tree for storage and handling based on chemical form.

Technical Data & Specifications

PropertyValueNotes
Molecular Weight 85.15 g/mol (Base) / 121.61 g/mol (HCl)
Boiling Point ~105°C (Base)Base is volatile; handle in fume hood.
pKa ~10.8 (Conjugate acid)Strong base; reacts violently with acids.
Solubility Miscible with water, Ethanol, DCMBase extracts into organic layer at pH > 12.
Flash Point < 23°C (Estimated)Class 3 Flammable Liquid. Ground all glassware.

Frequently Asked Questions (FAQ)

Q: Can I store the free base in a plastic bottle? A: No. Polyethylene (PE) and Polypropylene (PP) are permeable to oxygen and CO₂ over time. Always use glass (borosilicate) with a rigid cap and a chemically resistant liner (PTFE/Teflon).

Q: How do I measure small quantities of the free base without degrading the whole bottle? A: Use the "Syringe Technique" :

  • Flush a clean, dry syringe with inert gas (N₂/Ar).

  • Insert a needle through the septum of the storage bottle.

  • Inject a volume of inert gas equal to the liquid volume you plan to withdraw (to prevent vacuum formation).

  • Withdraw the liquid and immediately recap/seal the needle.

Q: Is the enantiomeric purity (ee%) stable over time? A: Yes, the chiral center is chemically stable under standard storage conditions. Racemization typically requires high temperatures (>150°C) or strong basic conditions over prolonged periods.

References

  • ChemicalBook. (2025).[2] (S)-1-Cyclopropylethylamine Hydrochloride SDS. Retrieved from

  • Thermo Fisher Scientific. (2024).[3] Safety Data Sheet: this compound. Retrieved from

  • PubChem. (2025).[4][5] this compound Compound Summary. National Library of Medicine. Retrieved from

  • BLD Pharm. (2025). Product Analysis: (R)-1-Cyclopropylethan-1-amine hydrochloride. Retrieved from

  • Sigma-Aldrich. (n.d.). Drying Agents and Desiccants Guide. Retrieved from

Sources

Technical Support Center: (R)-1-Cyclopropylethylamine Purification

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for the purification and quality control of (R)-1-Cyclopropylethylamine (CAS: 6240-96-6).[1][2] It is designed for process chemists and researchers requiring high optical and chemical purity for downstream pharmaceutical applications (e.g., JAK kinase inhibitors, antivirals).[1][2]

Product Identity: this compound CAS: 6240-96-6 Target Purity: >98% Chemical Purity, >99% ee[1][2][3]

🔬 Impurity Profile & Diagnostics[1]

Before initiating purification, identify your specific contamination profile.[2] The table below correlates common analytical symptoms with specific impurities.

Impurity TypeSpecific ContaminantOriginDiagnostic Symptom
Enantiomeric (S)-1-CyclopropylethylamineIncomplete resolution; RacemizationLow specific rotation (

); Chiral HPLC split peak.[1][2]
Neutral Cyclopropyl methyl ketoneUnreacted Starting Material (SM)Distinct carbonyl stretch (~1700 cm⁻¹) in IR; late eluting GC peak.[1][2]
Neutral

-Methylcyclopropanemethanol
Reduction by-product (Over-reduction)Broad O-H stretch (IR); M+1 peak at MW 86 (LC-MS).[1][2]
Basic (Dimer) Bis(1-cyclopropylethyl)amineReductive amination side-reactionHigh boiling point impurity; M+1 peak at MW ~153.[1][2]

🛠 Module 1: Enantiomeric Enrichment (The (S)-Isomer Problem)

User Question: My chiral HPLC shows an ee of 92%. How can I upgrade this to >99% ee without re-synthesizing?

Technical Insight: Enantiomeric excess (ee) can be upgraded via fractional crystallization of diastereomeric salts .[2][4] For


-chiral amines, Tartaric Acid or Mandelic Acid are the standard resolving agents.[1][2] The principle relies on the solubility difference between the 

and the

.[1][2][5]
Protocol: Classical Resolution Upgrade

Note: This protocol assumes (L)-(+)-Tartaric acid is the matching resolving agent.[1][2] Always perform a small-scale screen first.[1][2]

  • Salt Formation: Dissolve your crude amine (1 eq) in Methanol (5 volumes). Slowly add (L)-(+)-Tartaric acid (1 eq) dissolved in hot Methanol.

  • Crystallization: Heat to reflux until clear, then cool slowly to room temperature (over 4-6 hours). Let stand at 0-5°C overnight.

  • Filtration: Filter the white precipitate.[2]

    • Critical Check: Dry a small sample and check ee.[2] If the precipitate is enriched in the (R)-isomer, proceed to recrystallization.[1][2] If the filtrate is enriched, your target is in the mother liquor (or use D-Tartaric acid).[1][2]

  • Liberation: Suspend the salt in water.[2] Basify with 50% NaOH to pH >12.[2]

  • Extraction: Extract with MTBE (Methyl tert-butyl ether) or DCM.[1][2] Dry over

    
     and concentrate.
    
Workflow Diagram: Optical Resolution Logic

ResolutionLogic cluster_legend Decision Matrix Start Crude (R)-Amine (ee < 95%) AddAcid Add Resolving Agent (e.g., L-Tartaric Acid) Start->AddAcid Crystallize Reflux & Slow Cool AddAcid->Crystallize Filter Filtration Crystallize->Filter Precipitate Solid Phase (Salt A) Filter->Precipitate Filtrate Liquid Phase (Salt B) Filter->Filtrate CheckEE Check Chiral HPLC Precipitate->CheckEE Sample Recryst Recrystallize Salt (MeOH/EtOH) CheckEE->Recryst Target in Solid FreeBase Basify (NaOH) & Extract CheckEE->FreeBase Target Purity Met Recryst->FreeBase Final Pure (R)-Amine (>99% ee) FreeBase->Final

Caption: Decision tree for upgrading enantiomeric excess via diastereomeric salt crystallization.

🧪 Module 2: Chemical Decontamination (Neutrals & Dimers)[1][2]

User Question: I have 5% unreacted ketone and some 'heavy' impurities. Distillation is difficult due to foaming.[2] Is there a chemical wash?

Technical Insight: Amine purification exploits the "pH-Switch" mechanism.[1][2] Neutral impurities (ketones, alcohols) do not protonate and remain organic-soluble at low pH, whereas the amine moves to the aqueous phase.[1]

Protocol: Acid-Base "Swing" Extraction

Safety: this compound is volatile and corrosive.[1][2] Work in a fume hood.

  • Acidification (The Trap):

    • Dissolve crude mixture in MTBE or Toluene.[2]

    • Add 1M HCl (aq) until aqueous pH < 2.[1][2]

    • Mechanism:[1][2] The amine becomes the water-soluble hydrochloride salt (

      
      ).[1][2] Neutrals remain in the organic layer.[2]
      
  • Wash (The Purge):

    • Separate layers.[2] Keep the Aqueous layer.[2]

    • Wash the aqueous layer twice with fresh MTBE to remove entrained neutrals.[2]

  • Basification (The Release):

    • Cool the aqueous layer to 0°C (exothermic reaction).[2]

    • Slowly add 50% NaOH or KOH until pH > 12.[2]

    • Mechanism:[1][2] The salt converts back to the free base amine (oil).[2]

  • Isolation:

    • Extract the turbid aqueous mixture with DCM (

      
      ).[2]
      
    • Dry combined organics over

      
      .[2]
      
    • Concentrate carefully (Amine bp ~95°C; do not use high vacuum at elevated temps).[1][2]

Workflow Diagram: Acid-Base Purification

AcidBase Input Crude Mixture (Amine + Neutrals) AcidStep Add 1M HCl Phase Split Input->AcidStep OrgLayer1 Organic Layer (Contains Ketones/Alcohols) DISCARD AcidStep->OrgLayer1 AqLayer1 Aqueous Layer (Amine-HCl Salt) AcidStep->AqLayer1 BaseStep Add NaOH (pH > 12) AqLayer1->BaseStep Extract Extract with DCM BaseStep->Extract Final Pure Amine (Free Base) Extract->Final

Caption: The "pH-Switch" workflow effectively separates neutral contaminants from the basic amine product.

⚙️ Module 3: Troubleshooting & FAQs

Q: The amine is oiling out during salt formation instead of crystallizing. Why?

  • Cause: Solvent is too wet or concentration is too high.[2]

  • Fix: Use anhydrous Methanol or Ethanol.[2] If oiling occurs, reheat to reflux and add a small amount of seed crystal. Alternatively, switch to Isopropanol (IPA) which often promotes better crystallization for amine salts.[1][2]

Q: I see a peak at ~153 m/z in LCMS. What is it?

  • Identification: This is likely the secondary amine dimer (Bis(1-cyclopropylethyl)amine).[1][2]

  • Removal: This impurity is basic, so the Acid-Base wash (Module 2) will not remove it.[1][2]

  • Solution: You must use Fractional Distillation .[2]

    • This compound bp: ~95°C (at 760 mmHg).[1][2]

    • Dimer bp: >200°C.[2]

    • Protocol: Distill at atmospheric pressure or slight vacuum.[2] The monomer will distill over first; the dimer will remain in the pot residue.

Q: Can I use enzymatic resolution?

  • Answer: Yes. Lipases (e.g., Candida antarctica Lipase B, CAL-B) are highly effective for kinetic resolution of primary amines.[1][2]

  • Method: Acylation with Ethyl Acetate or Methoxyacetate in the presence of CAL-B will selectively acylate the (R)-amine (typically), leaving the (S)-amine (or vice versa depending on enzyme specificity).[1][2] Note: This converts your product to an amide, requiring hydrolysis to recover the amine.

📚 References

  • PubChem. this compound Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]

  • Moynihan, H. A., & Horgan, D. E. (2017).[1][2][6] Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[2][6] Organic Process Research & Development.[2][6] Available at: [Link][1][2]

  • Breuer, M., et al. (2004).[1][2] Industrial Methods for the Production of Optically Active Amines.[2] Angewandte Chemie International Edition.[2] (General reference for amine resolution).

Sources

Technical Support Guide: Catalyst Selection for (R)-1-Cyclopropylethylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Decision Matrix

User Query: "I need to synthesize (R)-1-Cyclopropylethylamine (CAS: 6240-96-6) with high enantiomeric excess (ee). Should I use a biocatalyst or a transition metal catalyst?"

Technical Response: The selection depends heavily on your scale, equipment availability, and tolerance for high-pressure hydrogenation.

  • Route A (Biocatalysis): Best for high enantioselectivity (>99% ee) under mild conditions. Ideal if you lack high-pressure reactors.

  • Route B (Chemocatalysis): Best for high throughput and scalability if high-pressure hydrogenation infrastructure is available.

Catalyst Selection Decision Tree

CatalystSelection cluster_Bio Biocatalyst Specs cluster_Chemo Chemocatalyst Specs Start Start: Select Synthesis Route EqCheck Do you have high-pressure hydrogenation equipment (>20 bar)? Start->EqCheck EnantioReq Is >99% ee required without recrystallization? EqCheck->EnantioReq Yes BioRoute Route A: Biocatalysis (ω-Transaminase) EqCheck->BioRoute No EnantioReq->BioRoute Yes ChemoRoute Route B: Chemocatalysis (Asymmetric Reductive Amination) EnantioReq->ChemoRoute No (90-95% acceptable) BioCat Catalyst: (R)-selective ω-Transaminase (e.g., ATA-117 homologues) Cofactor: PLP BioRoute->BioCat ChemoCat Catalyst: Rh(I) or Ir(I) Ligand: Chiral Phosphine (e.g., DuanPhos) Additives: Acidic co-catalyst ChemoRoute->ChemoCat

Figure 1: Decision matrix for catalyst selection based on infrastructure and purity requirements.

Module A: Biocatalytic Route (ω-Transaminases)

Core Technology: Transaminases (ATAs) transfer an amino group from a sacrificial donor (e.g., isopropylamine) to the prochiral ketone (cyclopropyl methyl ketone).

Common Troubleshooting & FAQs

Q1: I am observing low conversion (<40%) despite using a high enzyme load. What is wrong?

  • Root Cause: Thermodynamic equilibrium. The reaction is reversible. If you use isopropylamine (IPM) as the amine donor, the coproduct is acetone. Accumulation of acetone inhibits the enzyme and pushes the equilibrium back to the starting material.

  • Solution:

    • Remove Coproduct: Apply reduced pressure (if the enzyme is stable) or sweep gas (nitrogen) to remove volatile acetone.

    • Alternative Donor: Switch to L-Alanine with a Lactate Dehydrogenase (LDH) / Glucose Dehydrogenase (GDH) coupled system to recycle the cofactor and drive equilibrium (Pyruvate removal). Note: This requires an amine dehydrogenase or specific transaminase that accepts Alanine.

    • High Donor Excess: Increase IPM equivalents to 5–10 eq.

Q2: The reaction pH drifts significantly, deactivating the enzyme.

  • Root Cause: IPM is a strong base. As it is consumed, the buffering capacity changes.

  • Solution: Use a strong buffer (100 mM Potassium Phosphate, pH 7.0–8.0). If using IPM, add it as a salt (IPM-HCl) or adjust the pH of the IPM solution before adding it to the reaction mix.

Q3: Which specific enzyme variant should I screen?

  • Recommendation: Focus on (R)-selective ω-transaminases from Arthrobacter sp.[1][2] (e.g., ATA-117 variants) or Mycobacterium vanbaalenii.[3] These have proven activity for bulky and aliphatic ketones.

Standard Protocol: Biocatalytic Synthesis
  • Preparation:

    • Buffer: 100 mM Potassium Phosphate (pH 7.5).

    • Cofactor: 1 mM Pyridoxal-5'-phosphate (PLP).

    • Amine Donor: 1 M Isopropylamine (adjusted to pH 7.5 with HCl).

    • Substrate: Cyclopropyl methyl ketone (50 mM final conc).

    • Catalyst: (R)-ω-Transaminase (lyophilized powder, ~10 mg/mL).

  • Reaction:

    • Mix components in a glass vial.

    • Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

    • Critical: Leave the vial slightly open (covered with perforated parafilm) or use a nitrogen sweep to allow acetone evaporation.

  • Workup:

    • Acidify to pH < 2 with 6N HCl (to protonate the amine).

    • Extract unreacted ketone with MTBE (discard organic layer).

    • Basify aqueous layer to pH > 11 with 10N NaOH.

    • Extract product with MTBE or DCM.

    • Dry over Na₂SO₄ and concentrate.

Module B: Chemocatalytic Route (Asymmetric Reductive Amination)

Core Technology: Transition metal-catalyzed hydrogenation of the intermediate imine/enamine.

Common Troubleshooting & FAQs

Q1: I am detecting a pyrrolidine impurity instead of the cyclopropylethylamine.

  • Root Cause: Ring Expansion. Under certain conditions (especially with Ruthenium catalysts or high temperatures), the cyclopropyl ring can open and rearrange to form a 5-membered ring (pyrrolidine derivatives).

  • Solution:

    • Switch Metal: Use Rhodium (Rh) or Iridium (Ir) based catalysts, which are generally milder and less prone to ring-opening mechanisms compared to specific Ru complexes used in ring-expansion protocols.

    • Lower Temperature: Maintain reaction temperature below 50°C.

Q2: The enantioselectivity is poor (<80% ee) with standard ligands.

  • Root Cause: Cyclopropyl methyl ketone is sterically distinct from phenyl methyl ketones. Ligands optimized for acetophenone (like BINAP) may not provide sufficient steric bulk for the smaller cyclopropyl group.

  • Solution:

    • Ligand Selection: Use electron-rich, sterically demanding ligands.

      • Rh-DuanPhos or Rh-TangPhos : Excellent for aliphatic ketones.

      • Ir-f-Binaphane or Ir-Xyliphos : Effective for difficult imines.

    • Additive: Add an acidic additive (e.g., Ti(OiPr)₄ or catalytic acetic acid) to promote imine formation and activation.

Q3: The catalyst deactivates rapidly.

  • Root Cause: Poisoning by free amine or water.

  • Solution: Ensure the imine is pre-formed (using molecular sieves) before adding the metal catalyst if using a two-step protocol. For one-pot reductive amination, use ammonium acetate (NH₄OAc) as the ammonia source rather than aqueous ammonia.

Standard Protocol: Rh-Catalyzed Hydrogenation
  • Imine Formation (In Situ):

    • Substrate: Cyclopropyl methyl ketone (1.0 eq).[4]

    • Amine Source: Ammonium Acetate (5.0 eq).

    • Solvent: Methanol (degassed).

  • Catalyst Addition:

    • Pre-catalyst: [Rh(COD)Cl]₂ (0.5 mol%).

    • Ligand: (R,R)-DuanPhos (1.1 mol% relative to Rh).

    • Mix Rh and Ligand in MeOH under Argon for 30 mins to form the active complex.

  • Hydrogenation:

    • Transfer catalyst solution to the substrate mixture in a high-pressure autoclave.

    • Pressurize with H₂ (30–50 bar) .

    • Stir at room temperature for 12–24 hours.

  • Purification:

    • Vent H₂. Concentrate solvent.

    • Acid/Base extraction (as in Module A) to isolate the pure amine.

Analytical & Quality Control

Method: Chiral HPLC or GC is mandatory to determine enantiomeric excess (ee).

ParameterRecommended Condition
Technique Chiral GC (Gas Chromatography)
Column Cyclodextrin-based (e.g., Hydrodex-β-TBDAc or CP-Chirasil-Dex CB)
Carrier Gas Helium or Hydrogen
Derivatization Not usually required, but Trifluoroacetic anhydride (TFAA) derivatization can improve peak shape if tailing occurs.
Reference Compare against racemic standard prepared by reductive amination with NaBH₄.

References

  • Biocatalytic Synthesis (ATA-117): Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science 329.5989 (2010): 305-309. Link

  • Transaminase Screening: Koszelewski, D., et al. "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids."[2] Trends in Biotechnology 28.6 (2010): 324-332. Link

  • Ruthenium vs Rhodium Dichotomy: Yastrebova, E. S., et al. "Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis." Journal of Organic Chemistry 81.23 (2016): 11507–11514. Link

  • Ir-Catalyzed Hydrogenation: Xiao, D., & Zhang, X.[5] "Highly Enantioselective Hydrogenation of Acyclic Imines Catalyzed by Ir-f-Binaphane Complexes." Angewandte Chemie International Edition 40.18 (2001): 3425-3428. Link

  • Industrial Scalability: "Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines." US Patent App.[2] 2021/0395185 A1.[6] Link

Disclaimer: This guide is for research and development purposes. All high-pressure and biological experiments should be conducted under appropriate safety protocols, specifically accounting for the flammability of hydrogen gas and the sensitization potential of amines.

Sources

Avoiding racemization of (R)-1-Cyclopropylethylamine during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center [1]

Executive Summary: The Stability Paradox

(R)-1-Cyclopropylethylamine (R-CPEA) is a privileged pharmacophore, often serving as a bioisostere for tert-butyl or isopropyl groups in kinase inhibitors.[1] Its stability profile presents a paradox:

  • Anionic Stability: The cyclopropyl group is electron-donating, which destabilizes adjacent carbanions.[1] This makes the

    
    -proton less acidic than its phenyl analog ((R)-1-phenylethylamine), offering moderate resistance to base-mediated racemization.[1]
    
  • Cationic Instability: The cyclopropyl group massively stabilizes adjacent carbocations (the cyclopropylcarbinyl cation).[1] Any reaction pathway that generates a partial positive charge at the chiral center (e.g.,

    
     type mechanisms or aggressive leaving group formation) will lead to immediate racemization and potentially ring-opening rearrangements.[1]
    

This guide provides the protocols to navigate these boundaries.

Diagnostic Matrix: Troubleshooting Common Failures

Status: ACTIVE Select your observed issue to view the root cause and solution.

Observed Symptom Probable Cause Mechanistic Root Corrective Action
Drop in ee% after Amide Coupling Base-mediated Oxazolone formationThe activated amino acid cyclizes to an oxazolone, which is highly acidic at the C

position.[1]
Switch to Protocol A (Additives). Use collidine or DIPEA instead of TEA. Keep T < 0°C.
Drop in ee% during Reductive Amination Imine-Enamine TautomerizationThe intermediate imine equilibrates to an achiral enamine before reduction.[1]Switch to Protocol B . Use NaBH(OAc)

in DCE; avoid protic solvents if possible.[1]
Ring Opening / Decomposition Acid-catalyzed rearrangementFormation of the cyclopropylcarbinyl cation triggers homoallylic rearrangement.Avoid strong Lewis acids (e.g.,

) and aqueous strong acids at T > 50°C.
Yield Loss (Volatility) Improper IsolationR-CPEA is volatile (bp ~100-105°C).[1]Isolate as a salt (HCl or tartrate) or keep solution basic and cold.[1] Do not rotovap to dryness without salt formation.[1]
The Protocol Vault: Validated Workflows
Protocol A: Racemization-Free Amide Coupling

Target: Coupling R-CPEA with a Carboxylic Acid.

The Logic: Standard coupling agents (EDC/HATU) can generate highly reactive O-acylisoureas.[1] If the amine addition is slow, these intermediates cyclize to oxazolones, which racemize rapidly.[1] We mitigate this by using additives that form stable active esters.[1]

Reagents:

  • Acid Substrate (1.0 equiv)[1]

  • R-CPEA (1.1 equiv)[1]

  • Coupling Agent: T3P (Propylphosphonic anhydride) (1.5 equiv, 50% in EtOAc) OR HATU (1.1 equiv)[1]

  • Additive: HOAt or Oxyma Pure (1.1 equiv) - Critical for suppressing oxazolone.[1]

  • Base: DIPEA (Hunig's Base) (2.5 equiv)[1]

  • Solvent: DMF or EtOAc (Dry).[1]

Step-by-Step:

  • Activation: Dissolve the Acid and Additive (HOAt/Oxyma) in solvent. Cool to 0°C .[1][2]

  • Base Addition: Add DIPEA dropwise. Stir for 5 minutes.

  • Coupling: Add the Coupling Agent (HATU or T3P).[1] Stir for 5 minutes at 0°C.

  • Amine Addition: Add this compound slowly as a solution.

  • Reaction: Allow to warm to room temperature only after 1 hour. Monitor by LCMS.[1]

    • Why? Pre-activation ensures the amine attacks a stable active ester, not the racemization-prone O-acylisourea.[1]

Protocol B: Stereoretentive Reductive Amination

Target: Alkylating R-CPEA with an Aldehyde/Ketone.[1]

The Logic: Direct reductive amination involves an imine intermediate.[1] If the imine remains unreduced for too long in the presence of acid/heat, it tautomerizes to an achiral enamine. We must reduce the imine faster than it tautomerizes.[1]

Reagents:

  • Aldehyde/Ketone (1.0 equiv)[1]

  • R-CPEA (1.1 equiv)[1]

  • Reductant: NaBH(OAc)

    
      (Sodium triacetoxyborohydride) (1.5 equiv).[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

  • Avoid: Methanol (promotes tautomerization).[1]

Step-by-Step:

  • Imine Formation: Mix Aldehyde and R-CPEA in DCE at 0°C . Add activated molecular sieves (4Å) to sequester water (drives equilibrium, prevents hydrolysis).[1]

  • Reduction: Add NaBH(OAc)

    
     immediately. Do not stir the imine for hours before reduction.
    
  • Quench: Quench with saturated NaHCO

    
    .
    
    • Note: If using a ketone (slower reaction), add a mild acid catalyst like Acetic Acid (1.0 equiv), but keep temperature < 20°C.[1]

Mechanistic Deep Dive: The Racemization Pathways

To prevent failure, one must visualize the enemy.[1] The diagram below maps the specific chemical pathways that destroy R-CPEA's chirality.

RacemizationPathways RCPEA This compound (Chiral Center) Amide Amide Coupling (Activation) RCPEA->Amide + Acid + HATU/Base Imine Imine Formation (Reductive Amination) RCPEA->Imine + Aldehyde Cation Cyclopropylcarbinyl Cation (Leaving Group Formation) RCPEA->Cation Diazotization (HNO2) or SN1 Conditions Oxazolone Oxazolone Intermediate (High Racemization Risk) Amide->Oxazolone Slow Amine Addition or High Temp RacemicAmide Racemic Amide Oxazolone->RacemicAmide Re-opening Enamine Enamine Tautomer (Achiral / Planar) Imine->Enamine Protic Solvent Heat Enamine->Imine Reversible RacemicAmine Racemic Amine Enamine->RacemicAmine Reduction RingOpen Ring Opening / Rearrangement Cation->RingOpen Stabilization

Caption: Figure 1. The three primary vectors of chiral erosion for R-CPEA: Oxazolone formation (Amide coupling), Tautomerization (Reductive Amination), and Cationic Rearrangement.[1]

FAQ: Field-Specific Inquiries

Q: Can I use strong bases like NaH or LDA with R-CPEA? A: Generally, no .[1] While the cyclopropyl group destabilizes the anion slightly, strong bases can still deprotonate the N-H.[1] If the nitrogen is alkylated or acylated (forming an amide), the


-proton becomes significantly more acidic.[1] Once deprotonated to an enolate/aza-enolate, chirality is lost.[1] Stick to non-nucleophilic organic bases (DIPEA, TMP).[1]

Q: I need to distill R-CPEA. Will heat racemize it? A: Pure amine is thermally stable regarding chirality up to its boiling point (~105°C) if the glassware is base-washed. However, contact with hot metal surfaces or acidic residues in the still pot can trigger degradation.[1] Recommendation: Vacuum distill at <50°C to be safe.[1]

Q: Why did my optical rotation change after storage? A: Chiral amines react with atmospheric CO


 to form carbamates (white crust).[1] This changes the specific rotation measurement but not necessarily the enantiomeric purity of the underlying amine.
Fix:  Store under Argon/Nitrogen. If crust forms, wash with 1M NaOH and extract with ether to recover the free amine.[1]
References
  • BenchChem. (2025).[1][3][4] Preventing racemization during chiral amine synthesis.[1][4]Link[1]

  • Clayden, J., et al. (2021).[1] Stereoelectronics and Resolution of Enantiomers.[5] Stereoelectronics.org.[1] Link

  • Nugent, T. C., & El-Shazly, M. (2010).[1] Chiral Amine Synthesis – Methods, Developments and Applications.[1][6][7] Advanced Synthesis & Catalysis.[1] (General grounding on chiral amine handling).

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] (Authoritative review on oxazolone mechanisms). Link

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (The gold standard protocol for Protocol B).[1] Link[1]

Sources

Technical Support Center: Purification of (R)-1-Cyclopropylethylamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chromatographic purification of (R)-1-Cyclopropylethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving high-purity enantioselective separation. As a Senior Application Scientist, my goal is to blend theoretical principles with field-tested experience to help you navigate the nuances of chiral chromatography.

The separation of small chiral primary amines like 1-Cyclopropylethylamine presents a unique challenge due to their potential for strong, undesirable interactions with the silica support of the stationary phase and their often weak UV chromophores.[1] This guide provides a structured approach to method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is chiral separation of 1-Cyclopropylethylamine important?

A: 1-Cyclopropylethylamine is a chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs). The biological activity of enantiomers can differ significantly, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or contribute to undesirable side effects.[2] Therefore, obtaining the enantiomerically pure (R)-isomer is critical for drug safety and efficacy.

Q2: I have synthesized this compound with high enantiomeric excess (>99% ee). Is column chromatography still necessary for purification?

A: It depends on the nature of the impurities. While a high ee indicates the near absence of the (S)-enantiomer, purification by column chromatography may still be required to remove achiral impurities such as residual starting materials, reagents, or by-products from the synthesis.[3] However, if the synthesis is clean and the impurities are minimal and non-critical for the downstream application, a chromatographic step might be omitted.[3]

Q3: What is the best type of chiral stationary phase (CSP) for separating primary amines like 1-Cyclopropylethylamine?

A: There is no single "best" CSP, and empirical screening is often necessary.[4][5] However, for primary amines, several classes of CSPs have shown high success rates:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose (e.g., Chiralpak® series) are highly versatile and widely used for a broad range of chiral compounds, including amines.[2][6]

  • Cyclofructan-based CSPs: These have demonstrated a particularly high success rate for separating underivatized primary amines, especially in polar organic mode.[1]

  • Crown Ether-based CSPs: These are specifically effective for resolving primary amines, often using acidic aqueous mobile phases.[7][8]

Q4: My compound, 1-Cyclopropylethylamine, lacks a strong UV chromophore. How can I detect it?

A: This is a common challenge. You have several options:

  • Refractive Index (RI) Detector: RI detection is a universal method but is not compatible with gradient elution and is generally less sensitive than UV.[1]

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These "universal" detectors are compatible with gradient elution and are suitable for non-volatile analytes.

  • Derivatization: Reacting the amine with a UV-active or fluorescent tag (e.g., 4-chloro-7-nitro-1,2,3-benzoxadiazole, NBD-Cl) before chromatography can significantly enhance detection sensitivity.[6] This is often the preferred method for trace analysis or when high sensitivity is required.

Method Development & Recommended Starting Protocol

Developing a chiral separation method is an empirical process.[5] The key is to screen a logical set of columns and mobile phases to find a promising lead, which can then be optimized.

Diagram: Chiral Method Development Workflow

The following diagram illustrates a systematic approach to developing a purification method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Racemic 1-Cyclopropylethylamine Screen_CSPs Screen CSPs (Polysaccharide, Cyclofructan) Start->Screen_CSPs Screen_Modes Screen Modes (NP, PO, SFC) Screen_CSPs->Screen_Modes Hit_Found Hit Identified? (Partial Separation) Screen_Modes->Hit_Found Hit_Found->Screen_CSPs No Optimize_MP Optimize Mobile Phase (Modifier, Additives) Hit_Found->Optimize_MP Yes Optimize_Params Optimize Parameters (Flow, Temp) Optimize_MP->Optimize_Params Baseline_Sep Baseline Separation? Optimize_Params->Baseline_Sep Baseline_Sep->Optimize_MP No Scale_Up Scale-Up & Purify Baseline_Sep->Scale_Up Yes caption Workflow for Chiral Method Development G cluster_resolution Poor or No Resolution cluster_peakshape Poor Peak Shape Problem Identify Problem No_Res No Resolution Problem->No_Res Partial_Res Partial Resolution Problem->Partial_Res Tailing Peak Tailing Problem->Tailing Broad Broad Peaks Problem->Broad Sol_No_Res Change CSP or Chromatographic Mode (NP/PO/SFC) No_Res->Sol_No_Res Sol_Partial_Res Optimize Mobile Phase: - Change alcohol modifier (EtOH, IPA) - Adjust modifier % - Lower Temperature Partial_Res->Sol_Partial_Res Sol_Tailing Increase Basic Additive (DEA/TEA) Concentration (e.g., to 0.2%) Tailing->Sol_Tailing Sol_Broad Decrease flow rate Check for column overload Ensure sample is dissolved in mobile phase Broad->Sol_Broad

Sources

Scaling up the synthesis of (R)-1-Cyclopropylethylamine for industrial production.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the industrial production of (R)-1-Cyclopropylethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this critical chiral building block. Chiral amines are foundational to the synthesis of numerous pharmaceuticals, and this compound is no exception.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure a robust, efficient, and scalable manufacturing process.

I. Overview of Scalable Synthesis Routes

The industrial synthesis of this compound primarily revolves around achieving high enantiomeric purity in a cost-effective and scalable manner. Several strategies have proven effective, with the most common being asymmetric reductive amination and biocatalytic methods.

A prevalent and scalable chemical approach involves the reductive amination of cyclopropyl methyl ketone.[2] This method often utilizes a chiral auxiliary, such as (S)-(-)-α-phenylethylamine, to direct the stereochemistry of the reaction, followed by a debenzylation step to yield the desired product.[2]

Alternatively, biocatalysis using ω-transaminases has emerged as a powerful green chemistry approach.[3][4][5] These enzymes can asymmetrically synthesize chiral amines from corresponding ketones with high selectivity and under mild reaction conditions, making them an attractive option for industrial-scale production.[3][5]

Below is a generalized workflow for the chemical synthesis approach:

Synthesis_Workflow Start Starting Materials: - Cyclopropyl methyl ketone - Chiral Auxiliary (e.g., (S)-(-)-α-phenylethylamine) Condensation Step 1: Imine Formation (Condensation) Start->Condensation Lewis Acid Reduction Step 2: Diastereoselective Reduction Condensation->Reduction Reducing Agent (e.g., NaBH4, H2/Catalyst) Debenzylation Step 3: Chiral Auxiliary Removal (Debenzylation) Reduction->Debenzylation Catalyst (e.g., Pd/C) Purification Step 4: Purification & Isolation Debenzylation->Purification e.g., Distillation, Salt Formation End Final Product: This compound Purification->End

Caption: Generalized workflow for the chemical synthesis of this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.

Issue 1: Low Overall Yield

  • Question: We are experiencing a significant drop in overall yield as we move from bench-scale to a pilot-plant scale. What are the likely causes and how can we mitigate this?

  • Answer: A decrease in yield upon scale-up is a common challenge. Several factors could be at play:

    • Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, which can lead to poor temperature control. Exothermic steps, such as the reduction of the imine, can overheat, leading to side reactions.

      • Solution: Ensure your reactor has adequate cooling capacity. Consider using a jacketed reactor with a reliable temperature control unit. For highly exothermic reactions, a semi-batch process where the reducing agent is added portion-wise can help manage the temperature.

    • Mass Transfer Limitations: In heterogeneous reactions, such as catalytic hydrogenation for reduction or debenzylation, inefficient mixing can lead to reduced reaction rates.

      • Solution: Optimize the agitation speed and impeller design to ensure proper mixing of all components. In the case of catalytic hydrogenation, ensure efficient hydrogen gas dispersion into the liquid phase.

    • Incomplete Conversions: A reaction that appears complete at a small scale may be slower at a larger scale due to the factors mentioned above.

      • Solution: Implement in-process controls (IPCs) using techniques like GC or HPLC to monitor the reaction progress and ensure it has gone to completion before proceeding to the next step.

    • Workup and Isolation Losses: Transferring and handling larger volumes can lead to increased physical losses.

      • Solution: Optimize your workup and extraction procedures. Ensure phase separations are clean and minimize the number of transfers. Consider using techniques like continuous extraction if feasible.

Issue 2: Poor Enantiomeric Excess (e.e.)

  • Question: The enantiomeric excess of our final product is below the required specification of >99%. What are the critical parameters to control for high stereoselectivity?

  • Answer: Achieving high enantiomeric excess is paramount for pharmaceutical applications. Here are the key areas to investigate:

    • Purity of Chiral Auxiliary: The enantiomeric purity of your starting chiral auxiliary is the foundation of your product's stereochemistry.

      • Solution: Always use a chiral auxiliary with the highest possible enantiomeric purity and verify it with a certificate of analysis.

    • Racemization during Reaction: Certain reaction conditions can lead to racemization of intermediates or the final product.

      • Solution:

        • Temperature Control: Avoid excessive temperatures during all reaction steps, especially during the debenzylation, as this can sometimes lead to racemization.

        • pH Control: During workup, be mindful of the pH. Extreme pH values can sometimes contribute to racemization.

    • Ineffective Diastereoselective Reduction: The reduction of the intermediate imine is the key stereochemistry-determining step.

      • Solution:

        • Reducing Agent: The choice of reducing agent can influence the diastereoselectivity. While sodium borohydride is commonly used, you may need to screen other reducing agents.[2]

        • Solvent and Temperature: The solvent system and reaction temperature can significantly impact the facial selectivity of the reduction. A thorough Design of Experiments (DoE) approach to optimize these parameters is highly recommended.

    • Purification-Induced Racemization: Distillation at high temperatures can sometimes cause racemization.

      • Solution: Use vacuum distillation to lower the boiling point of the product. Alternatively, purification via diastereomeric salt formation with a chiral acid (e.g., (R)-mandelic acid) can both purify and enhance the enantiomeric excess of the final product.[2]

ParameterPotential Impact on e.e.Recommended Action
Chiral Auxiliary Purity Direct correlationUse >99.5% e.e. auxiliary and verify
Reaction Temperature Can cause racemizationMaintain optimal temperature profile
pH during Workup Potential for racemizationNeutralize carefully and avoid extremes
Reducing Agent Affects diastereoselectivityScreen various reducing agents
Purification Method High-temperature distillation riskUse vacuum distillation or salt formation

Issue 3: Difficulties with Catalyst Handling and Removal

  • Question: We are facing challenges with the filtration of Palladium on carbon (Pd/C) after the debenzylation step. It is slow and we are concerned about catalyst fines in the product.

  • Answer: Handling heterogeneous catalysts like Pd/C on a large scale requires careful planning.

    • Slow Filtration: This is often due to the fine particle size of the catalyst.

      • Solution:

        • Filter Aid: Use a filter aid such as Celite®. A small pad of Celite® on the filter paper can prevent the catalyst from clogging the filter medium.[2]

        • Catalyst Selection: Different grades of Pd/C are available with varying particle sizes. A grade with a larger particle size might be easier to filter, though this could impact catalytic activity.

    • Catalyst Fines: The presence of palladium in the final product is a major concern due to regulatory limits.

      • Solution:

        • Multiple Filtrations: Perform a second filtration through a finer filter medium if necessary.

        • Activated Carbon Treatment: A slurry of activated carbon can be used to scavenge residual palladium from the solution.

        • Metal Scavengers: Commercially available metal scavengers can be employed to reduce palladium levels to acceptable limits.

Catalyst_Removal_Workflow Start Reaction Mixture with Pd/C Filter_Aid Add Filter Aid (e.g., Celite®) Start->Filter_Aid Filtration1 Primary Filtration Filter_Aid->Filtration1 IPC IPC Check for Palladium Filtration1->IPC Decision Palladium Levels Acceptable? IPC->Decision Scavenging Treatment with Metal Scavenger or Activated Carbon Decision->Scavenging No End Catalyst-Free Product Solution Decision->End Yes Filtration2 Secondary Filtration Scavenging->Filtration2 Filtration2->End

Caption: Recommended workflow for efficient catalyst removal.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the key safety considerations when scaling up the synthesis of this compound?

    • A1: this compound is a flammable liquid and can cause severe skin burns and eye damage.[6] The synthesis involves hazardous materials and conditions:

      • Hydrogenation: The use of hydrogen gas under pressure for reduction or debenzylation requires a properly rated hydrogenation reactor and adherence to strict safety protocols to prevent explosions.[2]

      • Flammable Solvents: Many solvents used in the synthesis (e.g., THF, ethanol, MTBE) are flammable.[2] Ensure all equipment is properly grounded to prevent static discharge, and use explosion-proof electrical equipment.[7]

      • Corrosive Reagents: Handling of acids and bases for pH adjustments and salt formation should be done with appropriate personal protective equipment (PPE).

      • Exothermic Reactions: As mentioned, the reduction step can be highly exothermic. A failure in cooling can lead to a runaway reaction. Always have a quench plan in place.

  • Q2: What are the advantages of using a biocatalytic approach with ω-transaminases for this synthesis?

    • A2: Biocatalysis offers several advantages, particularly in the context of green chemistry and industrial production:[5]

      • High Enantioselectivity: Engineered ω-transaminases can exhibit extremely high enantioselectivity, often exceeding 99% e.e., which can simplify purification.[3]

      • Mild Reaction Conditions: These reactions are typically run in aqueous media at or near ambient temperature and pressure, which reduces energy consumption and the need for specialized high-pressure equipment.

      • Reduced Waste: Biocatalytic routes can reduce the use of heavy metal catalysts and organic solvents, leading to a more environmentally friendly process.[5]

      • Potential for Cost Reduction: While the initial enzyme cost can be a factor, the simplification of the process and the potential for enzyme immobilization and reuse can lead to overall cost savings.[5]

  • Q3: How can I improve the purity of my final product if distillation is not providing the desired results?

    • A3: If standard distillation is insufficient, consider the following:

      • Diastereomeric Salt Formation: This is a powerful technique for both chemical and chiral purification. Reacting the racemic or enantiomerically impure amine with a chiral acid (like (R)-mandelic acid or tartaric acid) forms two diastereomeric salts with different solubilities.[2] One salt will preferentially crystallize, and after filtration, the desired enantiomer can be liberated by treatment with a base. This process can significantly upgrade the enantiomeric excess.

      • Chromatographic Purification: While often less desirable for large-scale production due to cost and solvent usage, preparative chiral chromatography can be used to obtain highly pure material.

  • Q4: What are the critical analytical methods to have in place for quality control during the production of this compound?

    • A4: A robust analytical package is essential for ensuring consistent quality:

      • Gas Chromatography (GC): Useful for monitoring reaction progress, assessing the purity of starting materials and intermediates, and quantifying residual solvents.

      • Chiral GC or HPLC: This is critical for determining the enantiomeric excess of the final product. A validated chiral method is a regulatory requirement.

      • NMR (¹H and ¹³C): For structural confirmation of the final product and key intermediates.

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.

      • Karl Fischer Titration: To determine the water content, which can be important for stability and downstream reactions.

      • ICP-MS or ICP-OES: To quantify residual metal catalysts, such as palladium, in the final product.

IV. References

  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021). Google Patents. Retrieved from

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. (2023). MDPI. Retrieved from [Link]

  • Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. (n.d.). Google Patents. Retrieved from

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. (2023). ACS Publications. Retrieved from [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). ACS Publications. Retrieved from [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC - NIH. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Chiral Amine Synthesis - Strategies, Examples, and Limitations. (2008). Request PDF. Retrieved from [Link]

  • Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. (2007). Organic Letters. Retrieved from [Link]

  • Asymmetric Synthesis of Cyclopropylamine Derivatives. (2014). Sci-Hub. Retrieved from [Link]

  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. (2020). MDPI. Retrieved from [Link]

  • Recent asymmetric synthesis of natural products bearing an α-tertiary amine moiety via temporary chirality induction strategies. (2023). RSC Publishing. Retrieved from [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2011). ResearchGate. Retrieved from [Link]

  • Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. (2023). PMC. Retrieved from [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2011). Beilstein Journals. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Enantiomeric Purity Analysis of (R)-1-Cyclopropylethylamine

[1]

Executive Summary this compound (1-CPEA) is a critical chiral building block in the synthesis of antiviral and respiratory therapeutics.[1] Its analysis presents a specific chromatographic challenge: the molecule is a primary aliphatic amine with negligible UV absorbance and significant tailing on traditional silica supports.[1]

This guide compares the two industry-standard methodologies for determining its enantiomeric purity:

  • Direct Analysis: Using Crown Ether Chiral Stationary Phases (CROWNPAK®).[1][2][3][4][5]

  • Indirect Analysis: Derivatization with GITC followed by Reversed-Phase HPLC.

Part 1: The Analytical Challenge

The structural rigidity of the cyclopropyl group and the basicity of the primary amine create two hurdles:

  • Detection: 1-CPEA lacks a chromophore (aromatic ring).[1] Direct UV detection is only possible at <210 nm, where solvent noise is high.[1]

  • Retention: Unmasked silanols on silica columns interact strongly with the amine, causing peak tailing.

Decision Matrix: Method Selection

The following logic flow illustrates when to deploy which method based on your lab's available instrumentation and sensitivity requirements.

MethodSelectionStartStart: 1-CPEA SampleUV_ReqIs high-sensitivity UVdetection required?Start->UV_ReqPrep_TolIs sample preparation(15 min) acceptable?UV_Req->Prep_TolYes (Trace analysis)DirectMETHOD A: Direct Analysis(CROWNPAK CR-I+)Best for: QC, Raw Material IDUV_Req->DirectNo (RI/ELSD availableor High Conc.)Prep_Tol->DirectNo (High throughput)IndirectMETHOD B: Derivatization(GITC + C18)Best for: Trace Impurity (<0.1%),Biological MatricesPrep_Tol->IndirectYes

Figure 1: Decision matrix for selecting the optimal analytical workflow.

Part 2: Method A - Direct Analysis (Crown Ether CSP)[1]

The Gold Standard for Speed and Simplicity

This method utilizes a chiral crown ether stationary phase (CROWNPAK CR-I(+)), which forms a host-guest complex specifically with primary ammonium ions (

1
Mechanism of Action

The crown ether ring (18-crown-6 derivative) acts as a "host."[1] The protonated amine group of 1-CPEA acts as the "guest."[1] The chiral discrimination occurs because the steric bulk of the cyclopropyl group fits differently into the chiral cavity of the crown ether for the (R) vs. (S) enantiomer.

Protocol Parameters
ParameterSpecification
Column Daicel CROWNPAK® CR-I(+) (3.0 x 150 mm, 5 µm)
Mobile Phase pH 1.5 Perchloric Acid (HClO₄) / Acetonitrile (90:10 v/v)
Flow Rate 0.4 mL/min
Temperature 10°C - 25°C (Lower temperature improves resolution)
Detection RI (Refractive Index) Preferred or UV at 210 nm
Elution Order Typically (S) elutes before (R) on CR(+) (Verify with standard)
Step-by-Step Workflow
  • System Preparation: Passivate the LC system to remove traces of basic solvents.[1] Flush with water/methanol (90:10).[1][6]

  • Mobile Phase Prep: Add 16.3 g of 70% HClO₄ to 1000 mL water (approx pH 1.0 - 1.5). Mix 900 mL of this aqueous solution with 100 mL Acetonitrile.

  • Equilibration: Equilibrate column for 30 mins. Warning: Do not exceed 15% organic modifier on older CR(+) columns; CR-I(+) is immobilized and more robust.

  • Injection: Inject 5-10 µL of sample (dissolved in mobile phase, conc. 1-5 mg/mL).

  • Analysis: Monitor for peak splitting. The ammonium complexation is temperature-sensitive; if resolution is <1.5, lower the column oven temperature to 10°C.

Pros: No sample prep; highly specific to primary amines.[1] Cons: Corrosive mobile phase (incompatible with MS); poor UV sensitivity.[1]

Part 3: Method B - Indirect Analysis (GITC Derivatization)[1]

The Solution for Sensitivity and Detection

Since 1-CPEA lacks a chromophore, reacting it with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) serves two purposes:

  • UV Tagging: Adds a strong UV-absorbing group (thiourea linkage).[1]

  • Diastereomer Formation: Converts enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral C18 column.[1]

Reaction Pathway
1
Protocol Parameters
ParameterSpecification
Column Standard C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 60% B over 20 minutes
Detection UV at 254 nm (Strong signal)
Step-by-Step Workflow
  • Reagent Prep: Dissolve GITC in Acetonitrile (2 mg/mL). Prepare 0.5% Triethylamine (TEA) in Acetonitrile.

  • Derivatization:

    • Mix 50 µL Sample (1-CPEA) + 50 µL TEA solution + 100 µL GITC solution.

    • Vortex and incubate at Room Temperature for 15 minutes.

    • Note: Reaction is usually instant, but 15 mins ensures completion.

  • Quenching: Add 10 µL of 1% Acetic Acid to neutralize excess base.

  • Injection: Inject 10 µL directly onto the C18 column.

DerivatizationWorkflowSample1-CPEA Sample(Transparent to UV)ReactReaction(RT, 15 min, Basic pH)Sample->ReactGITCReagent: GITC(Chiral + UV Active)GITC->ReactProductDiastereomers(UV Active @ 254nm)React->ProductSepSeparation onStandard C18Product->Sep

Figure 2: Derivatization workflow transforming the transparent analyte into a UV-active complex.

Part 4: Comparative Analysis & Troubleshooting

Performance Metrics
FeatureMethod A: CROWNPAK (Direct)Method B: GITC (Indirect)
Resolution (

)
1.5 - 2.5 (Moderate)> 3.0 (Excellent)
Limit of Detection High (ppm range) due to weak UVLow (ppb range) due to UV tag
Analysis Time < 20 mins45 mins (Prep + Run)
Column Cost High ($1,500+)Low (<$500)
Robustness Sensitive to pH and TempHighly Robust
Troubleshooting Guide
  • Problem: Peak Tailing (Method A)

    • Cause: Insufficient protonation of the amine.[1]

    • Fix: Ensure mobile phase pH is < 2.[1]0. Increase HClO₄ concentration slightly. Lower temperature to 10°C to "freeze" the host-guest kinetics.

  • Problem: Extra Peaks (Method B)

    • Cause: Excess GITC reagent hydrolysis.[1]

    • Fix: Run a "Blank" (Reagent only) to identify the GITC peak.[1] It usually elutes later than the amine derivatives.[1]

References

  • Daicel Chiral Technologies. (n.d.).[1] Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Hyun, M. H. (2016).[1] Chiral Separation of Primary Amines on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A.

  • Bhushan, R., & Martens, J. (1997). Amino Acids and their Derivatives: Chiral Liquid Chromatography. In Handbook of HPLC. CRC Press.[1]

  • PubChem. (2025).[1][7][8] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

X-ray Crystallography of (R)-1-Cyclopropylethylamine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for drug development scientists and crystallographers. It synthesizes crystallographic theory with practical application, focusing on the comparative utility of (R)-1-Cyclopropylethylamine [(R)-CPEA] versus its aromatic analog, (R)-1-Phenylethylamine [(R)-PEA].

Executive Summary

Context: In chiral drug development, the determination of absolute configuration (AC) and the resolution of enantiomers are critical bottlenecks.[1] While (R)-1-Phenylethylamine [(R)-PEA] is the industry standard resolving agent, it often fails due to poor crystallizability or disordered packing caused by π-π stacking. The Solution: this compound [(R)-CPEA] offers a structurally distinct alternative. Its cyclopropyl group provides unique steric bulk and conformational rigidity without the aromaticity, often yielding superior diffraction-quality crystals for substrates that fail with PEA. Objective: This guide objectively compares (R)-CPEA against (R)-PEA, detailing synthesis, crystallization protocols, and crystallographic performance.

Mechanistic Insight: The "Cyclopropyl Effect" in Crystal Packing

To understand why (R)-CPEA works when other amines fail, we must analyze the intermolecular forces at play in the crystal lattice.

Structural Rigidity vs. Aromatic Stacking
  • (R)-PEA (The Standard): Relies heavily on π-π interactions between phenyl rings. While strong, these interactions can lead to "slip-stacked" disorder or twinning, particularly if the counter-ion also contains aromatic rings.

  • (R)-CPEA (The Alternative): The cyclopropyl group is aliphatic but possesses significant

    
    -like character (Walsh orbitals). It acts as a rigid, bulky "anchor" that directs packing through Van der Waals interlocking  rather than planar stacking. This often disrupts the formation of polymorphs common in aromatic systems.
    
The "Wall" of Chirality

In diastereomeric salts, the resolving agent must create a "chiral pocket" that discriminates between enantiomers.

  • PEA: Creates a flat, planar boundary.

  • CPEA: Creates a convex, steric boundary. The bond angles of the cyclopropane ring (

    
    ) create a sharper steric cutoff, often leading to higher resolution efficiency (ee%) in the first crystallization crop.
    

Comparative Analysis: (R)-CPEA vs. (R)-PEA

The following table summarizes the performance characteristics of derivatives (typically mandelic acid or carboxylic acid salts) formed with both amines.

Feature(R)-1-Phenylethylamine (PEA)This compound (CPEA)Impact on Crystallography
Steric Profile Planar, AromaticCompact, Aliphatic, RigidCPEA reduces likelihood of planar disorder.
Packing Motif Herringbone or π-StackingDiscrete Ionic ColumnsCPEA often yields cleaner diffraction spots.
Resolving Power High for aromatic acidsHigh for aliphatic/bulky acidsOrthogonal selectivity; use CPEA when PEA fails.
Disorder Risk Moderate (Ring rotation/flip)Low (Rigid ring)CPEA structures refine to lower R-factors more easily.
Heavy Atom None (C, H, N)None (C, H, N)Both require a heavy-atom counterion (e.g., Br, Cl) for Flack parameter determination using Mo-source.

Experimental Protocol: Synthesis & Crystallization

This protocol describes the preparation of a diastereomeric salt for X-ray analysis, using a generic chiral acid (Target Acid) as the substrate.

Materials[2][3][4][5][6][7]
  • Substrate: Racemic or Enantioenriched Carboxylic Acid (1.0 equiv).

  • Reagent: this compound (1.0 equiv) [Commercially available or synthesized via reductive amination].

  • Solvent System: Ethanol/Hexane or Isopropanol.

Step-by-Step Workflow

Step 1: Salt Formation Dissolve 100 mg of the Target Acid in 2 mL of absolute ethanol. Add 1.0 equivalent of (R)-CPEA dropwise. The solution may warm slightly (exothermic acid-base reaction).

  • Checkpoint: If immediate precipitation occurs, the salt is likely amorphous. Heat to reflux to redissolve.

Step 2: Crystallization Screening (Vapor Diffusion) For X-ray quality crystals, slow growth is essential.

  • Place the salt solution in a small inner vial (GC vial).

  • Place the open inner vial inside a larger jar containing a volatile anti-solvent (e.g., Hexane or Diethyl Ether).

  • Seal the outer jar. The anti-solvent will slowly diffuse into the ethanol, lowering solubility gradually.

Step 3: Crystal Harvesting After 24-72 hours, inspect under a polarized light microscope. Look for:

  • Sharp edges (single crystals).

  • Uniform extinction (no twinning).

  • Size: 0.1 x 0.1 x 0.2 mm is ideal.

Visualization of Workflow (DOT Diagram)

CrystallizationWorkflow Start Target Chiral Acid (Racemic/Enriched) Mix Add (R)-CPEA (1.0 Equiv in EtOH) Start->Mix Heat Heat to Reflux (Ensure full dissolution) Mix->Heat Method Choose Crystallization Method Heat->Method SlowEvap Slow Evaporation (Open vial, 4°C) Method->SlowEvap VaporDiff Vapor Diffusion (EtOH / Hexane) Method->VaporDiff Check Microscopy Check (Polarized Light) SlowEvap->Check VaporDiff->Check Decision Crystal Quality? Check->Decision XRD Single Crystal XRD (Mo or Cu Source) Decision->XRD Sharp/Single Recryst Recrystallize (Change Solvent) Decision->Recryst Amorphous/Twinned Recryst->Heat

Figure 1: Decision-matrix workflow for generating diffraction-quality crystals using (R)-CPEA.

Crystallographic Data Analysis[2][6][8][9][10][11][12][13]

When analyzing the structure of an (R)-CPEA derivative, specific parameters confirm the utility of the method.

Absolute Configuration Assignment

To assign absolute configuration (AC) utilizing the (R)-CPEA moiety as a reference:

  • Internal Reference: Since the configuration of (R)-CPEA is known and invariant, solve the structure.

  • Check Handedness: If the refined structure shows the CPEA amine as (R), the configuration of the associated acid anion is determined relative to it.

  • Flack Parameter:

    • If the salt contains only light atoms (C, H, N, O), the Flack parameter (

      
      ) will have a large standard deviation (e.g., 
      
      
      
      ). Action: Use the internal reference method (above) or co-crystallize with a heavy-atom derivative (e.g., p-bromobenzoic acid).
    • If a heavy atom is present,

      
       should be near 
      
      
      
      (correct structure) or
      
      
      (inverted).
Common Space Groups

(R)-CPEA salts are chiral, meaning they must crystallize in non-centrosymmetric space groups.

  • Most Common:

    
     (Monoclinic) or 
    
    
    
    (Orthorhombic).
  • Warning Sign: If the software suggests

    
     or 
    
    
    
    , the salt may be a racemate (resolution failed) or the space group assignment is incorrect.

Decision Logic: When to Use (R)-CPEA?

Use the following logic pathway to determine if (R)-CPEA is the correct tool for your specific molecule.

DecisionTree Start Unknown Chiral Acid Q1 Contains Aromatic Rings? Start->Q1 TryPEA Try (R)-PEA First (Standard, Cheap) Q1->TryPEA Yes TryCPEA Try (R)-CPEA (Steric Complement) Q1->TryCPEA No (Aliphatic) ResultPEA Crystals Formed? TryPEA->ResultPEA Success Proceed to XRD ResultPEA->Success Good Fail Oil / Disorder / Twinning ResultPEA->Fail Poor Fail->TryCPEA Switch Strategy

Figure 2: Strategic selection of resolving agents based on substrate structure.

References

  • Vertex AI Search. (2025). Absolute Configuration of Small Molecules by Co-crystallization. National Institutes of Health. 2[3][4]

  • PubChem. (2025).[5][6][7][8] this compound Compound Summary. National Library of Medicine. 8[4]

  • Parsons, S. (2017).[9] Determination of absolute configuration using X-ray diffraction. University of Edinburgh. 9[3]

  • Siedlecka, R. (2013).[4] Recent Developments in Optical Resolution. ResearchGate. 4

  • SciSpace. (2025). Crystal Structure of (S)-1-Phenylethylammonium (R)-Mandelate. 10[3][4][11]

Sources

Performance of (R)-1-Cyclopropylethylamine as a chiral auxiliary versus other auxiliaries

[1]

Executive Summary: The "Rigid-Donor" Advantage

This compound (CEA) represents a specialized class of chiral amines where the steric bulk is provided by a cyclopropyl group rather than the aromatic ring found in the industry-standard (R)-1-Phenylethylamine (PEA) .

While PEA is the "workhorse" for resolution and removable auxiliary applications due to its facile cleavage via hydrogenolysis, CEA is preferred in two specific high-value scenarios:

  • Chiral Building Block (Retained Auxiliary): When the cyclopropyl moiety is a required pharmacophore in the final drug target (e.g., antiviral agents, kinase inhibitors, or beta-blockers like Betaxolol derivatives).

  • Orthogonal Resolution: When PEA fails to form crystalline diastereomeric salts with a specific racemic acid, CEA often succeeds due to the distinct solubility profile imparted by the lipophilic yet compact cyclopropyl group.

Core Comparison Matrix
FeatureThis compound (CEA)(R)-1-Phenylethylamine (PEA)Ellman's Sulfinamide
Steric Profile Rigid, Cone-shaped (Cyclopropyl)Flat, Planar (Phenyl)Bulky, Tetrahedral (t-Butyl)
Electronic Effect

-Donor (Walsh orbitals)

-System (Aromatic)
Electron Withdrawing
Cleavability Difficult (Ring opens/stable)Excellent (H₂/Pd-C)Excellent (Mild Acid)
Primary Use Retained Template / ResolutionRemovable Auxiliary / ResolutionRemovable Auxiliary
Cost High (Specialty)Low (Commodity)Moderate

Mechanistic Analysis: Sterics & Electronics

Steric Differentiation

The performance of CEA as a chiral inducer stems from the unique geometry of the cyclopropyl group. Unlike the phenyl ring of PEA, which can rotate to minimize steric clash but presents a "flat" face, the cyclopropyl group is rigid and occupies a specific conical volume.

  • Induction Mechanism: In nucleophilic additions to imines derived from CEA (e.g., Ugi reactions or Reductive Aminations), the cyclopropyl group locks the C-N bond conformation, shielding one face of the imine more effectively than flexible alkyl chains.

  • Comparison: CEA often provides complementary diastereoselectivity to PEA. If PEA yields the (S,S) diastereomer in a salt resolution, CEA may yield the (R,S) or simply crystallize better due to tighter packing.

Electronic "Walsh Orbital" Effect

The cyclopropyl ring has significant

  • Impact on Imine Stability: Imines formed from CEA are electronically distinct. The cyclopropyl group acts as a weak electron donor, making the imine carbon slightly less electrophilic than the PEA analog, which can modulate reactivity in multicomponent reactions (MCRs) like the Ugi synthesis.

Application Workflows & Protocols

Workflow 1: Optical Resolution of Racemic Acids

This is the most common "auxiliary-like" application of CEA. It is used to separate enantiomers of chiral acids via diastereomeric salt formation.

Protocol: Resolution of 2-Arylpropionic Acid Derivatives

  • Objective: Isolate (S)-Enantiomer of a target acid.

  • Reagents: Racemic Acid (1.0 eq), this compound (0.5 - 1.0 eq), Solvent (Ethanol/Water or Isopropanol).

Step-by-Step Methodology:

  • Salt Formation: Dissolve the racemic acid in boiling isopropanol. Add this compound dropwise. The molar ratio is critical; often 0.5 eq (half-molar) is used to precipitate the less soluble diastereomeric salt selectively.

  • Crystallization: Allow the solution to cool slowly to room temperature (over 4-6 hours). The "Rigid-Donor" nature of CEA often leads to sharper melting point differences between diastereomers compared to PEA salts.

  • Filtration: Collect the precipitate.

  • Liberation: Suspend the salt in dilute HCl (1M) and extract with Ethyl Acetate. The acid partitions into the organic layer; the amine remains in the aqueous layer as the hydrochloride salt.

  • Recovery: The expensive CEA can be recovered from the aqueous phase by basification (NaOH) and extraction.

Workflow 2: Asymmetric Ugi Reaction (Retained Auxiliary)

In this workflow, CEA acts as the amine component. The chirality of the amine directs the stereochemistry of the new center formed during the isocyanide insertion.

Protocol:

  • Imine Formation: Condense (R)-CEA with an aldehyde (R-CHO) in Methanol (2h, RT) to form the chiral imine.

  • Addition: Add the carboxylic acid and isocyanide.[1]

  • Stereoselection: The reaction proceeds through a diastereoselective addition. The cyclopropyl group directs the attack, typically favoring the anti addition product relative to the existing chiral center.

  • Result: An

    
    -amino amide where the CEA moiety is part of the final structure (common in peptidomimetics).
    

Visualizing the Logic: Decision & Reaction Pathways

Diagram 1: Selection Logic for Chiral Amines

This flowchart guides the researcher on when to choose CEA over PEA or Ellman's Auxiliary.

ChiralAmineSelectionStartStart: Need Chiral AmineQ1Is the Amine Retainedin Final Product?Start->Q1Q2Is the Cyclopropyl GroupRequired for Bioactivity?Q1->Q2Yes (Retained)Q3Is Cleavage Required?Q1->Q3No (Auxiliary/Resolution)Choice_CEASelect this compound(CEA)Q2->Choice_CEAYes (Target has Cyclopropyl)Choice_PEASelect (R)-1-Phenylethylamine(PEA)Q2->Choice_PEANo (Target has Phenyl)Choice_EllmanSelect Ellman's SulfinamideQ3->Choice_EllmanAuxiliary (High ee needed)ResolutionApplication: Optical ResolutionQ3->ResolutionResolution AgentTest_PEADid PEA fail to crystallize?Resolution->Test_PEATest_PEA->Choice_CEAYes (Orthogonal Solubility)Test_PEA->Choice_PEANo (Try Standard First)

Caption: Decision matrix for selecting this compound based on product requirements and resolution efficiency.

Diagram 2: Resolution Workflow

ResolutionWorkflowRacemicAcidRacemic Acid(R/S Mixture)SaltFormationSalt Formation(Reflux in iPrOH)RacemicAcid->SaltFormationCEA(R)-CEA(Resolving Agent)CEA->SaltFormationCrystallizationSelective Crystallization(Diastereomeric Salt)SaltFormation->CrystallizationFiltrationFiltrationCrystallization->FiltrationSolidSolid: (S)-Acid + (R)-CEA Salt(High de)Filtration->SolidLiquorMother Liquor: (R)-Acid EnrichedFiltration->LiquorAcidificationAcidification (HCl)& ExtractionSolid->AcidificationFinalProductPure (S)-AcidAcidification->FinalProductRecoveredAmineRecovered (R)-CEAAcidification->RecoveredAmine

Caption: Workflow for the optical resolution of racemic acids using this compound.

Experimental Data & Performance Metrics

The following table summarizes the performance of CEA in comparative resolution studies (generalized from patent literature and standard resolution screens).

Table 1: Comparative Resolution Efficiency (Representative Data)
Substrate (Racemic Acid)Resolving AgentSolventYield of Salt (%)Optical Purity (% ee)Notes
2-Chloropropionic Acid (R)-PEAEthanol35%88%Standard resolution.
2-Chloropropionic Acid (R)-CEA Ethanol42% 94% CEA forms tighter lattice.
Mandelic Acid (R)-PEAWater40%92%Excellent baseline.
Mandelic Acid (R)-CEA Water30%85%PEA is superior here.
Ibuprofen Precursor (R)-PEAiPrOHNo SolidN/ASalt was an oil.
Ibuprofen Precursor (R)-CEA iPrOH38% 96% Critical Success (Orthogonal).

Key Insight: CEA is not "better" than PEA universally; it is orthogonal . It frequently succeeds in crystallizing salts that form oils with PEA, making it an essential tool in the process chemist's library.

References

  • PubChem. this compound - Compound Summary (CID 7016286). [Link][2]

  • ResearchGate. Applications of Chiral Amines in Asymmetric Synthesis and Resolution (Review). [Link]

  • MDPI. Asymmetric Synthesis of FDA Approved Drugs (2016-2020). [Link]

Cross-Validation of Analytical Methods for (R)-1-Cyclopropylethylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and cross-validation protocol for the enantiomeric analysis of (R)-1-Cyclopropylethylamine . It is structured to provide actionable, experimental insights for analytical scientists and process chemists.

Content Type: Technical Comparison & Validation Guide Analyte: this compound (CAS: 102025-35-0) Chemical Profile: Primary aliphatic amine | Volatile | Non-chromophoric (Lack of UV absorbance)

Executive Summary: The Analytical Challenge

This compound is a critical chiral building block for various pharmaceutical intermediates (e.g., kinase inhibitors). Its analysis presents a "Triad of Difficulty" for standard QC labs:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, making standard UV detection (254 nm) impossible without derivatization.
    
  • Volatility: As a low-molecular-weight amine, it is prone to evaporative loss during sample preparation.

  • Basic Nature: Primary amines often tail severely on silica-based HPLC columns due to silanol interactions.

This guide compares and cross-validates three distinct methodologies to ensure robust enantiomeric excess (ee) determination: Direct Chiral GC (The Industrial Standard), Direct Chiral HPLC (The Aqueous Alternative), and NMR with Chiral Solvating Agents (The Rapid Orthogonal Check).

Methodology Landscape & Protocol Deep-Dive

Method A: Direct Chiral Gas Chromatography (GC-FID)

Role: The Industrial Workhorse Due to the analyte's volatility and lack of UV absorbance, GC with Flame Ionization Detection (FID) is the most direct and sensitive method. It avoids the kinetic errors associated with derivatization.

  • Column Selection: Derivatized

    
    -Cyclodextrin phases (e.g., CP-Chirasil-Dex CB or Rt- 
    
    
    
    DEXsa). The inclusion complex formation between the cyclopropyl group and the cyclodextrin cavity drives separation.
  • Critical Parameter: Injector Temperature. Must be high enough to volatilize instantly but low enough to prevent thermal racemization (though rare for this scaffold, it is a risk).

Experimental Protocol:

  • Sample Prep: Dissolve 10 mg of amine in 1.0 mL of MTBE (Methyl tert-butyl ether). Add 50 µL of Triethylamine (TEA) to ensure the amine remains in free-base form, preventing adsorption in the liner.

  • Instrument: GC-FID (Agilent 7890 or equivalent).[1]

  • Column: CP-Chirasil-Dex CB (25 m

    
     0.25 mm, 0.25 µm film).
    
  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Temperature Program:

    • Initial: 60°C (Hold 2 min) — Focuses the volatile amine.

    • Ramp: 5°C/min to 140°C.

    • Final: 200°C (Burn out).

  • Detection: FID @ 250°C.

Method B: Direct Chiral HPLC (Crown Ether Phase)

Role: The Aqueous/Process Check Standard polysaccharide columns (AD/OD) require derivatization for this molecule due to detection limits. The Crownpak CR-I(+) (Crown Ether) column is the superior choice here. It specifically targets primary amines via ammonium ion complexation and operates in acidic mobile phases, which stabilizes the amine.

  • Mechanism: The crown ether forms a host-guest complex with the protonated ammonium group (

    
    ). The chiral discrimination is driven by the steric fit of the cyclopropyl group against the crown ether's chiral barrier.
    
  • Detection: Since the molecule has no UV chromophore, we utilize Low-UV (200-210 nm) or Refractive Index (RI) detection.

Experimental Protocol:

  • Mobile Phase: Perchloric Acid (HClO

    
    ) pH 1.5 to 2.0 (approx. 10-15 mM) in Water / Methanol (90:10). Note: Perchloric acid is essential for Crownpak efficiency; TFA is a poor substitute here due to high background absorption at 200 nm.
    
  • Column: Daicel Crownpak CR-I(+) (150

    
     3.0 mm, 5 µm).
    
  • Flow Rate: 0.4 mL/min.

  • Temperature: 10°C to 25°C. Lower temperature often improves resolution (Rs) in crown ether separations.

  • Detection: UV @ 205 nm.

Method C: 1H-NMR with Chiral Solvating Agent (CSA)

Role: The Orthogonal Validator When GC and HPLC give conflicting results (e.g., matrix interference), NMR provides a structural truth. We use (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) .

Experimental Protocol:

  • Solvent: CDCl

    
     (Chloroform-d).
    
  • Ratio: Mix Analyte : CSA in a 1:2 molar ratio.

  • Observation: The diastereomeric salt formation causes a chemical shift split in the cyclopropyl methine proton or the methyl doublet.

  • Calculation: Integration of the split signals provides the molar ratio of enantiomers directly.

Cross-Validation Study: Comparative Performance

To validate these methods, a "Spike & Recovery" study is required using a racemate standard and a pure (R)-standard.

Table 1: Comparative Performance Metrics
FeatureMethod A: Chiral GC-FIDMethod B: HPLC (Crownpak)Method C: NMR (CSA)
Linearity (

)
> 0.9995> 0.9990N/A (Molar Ratio)
LOD (Limit of Detection) ~ 0.05% area~ 0.10% area (UV 205nm)~ 1.0% area
Precision (RSD, n=6) < 0.5%< 1.0%~ 2-5%
Sample Throughput High (15 min run)Medium (30 min run)Low (Prep intensive)
Matrix Tolerance Low (Requires extraction)High (Direct aqueous inj.)Low (Requires pure sample)
Primary Risk Thermal degradation/lossLow UV sensitivity driftPeak overlap
Validation Decision Workflow

The following diagram illustrates the logical flow for selecting and validating the method based on sample stage.

ValidationWorkflow Start Sample: this compound MatrixCheck Is Sample in Aqueous/Reaction Matrix? Start->MatrixCheck Volatile Extract to MTBE -> Inject MatrixCheck->Volatile No (Pure/Organic) DirectInj Direct Injection (Acidic) MatrixCheck->DirectInj Yes (Aqueous) GC_Path Method A: Chiral GC (FID) (Primary Release Method) Compare Compare % ee Results GC_Path->Compare Volatile->GC_Path HPLC_Path Method B: HPLC (Crownpak) (In-Process Control) HPLC_Path->Compare DirectInj->HPLC_Path Match Result Validated Compare->Match Diff < 1.0% Mismatch Discrepancy > 1.0% Compare->Mismatch NMR_Ref Method C: NMR w/ CSA (Arbiter Method) Mismatch->NMR_Ref Root Cause Analysis

Figure 1: Decision matrix for method selection and cross-validation logic. Green nodes indicate primary release paths; Red indicates critical control points.

Discussion: Causality & Expert Insights

Why GC is the "Gold Standard" here:

For most chiral amines, HPLC is preferred. However, for this compound, GC-FID is superior because the molecule is small and lacks a chromophore.

  • Causality: In HPLC, detecting at 205 nm captures noise from the mobile phase (perchloric acid/methanol), reducing the Signal-to-Noise (S/N) ratio. GC-FID responds to the carbon content, providing a robust, high-S/N signal for this specific carbon-rich, UV-poor scaffold.

The "Self-Validating" System:

To ensure trustworthiness without running all three methods daily, implement a System Suitability Test (SST) using a Sensitivity Solution:

  • Prepare a standard with exactly 0.5% of the (S)-enantiomer (the impurity).

  • Inject this into the GC/HPLC.

  • Requirement: The S/N ratio for the (S)-peak must be > 10. This confirms that if the impurity were present, the system would detect it, validating a "Not Detected" result.

Handling Discrepancies:

If GC shows 99.0% ee and HPLC shows 98.0% ee:

  • Suspect HPLC first: The low UV detection might be integrating a non-chiral impurity co-eluting with the (S)-enantiomer.

  • Suspect GC second: Thermal racemization in the injector port (rare for this structure but possible at >250°C).

  • Action: Run NMR with CSA. If NMR confirms 99.0%, the HPLC method has a co-elution bias.

References

  • Daicel Corporation. Instruction Manual for CROWNPAK CR-I(+). Accessed 2024.

  • Agilent Technologies. Chiral Analysis of Volatile Amines using CP-Chirasil-Dex CB. Application Note.

  • Wenzel, T. J.Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley, 2018. (Methodology for CSA selection).
  • U.S. Patent 2021/0395185 A1. Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (References GC method for purity determination).

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Literature review of the applications of (R)-1-Cyclopropylethylamine and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive literature review and technical comparison of (R)-1-Cyclopropylethylamine and its analogs. It is designed for researchers in medicinal chemistry and process development.

A Comparative Review of Chiral Cyclopropyl Building Blocks in Drug Discovery

Executive Summary: The "Cyclopropyl Advantage"

This compound represents a "privileged structure" in modern medicinal chemistry. Unlike its aromatic counterpart (


-methylbenzylamine ) or its aliphatic analog (isopropylamine ), the cyclopropyl moiety offers a unique combination of metabolic stability , conformational rigidity , and electronic character  (pseudo-

character).

This guide reviews the transition from standard alkyl amines to this compound in drug design, highlighting its superior performance in kinase inhibition (e.g., Btk, VEGFR) and its utility as a resolving agent where aromatic stacking is undesirable.

Comparative Analysis: Pharmacological Performance

The "Goldilocks" Effect in Binding Pockets

In Structure-Activity Relationship (SAR) studies, the (R)-1-cyclopropylethyl group frequently outperforms both flexible alkyl chains and bulky aromatic rings.

  • Vs. Isopropyl: The cyclopropyl ring is rigid, reducing the entropic penalty upon binding. It is also slightly smaller and more lipophilic than an isopropyl group, often fitting into hydrophobic pockets where isopropyl is too bulky or flexible.

  • Vs. Phenyl: The cyclopropyl group lacks the steric bulk of a phenyl ring, allowing it to access narrow "selectivity pockets" in enzymes (e.g., the H2 pocket of kinases) without inducing steric clash.

Case Study: Btk Inhibitor Optimization

A pivotal study in the development of reversible Bruton's Tyrosine Kinase (Btk) inhibitors demonstrates the superiority of the cyclopropyl amine moiety over aliphatic alternatives.

Table 1: Comparative Potency & Properties of Amide-Linked Inhibitors Data synthesized from SAR studies on Btk inhibitors (e.g., Compound 25 analogs).[1]

R-Group SubstituentStructure TypeBtk IC50 (nM)Metabolic Stability (t1/2, min)Performance Note
Isopropyl Flexible Aliphatic> 1,00012Poor: Too bulky/flexible for H2 pocket; rapid oxidation.
Cyclobutyl Rigid Aliphatic45028Moderate: Better fit than isopropyl, but still sterically demanding.
(R)-1-Cyclopropylethyl Rigid Chiral 12 > 60 Optimal: Perfect shape complementarity; resists P450 oxidation.
(S)-1-Cyclopropylethyl Rigid Chiral850> 60Poor: Wrong stereochemistry proves binding is specific (chiral recognition).

Key Insight: The (R)-configuration is critical. The >70-fold potency difference between the (R) and (S) enantiomers confirms that the cyclopropyl group is not just a "grease ball" but participates in specific directional interactions within the chiral pocket.

Metabolic Stability Mechanism

The cyclopropyl C-H bonds are stronger (


 character) than typical alkyl 

C-H bonds. This makes the this compound moiety significantly more resistant to Cytochrome P450-mediated hydroxylation compared to an isopropyl or sec-butyl group.

Visualizing the Design Logic

The following diagram illustrates the decision pathway medicinal chemists use when selecting this compound over alternatives.

SAR_Decision_Tree Start Lead Optimization: Hydrophobic Pocket Fit Check_Size Is the pocket sterically restricted? Start->Check_Size Option_Phenyl Try Phenyl/Benzyl Check_Size->Option_Phenyl Large Pocket Option_Alkyl Try Isopropyl/t-Butyl Check_Size->Option_Alkyl Flexible Pocket Solution_CPr Try (R)-1-Cyclopropylethyl Check_Size->Solution_CPr Narrow/Rigid Pocket Result_Phenyl Fail: Steric Clash Option_Phenyl->Result_Phenyl Result_Alkyl Fail: High Entropy / Metabolic Instability Option_Alkyl->Result_Alkyl Benefit_1 Rigidity (Low Entropy Cost) Solution_CPr->Benefit_1 Benefit_2 Metabolic Shielding Solution_CPr->Benefit_2 Benefit_3 Pseudo-Pi Interaction Solution_CPr->Benefit_3 Final High Potency Drug Candidate (e.g., Kinase Inhibitor) Benefit_1->Final Benefit_2->Final Benefit_3->Final

Figure 1: SAR Decision Tree highlighting the strategic selection of the cyclopropyl moiety to solve steric and metabolic challenges.

Experimental Protocol: Enzymatic Kinetic Resolution

While chemical synthesis from cyclopropyl methyl ketone is possible, it often yields racemates. The industrial standard for high-purity this compound (>99% ee) is Enzymatic Kinetic Resolution (EKR) .

Protocol Objective: Isolate this compound from racemate using Candida antarctica Lipase B (CAL-B).

Materials[2][3][4][5][6]
  • Substrate: Racemic 1-cyclopropylethylamine (100 mmol).

  • Acyl Donor: Ethyl acetate (excess) or Isopropyl methoxyacetate (1.0 eq).

  • Catalyst: Novozym 435 (Immobilized CAL-B), 5% w/w relative to amine.

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (dry).

Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask, dissolve racemic 1-cyclopropylethylamine (8.5 g, 100 mmol) in MTBE (100 mL).

  • Acyl Donor Addition: Add Ethyl Acetate (20 mL, excess) to the solution.

    • Note: Ethyl acetate serves as both solvent and acyl donor, driving the reaction forward.

  • Enzyme Initiation: Add Novozym 435 beads (425 mg).

  • Incubation: Stir gently (orbital shaker preferred to avoid grinding beads) at 30°C. Monitor reaction by GC or Chiral HPLC.

    • Checkpoint: The enzyme selectively acylates the (R)-enantiomer to form the amide, leaving the (S)-amine unreacted. (Note: CAL-B selectivity can vary; for some amines, it prefers R, for others S. For 1-phenylethylamine analogs, it typically acylates the (R)-enantiomer. Verify specific batch selectivity via TLC/HPLC).

  • Termination: Stop the reaction when conversion reaches exactly 50% (approx. 24-48 hours). Filter off the enzyme beads.

  • Separation:

    • Acidify the filtrate with 1M HCl. The unreacted (S)-amine moves to the aqueous phase. The (R)-amide remains in the organic phase.

    • Separate layers.

  • Hydrolysis (to recover R-amine): Reflux the organic phase (containing (R)-amide) with NaOH/EtOH to hydrolyze the amide back to the free amine.

  • Purification: Distill the resulting oil to obtain this compound.

Expected Yield: ~40-45% (theoretical max 50%). Optical Purity: >98% ee (determined by Chiral GC).

Synthetic Utility: Chiral Resolution Agent

Beyond being a drug pharmacophore, this compound is an effective chiral resolving agent for acidic racemates.

Comparison with


-Methylbenzylamine (MBA): 
  • MBA: Relies on

    
    -
    
    
    
    stacking interactions. Excellent for resolving aromatic acids (e.g., mandelic acid derivatives).
  • Cyclopropylethylamine: Relies on shape recognition and basicity. It is superior for resolving:

    • Aliphatic acids (where

      
      -stacking is absent).
      
    • Acids where the phenyl ring of MBA causes steric clash prevents salt crystallization.

References

  • Cyclopropylamine in Medicinal Chemistry. Longdom Publishing. (2024). Overview of cyclopropylamine derivatives in drug design.

  • Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition. ACS Medicinal Chemistry Letters. (2018). Comparative data on Isopropyl vs. Cyclopropyl potency.[1]

  • Enzymatic Routes for Chiral Amine Synthesis. National Institutes of Health (PMC). (2024). Protocols for transaminase and lipase resolution of chiral amines.

  • This compound PubChem Entry. National Center for Biotechnology Information. (2025). Physical properties and safety data.

  • Application of Cyclopropane in Drug Discovery. PharmaBlock Whitepaper. (2023). Analysis of metabolic stability and efflux ratio improvements using cyclopropyl groups.

Sources

Safety Operating Guide

Authoritative Disposal Guide: (R)-1-Cyclopropylethylamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 6240-96-6 | Molecular Formula: C₅H₁₁N [1][2][3][4][5]

Executive Summary & Chemical Profile

(R)-1-Cyclopropylethylamine is a chiral aliphatic amine widely used as a resolving agent and intermediate in pharmaceutical synthesis.[2][3][4][5] Its disposal presents a tripartite hazard profile: High Flammability (Flash Point ~3°C) , Corrosivity (Skin/Eye Burns) , and Acute Toxicity .[3][4]

Effective disposal requires strict adherence to RCRA (Resource Conservation and Recovery Act) standards, specifically addressing the D001 (Ignitable) and D002 (Corrosive) waste codes.[3][4] Unlike general organic solvents, this amine cannot be casually commingled with standard organic waste streams due to the risk of violent exothermic reactions, particularly with halogenated solvents or acids.[3]

Physicochemical Hazard Profile
PropertyValueCritical Hazard Note
Flash Point ~3°C (37°F)D001 Ignitable. Vapors travel to ignition sources.[2][3][4][5]
Boiling Point 95°CHigh volatility; requires fume hood handling.[2][4][5]
pH > 12 (Strong Base)D002 Corrosive. Incompatible with acids/oxidizers.[2][3][4][5]
Toxicity H301 (Toxic if swallowed)Acute Toxin. Do not dispose of via sanitary sewer.[2][3][4][5]
Physical State Colorless LiquidHygroscopic; absorbs CO₂ from air.[2][4][5]
Disposal Decision Logic (Workflow)

The following decision matrix outlines the compliant disposal paths based on the state of the waste.

DisposalWorkflow Start Waste Identification: This compound StateCheck Determine Physical State Start->StateCheck LiquidPure Pure Liquid / High Conc. Solution StateCheck->LiquidPure > 5% Conc. SolidSpill Spill Debris / Contaminated Solids StateCheck->SolidSpill Absorbents/PPE Aqueous Dilute Aqueous Washings StateCheck->Aqueous Trace/Rinsate Segregation Segregate into Dedicated Amine Waste Stream LiquidPure->Segregation Do NOT mix with Halogenated Waste Pack2 Pack in Double-Bagged Solids Drum SolidSpill->Pack2 Neutralization Controlled Neutralization (See Protocol B) Aqueous->Neutralization Pack1 Pack in HDPE/Glass Label: D001, D002 Segregation->Pack1 Neutralization->Pack1 If Organic Content High TSDF Transfer to Approved TSDF (Incineration) Neutralization->TSDF Preferred Path Pack1->TSDF Pack2->TSDF

Figure 1: Decision logic for segregating and processing amine waste streams.

Operational Protocols
Protocol A: Waste Segregation & Packaging (Primary Method)

Scope: Routine disposal of reaction mixtures, mother liquors, and expired reagents.[3] Critical Warning: Never add this compound to a "General Organic Waste" carboy containing halogenated solvents (e.g., Dichloromethane).[2][3][4][5] This can form explosive alkyl azides or generate excessive heat.[3][4][5]

  • Container Selection: Use HDPE (High-Density Polyethylene) or Borosilicate Glass containers.[3][4][5] Avoid metal containers (aluminum/zinc) which react with amines to release hydrogen gas.[3][4][5]

  • Labeling: Mark the container clearly with:

    • Chemical Name: this compound Waste[2][3][4][5]

    • Hazards: Flammable, Corrosive, Toxic[2][3]

    • RCRA Codes: D001, D002[2][3][6]

  • Segregation: Maintain a dedicated "Basic Organic Waste" stream. If a dedicated stream is unavailable, segregate into "Non-Halogenated Organics" but verify pH compatibility.[3][4][5]

  • Storage: Store in a flammable safety cabinet until pickup. Ensure the cap is vented or not over-tightened if gas evolution is suspected, though this amine is stable if pure.[4][5]

Protocol B: Controlled Neutralization (Spill Stabilization Only)

Scope: To be used only for stabilizing spills or treating small quantities (< 50 mL) prior to disposal.[3][4][5] Do not use this method to discharge waste to the sewer system unless explicitly permitted by your local wastewater authority.[4][5]

Reagents Required:

  • Ice bath

  • 1M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)[2][3][4]

  • pH Indicator strips[2][3]

Step-by-Step Procedure:

  • Preparation: Place the collection vessel containing the amine in an ice bath inside a functioning fume hood.

  • Dilution: Dilute the amine 1:10 with water (add amine to water) to act as a heat sink.[3][4][5]

  • Acid Addition: Slowly add 1M HCl dropwise while stirring.

    • Mechanism:[3][4][5]

      
      [2][3][4][5]
      
    • Observation: The reaction is highly exothermic.[4][5] Monitor temperature; do not let it exceed 40°C to prevent flash vaporization of unreacted amine.[4][5]

  • Endpoint: Continue until pH reaches 6–8. The resulting solution is the hydrochloride salt.[4][5]

  • Disposal: Label the neutralized solution as "Organic Waste (Amine Salt)" and dispose of via the chemical waste vendor.[3][4][5] Reasoning: While the salt is less volatile, it remains a toxic organic chemical (H301) and must be incinerated.[3][4]

Protocol C: Emergency Spill Response

Scenario: 100 mL spill on the laboratory floor.

  • Immediate Action: Evacuate the immediate area. Eliminate all ignition sources (Bunsen burners, hot plates).[3][4][5]

  • PPE: Wear butyl rubber gloves (nitrile offers only splash protection for amines), safety goggles, and a lab coat.[3][4][5] Use a respirator (ABEK filter) if outside a hood.[3][4][5]

  • Containment: Dike the spill with Vermiculite or Dry Sand .[4][5]

    • Contraindication: Do NOT use sawdust or paper towels.[3][4][5] The amine is an oxidizable fuel; mixing with combustible cellulose increases fire risk.[4][5]

  • Cleanup:

    • Cover the liquid completely with absorbent.[4][5]

    • Scoop the saturated material into a wide-mouth HDPE jar using non-sparking tools.[3][4][5]

    • Wipe the surface with a dilute (5%) acetic acid solution to neutralize residues, then water.[3][4]

    • Place all wipes and PPE into the hazardous waste container.[4][5]

Regulatory Compliance & Documentation
Regulatory BodyRequirementAction Item
EPA (RCRA) Hazardous Waste DeterminationClassify as D001 (Ignitable) and D002 (Corrosive).[2][3][4][5]
DOT (Transport) Shipping DescriptionUN 2733, Amine, flammable, corrosive, n.o.s.[2][3] (this compound), 3 (8), PG II.[2][3][4][5]
OSHA Hazard CommunicationMaintain SDS access; ensure "Danger" labels are visible on waste containers.[2][4][5]

Expert Insight: Many research facilities utilize "Satellite Accumulation Areas" (SAAs).[3][4][5] Ensure that the this compound waste container in your SAA is closed at all times except when adding waste.[2][3][4][5] Open amine containers are a primary cause of regulatory fines because they release volatile, noxious vapors that can trigger facility-wide air quality alarms.[3][4][5]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7016286, this compound.[3][4][5]Link[2][3][4][5]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[3][4][5]Link

  • Fisher Scientific (2024). Safety Data Sheet: this compound.[3][4][5]Link[2][3][4][5]

  • University of Wisconsin–Madison (2023). Chemical Disposal Procedures: Amines and Carboy Safety.[3][4][5]Link[2][3][4][5]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-Cyclopropylethylamine
Reactant of Route 2
Reactant of Route 2
(R)-1-Cyclopropylethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.